molecular formula C6H3ClFNO2 B1371465 1-Chloro-3-fluoro-5-nitrobenzene CAS No. 4815-64-9

1-Chloro-3-fluoro-5-nitrobenzene

Cat. No.: B1371465
CAS No.: 4815-64-9
M. Wt: 175.54 g/mol
InChI Key: TZAGKOKYKROSOW-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-nitrobenzene is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGKOKYKROSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 1-Chloro-3-fluoro-5-nitrobenzene (CAS: 4815-64-9): Synthesis, Reactivity, and Applications for Advanced R&D

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical analysis of 1-Chloro-3-fluoro-5-nitrobenzene (CAS: 4815-64-9), a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. We will explore its core physicochemical properties, detail a validated synthetic protocol, and critically examine its chemical reactivity, with a focus on nucleophilic aromatic substitution and nitro group reduction. The narrative emphasizes the causality behind its synthetic utility, grounded in the unique electronic landscape of its substituted aromatic ring. Applications in medicinal chemistry are highlighted, providing a comprehensive resource for leveraging this versatile building block in advanced research and development projects.

Core Properties and Specifications

This compound is a halogenated nitroaromatic compound whose utility is defined by the interplay of its three distinct functional groups. The electron-withdrawing nature of the nitro group, coupled with the inductive effects of the chlorine and fluorine atoms, renders the benzene ring highly electron-deficient, dictating its reactivity profile.

Table 1: Physicochemical and Computed Properties

Property Value Source
CAS Number 4815-64-9 [1][2][3]
Molecular Formula C₆H₃ClFNO₂ [1][3]
Molecular Weight 175.54 g/mol [1][3]
IUPAC Name This compound [3]
Synonyms 3-Chloro-5-fluoronitrobenzene [1][4]
Topological Polar Surface Area (TPSA) 43.14 Ų [1]
LogP (Computed) 2.38 - 2.6 [1][3]
Hydrogen Bond Acceptors 2 [1]
Hydrogen Bond Donors 0 [1]
Rotatable Bonds 1 [1]

| Purity (Typical) | ≥98% |[1][5] |

Synthesis and Characterization

The strategic synthesis of this compound is crucial for its application. A common and effective laboratory-scale method involves the direct oxidation of the corresponding aniline precursor, 3-chloro-5-fluoroaniline. This approach is advantageous as it avoids the challenges of regioselectivity associated with direct nitration of a di-halogenated benzene ring where multiple isomers could form.

Synthetic Protocol: Oxidation of 3-Chloro-5-fluoroaniline

This protocol describes the conversion of an amino group to a nitro group using sodium perborate tetrahydrate in an acidic medium, a reliable method for this specific transformation.[4]

Experimental Workflow:

  • Oxidant Suspension: Suspend sodium perborate tetrahydrate (5.0 eq, e.g., 7.69 g, 50.0 mmol) in glacial acetic acid (e.g., 30 mL) in a reaction vessel equipped with a stirrer and temperature control.

  • Heating: Gently heat the suspension to 55 °C with stirring.

  • Substrate Addition: Dissolve 3-chloro-5-fluoroaniline (1.0 eq, e.g., 1.46 g, 10 mmol) in a separate portion of acetic acid (e.g., 20 mL).

  • Controlled Reaction: Add the aniline solution dropwise to the heated sodium perborate suspension over a period of 1 hour. The slow addition is critical to control the exothermic reaction and prevent side-product formation.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 55 °C for an additional hour to ensure full conversion.

  • Work-up: Cool the mixture to room temperature. Add tert-butyl methyl ether (TBME, e.g., 300 mL) to precipitate inorganic salts and dilute the product.

  • Purification: Filter the mixture to remove solids. The organic filtrate is then washed sequentially with saturated saline, aqueous sodium thiosulfate (to quench any remaining oxidant), and again with saturated saline.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude solid via silica gel column chromatography, eluting with a non-polar solvent such as cyclohexane, to yield this compound as a solid product.[4]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaBO₃·4H₂O in Acetic Acid C Heat Suspension to 55 °C A->C B Dissolve 3-Chloro-5-fluoroaniline in Acetic Acid D Slowly Add Aniline Solution (1 hour) B->D E Stir at 55 °C (1 hour) D->E F Cool to RT Add TBME E->F G Filter Solids F->G H Aqueous Washes (Saline, Na₂S₂O₃) G->H I Dry & Concentrate H->I J Silica Gel Chromatography I->J K Isolated Product J->K

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

  • ¹H-NMR: The proton NMR spectrum provides clear diagnostic signals. In DMSO-d₆, the spectrum shows three distinct signals for the aromatic protons at δ 8.20 (s, 1H), 8.18 (d, 1H), and 8.07 (d, 1H), confirming the substitution pattern.[4]

  • Mass Spectrometry: Provides the molecular ion peak corresponding to the molecular weight of 175.54 g/mol .

  • Infrared Spectroscopy: Shows characteristic peaks for the C-NO₂ stretching (typically around 1530 and 1350 cm⁻¹), C-Cl, and C-F bonds.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its capacity to undergo two primary types of transformations: nucleophilic aromatic substitution (SNAr) at the halogenated positions and reduction of the nitro group to form a versatile aniline derivative.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism.[6] A nucleophile first attacks the electron-deficient ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, after which a leaving group is expelled to restore aromaticity.[6]

Caption: The general mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality of Reactivity: For SNAr to be efficient, a strong electron-withdrawing group (like -NO₂) must be positioned ortho or para to the leaving group (the halogen).[6][7] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate.

In this compound, both the chlorine and fluorine atoms are meta to the nitro group. This is a critical structural feature. Consequently, the direct resonance stabilization of the Meisenheimer intermediate by the nitro group is not possible. This makes the compound significantly less reactive towards SNAr than its ortho- or para-substituted isomers. However, reactions can still be driven to completion under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or microwave irradiation), as the ring is still generally electron-poor due to the combined inductive effects of all three substituents.

When substitution does occur, the fluorine atom is typically displaced in preference to the chlorine atom. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic.[8][9]

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most valuable transformations for this molecule, yielding 3-chloro-5-fluoroaniline . This aniline is a highly versatile intermediate for the synthesis of pharmaceuticals and other fine chemicals.[7] The choice of reducing agent is critical to ensure chemoselectivity, preserving the C-Cl and C-F bonds.

Table 2: Common Reagents for Nitro Group Reduction

Reagent Conditions Advantages & Considerations
Fe or Zn Metal Acidic (e.g., HCl, Acetic Acid) Cost-effective, mild, and generally preserves halogens. A classic and reliable method.[10][11]
Tin(II) Chloride (SnCl₂) Acidic (e.g., HCl in Ethanol) Mild conditions, excellent functional group tolerance, and high chemoselectivity for the nitro group.[11][12]
Catalytic Hydrogenation (H₂) Catalyst (e.g., Pd/C, PtO₂, Raney Ni) Clean reaction with water as the only byproduct. However, aggressive catalysts like Pd/C can cause dehalogenation, especially of C-Cl bonds. Raney Nickel is often a safer choice to avoid this side reaction.[11][12]

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Biphasic System | Useful for substrates sensitive to acid or catalytic conditions.[12] |

Representative Protocol: Reduction using Tin(II) Chloride

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction to room temperature and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-chloro-5-fluoroaniline, which can be further purified if necessary.

G A Dissolve Substrate in Ethanol B Add SnCl₂·2H₂O in conc. HCl A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool to RT D->E Reaction Complete F Basify with NaHCO₃/NaOH E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Isolated 3-Chloro-5-fluoroaniline H->I

Caption: Experimental workflow for the reduction of the nitro group.

Applications in Research and Development

This compound is primarily used as a scaffold or building block in multi-step organic synthesis.

  • Pharmaceutical Synthesis: The resulting 3-chloro-5-fluoroaniline is a precursor for various complex molecules. The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Chlorine atoms also serve as important handles for further functionalization, often through cross-coupling reactions, and can contribute to the binding properties of a final drug molecule.[13]

  • Agrochemicals and Materials Science: The unique electronic and lipophilic properties imparted by the halogen and nitro groups make this compound and its derivatives useful in the synthesis of specialized agrochemicals and advanced polymers where features like thermal stability or specific electronic characteristics are required.[14][15]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements

|

alt text
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[16][17]

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[16]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][17]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-3-fluoro-5-nitrobenzene (CAS No. 4815-64-9), a key intermediate in pharmaceutical and agrochemical synthesis. This document collates and analyzes critical data, including physicochemical parameters and spectral data, to support its application in research and development. Furthermore, it outlines standardized methodologies for the experimental determination of these properties, ensuring scientific rigor and reproducibility.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

This compound is a polysubstituted aromatic compound whose structural features make it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of three distinct substituents—a chloro group, a fluoro group, and a nitro group—on the benzene ring provides multiple reactive sites for further chemical modification. The electron-withdrawing nature of the nitro and halogen groups activates the aromatic ring for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex molecules.[1]

Fluorinated organic compounds, in particular, have gained significant traction in drug discovery. The introduction of fluorine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. As such, this compound serves as a critical starting material for the synthesis of novel therapeutic agents.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the fundamental physical characteristics of this compound, facilitating its effective utilization in the laboratory.

Physicochemical Properties

A thorough understanding of a compound's physical properties is paramount for its handling, reaction optimization, and purification. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃ClFNO₂[1][2]
Molecular Weight 175.54 g/mol [1][2]
CAS Number 4815-64-9[1][2][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 198-200 °C (at 762 Torr)[1]
Density (Predicted) 1.494 ± 0.06 g/cm³[1]
Storage Sealed in dry, Room Temperature[1][2]

Note: The density is a predicted value and should be confirmed experimentally for precise applications. The compound's liquid state at room temperature suggests a melting point below ambient temperatures.

Spectral Data and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Below is a summary of the available spectral data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Data:

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ): 8.20 (s, 1H), 8.18 (d, 1H), 8.07 (d, 1H)[1]

Interpretation: The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic ring, a consequence of the strong electron-withdrawing effects of the nitro, chloro, and fluoro substituents. The splitting patterns (singlet and doublets) are consistent with the substitution pattern of the benzene ring.

Further Spectroscopic Analysis (¹³C NMR, IR, Mass Spectrometry)
  • ¹³C NMR: Aromatic carbons are expected to appear in the range of 110-160 ppm. Carbons directly attached to the electronegative substituents (Cl, F, NO₂) will exhibit distinct chemical shifts.

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro group (N-O stretching) are expected around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-Cl and C-F stretching vibrations will also be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 175. An M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected due to the presence of the ³⁷Cl isotope.

Experimental Methodologies for Physical Property Determination

To ensure the accuracy and reliability of experimental data, standardized protocols for determining physical properties are essential.

Melting and Boiling Point Determination

Workflow for Boiling Point Determination:

Caption: Workflow for determining the boiling point of a liquid.

Protocol:

  • Place a small amount of this compound into a small test tube.

  • Invert a capillary tube, sealed at one end, and place it into the test tube.

  • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • Heat the assembly slowly and uniformly in a heating block or oil bath.

  • Observe the capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is the boiling point.

Density Measurement

Workflow for Density Determination using a Pycnometer:

Caption: Workflow for density measurement using a pycnometer.

Protocol:

  • Thoroughly clean and dry a pycnometer of a known volume.

  • Weigh the empty pycnometer accurately.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the volume of the pycnometer.

Solubility Determination

Protocol:

  • To a series of test tubes, add a small, measured amount of this compound.

  • Add a measured volume of a selected solvent (e.g., water, ethanol, acetone, dichloromethane, toluene) to each test tube.

  • Agitate the mixtures thoroughly at a constant temperature.

  • Visually inspect for the dissolution of the solute. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the concentration of the saturated solution.

Synthesis and Applications in Drug Development

This compound is primarily synthesized from 3-chloro-5-fluoroaniline. The synthesis involves the oxidation of the aniline to the corresponding nitrobenzene.[1]

General Synthesis Scheme:

G 3-Chloro-5-fluoroaniline 3-Chloro-5-fluoroaniline This compound This compound 3-Chloro-5-fluoroaniline->this compound Oxidation [e.g., Sodium perborate in Acetic Acid]

Caption: Synthesis of this compound.

Its utility as a synthetic intermediate is well-established. The distinct reactivity of the chloro and fluoro groups, coupled with the directing effect of the nitro group, allows for selective and sequential reactions. This makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized. The halogen atoms can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions to build molecular complexity.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. The compiled data on its physicochemical characteristics and spectral properties, along with standardized experimental protocols, offer a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. A comprehensive understanding of these fundamental properties is crucial for the effective and safe utilization of this important synthetic building block in the development of new chemical entities.

References

1-Chloro-3-fluoro-5-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-3-fluoro-5-nitrobenzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will move beyond basic data to explore the compound's structural nuances, reactivity, synthesis, and strategic applications, offering field-proven insights into its utility.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 4815-64-9) is a substituted aromatic compound whose utility is derived from the specific arrangement of its three functional groups on the benzene ring.[1][2] The interplay between the electron-withdrawing nitro group and the halogen atoms dictates its chemical behavior and makes it a valuable precursor in multi-step organic synthesis.

The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design and process chemistry.

PropertyValueSource(s)
Molecular Formula C₆H₃ClFNO₂[1][2][3][4][5]
Molecular Weight 175.54 g/mol [1][2][4][5]
IUPAC Name This compound[1]
CAS Number 4815-64-9[1][2][4][5]
Synonyms 3-Chloro-5-fluoronitrobenzene[1][2][5]
Appearance Colorless to light yellow liquid[2]
Boiling Point 198-200 °C (at 762 Torr)[2]
Density ~1.494 g/cm³ (Predicted)[2]

Structural Analysis and Chemical Reactivity

The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both resonance and inductive effects. This significantly reduces the electron density of the aromatic ring, making it highly "electron-deficient."[6] The chlorine and fluorine atoms also withdraw electron density via induction.

This pronounced electron deficiency is the cornerstone of the molecule's utility. It activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions and directs the reactivity of subsequent transformations, such as the reduction of the nitro group.

G cluster_0 Electronic Effects on the Benzene Ring cluster_1 Resulting Reactivity Pathways C1 C-Cl Ring Benzene Ring (Electron Deficient) C1->Ring -I Effect C3 C-F C3->Ring -I Effect C5 C-NO2 C5->Ring -I, -M Effects (Strong Activation) Reduction Nitro Group Reduction (-NO2 → -NH2) C5->Reduction Primary site for reduction reactions SnAr Nucleophilic Aromatic Substitution (SNAr) Ring->SnAr Activated for Nucleophilic Attack

Caption: Electronic influence of substituents on this compound.

Key Transformations:
  • Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) to form 3-chloro-5-fluoroaniline. This transformation is fundamental in pharmaceutical synthesis, as anilines are versatile intermediates for building more complex molecular scaffolds.[6]

  • Nucleophilic Aromatic Substitution (SNAr) : The strong activation provided by the nitro group facilitates the displacement of the halogen atoms (typically chlorine) by nucleophiles. This allows for the introduction of various functional groups, such as amines, alkoxides, or thiolates, which is a key strategy in creating diverse chemical libraries for drug screening.

Reference Synthesis Protocol

The synthesis of this compound is often achieved through the oxidation of the corresponding aniline. The following protocol is based on established laboratory procedures.[2]

Objective: To synthesize this compound via oxidation of 3-chloro-5-fluoroaniline.
Materials & Reagents:
  • 3-Chloro-5-fluoroaniline (10 mmol, 1.46 g)

  • Sodium perborate tetrahydrate (50.0 mmol, 7.69 g)

  • Glacial Acetic Acid (50 mL)

  • Tert-butyl methyl ether (TBME)

  • Saturated saline solution

  • Aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Cyclohexane

Step-by-Step Methodology:
  • Reactor Setup: In a reaction vessel equipped with a stirrer and heating mantle, suspend sodium perborate tetrahydrate (7.69 g) in 30 mL of acetic acid.

    • Causality Explanation: Sodium perborate in acetic acid generates a potent oxidizing species in situ, which is necessary to convert the primary amine to a nitro group. Acetic acid serves as both a solvent and a catalyst.

  • Initiation of Reaction: Heat the suspension to 55 °C.

  • Substrate Addition: Dissolve 3-chloro-5-fluoroaniline (1.46 g) in 20 mL of acetic acid. Slowly add this solution to the heated suspension over a period of one hour.

    • Experimental Insight: Slow addition is critical to control the exothermic nature of the oxidation reaction and prevent the formation of undesired byproducts.

  • Reaction Completion: Stir the reaction mixture at 55 °C for an additional hour after the addition is complete, then allow it to cool to room temperature.

  • Work-up and Extraction: Add 300 mL of tert-butyl methyl ether (TBME) to the reaction mixture. Filter to remove any solid precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with saturated saline, 20 mL of aqueous sodium thiosulfate, and finally with saturated saline again.

    • Trustworthiness Principle: The sodium thiosulfate wash is a self-validating step to quench any unreacted oxidizing species, ensuring the stability of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using cyclohexane as the eluent to afford the final product, this compound.

Strategic Importance in Drug Development

Halogenated nitroaromatics are indispensable building blocks in medicinal chemistry. The strategic incorporation of fluorine and chlorine atoms into a drug candidate can profoundly influence its metabolic stability, membrane permeability, and binding affinity to its biological target.[7][8]

  • Fluorine's Role : The fluorine atom is often used as a "metabolic blocker." By replacing a hydrogen atom at a site susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes), the C-F bond's high strength can prevent metabolic breakdown, thereby increasing the drug's half-life and bioavailability.[7]

  • Chlorine's Contribution : The chloro group can enhance binding interactions within a protein's active site through halogen bonding and can be used to modulate the overall lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

This compound provides a ready-made scaffold containing these critical halogens, along with a versatile nitro group that can be converted into an aniline for further derivatization. This makes it an efficient starting point for synthesizing novel therapeutic agents.

Safety and Handling

According to safety data, this compound is associated with hazard statements H302, H312, H315, H319, H332, and H335.[2][3] This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all handling should occur in a well-ventilated fume hood.

References

solubility of 1-Chloro-3-fluoro-5-nitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Chloro-3-fluoro-5-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the principle of "like dissolves like." We synthesize data from analogous compounds to forecast its behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This work is intended to serve as a foundational resource for scientists and professionals in process chemistry, drug discovery, and formulation development, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Significance of this compound

This compound (CAS No. 4815-64-9) is a substituted aromatic compound of significant interest in organic synthesis.[1][2] Its trifunctional nature—featuring chloro, fluoro, and nitro groups—provides multiple reactive sites for constructing more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Understanding the solubility of this intermediate is paramount for its effective use. Solvent selection directly impacts reaction kinetics, yield, purification efficiency (e.g., crystallization), and ultimately, the economic viability of a synthetic process. This guide addresses the critical need for a detailed understanding of its solubility profile.

Physicochemical Profile and Its Impact on Solubility

The molecular structure of this compound dictates its interactions with various solvents. The benzene ring forms a nonpolar backbone, while the highly electronegative nitro (NO₂), chloro (Cl), and fluoro (F) substituents introduce significant polarity.

The nitro group, with its large dipole moment, is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.[1] The halogen atoms also contribute to the molecule's polarity. This combination of a nonpolar aromatic ring and polar functional groups results in a molecule of moderate overall polarity. This duality is the key to predicting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃ClFNO₂[1][3]
Molecular Weight 175.54 g/mol [3]
Appearance Colorless to light yellow liquid/solid[2]
XLogP3 2.6[3]
Topological Polar Surface Area (TPSA) 45.8 Ų[3]
Boiling Point 198-200 °C[2]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 2 (from nitro group oxygens)[1]

The XLogP3 value of 2.6 indicates a degree of lipophilicity, suggesting preferential solubility in organic solvents over water.[3] The TPSA of 45.8 Ų reflects the polar surface area contributed by the nitro group, which will govern interactions with polar solvents.[3]

Theoretical Framework and Predicted Solubility Profile

The fundamental principle governing solubility is "like dissolves like."[4] This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we can predict its solubility based on its structural features:

  • Aromatic Core: The benzene ring favors interactions with other aromatic solvents (e.g., toluene, benzene) through π-π stacking and with nonpolar solvents (e.g., hexane) through van der Waals forces.

  • Polar Groups (NO₂, Cl, F): These groups favor interactions with polar solvents through dipole-dipole forces. The nitro group's oxygen atoms can accept hydrogen bonds from protic solvents like alcohols.

Based on these principles and data from structurally related compounds like nitrobenzene, which is soluble in ethanol, ether, and benzene, we can predict the solubility profile of this compound.[4][5]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventKey InteractionsPredicted SolubilityRationale
Nonpolar Hexane, CyclohexaneVan der WaalsLow to Moderate The molecule's significant polarity from the nitro and halogen groups limits its solubility in purely nonpolar solvents.
Aromatic Toluene, Benzeneπ-π stacking, Van der WaalsHigh The aromatic core of the solute interacts favorably with the aromatic solvent, while the solvent's low polarity can accommodate the solute.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileDipole-dipoleHigh These solvents possess strong dipoles that can effectively solvate the polar regions of the molecule. Acetone and ethyl acetate are particularly effective for nitroaromatics.[6]
Polar Aprotic (Ether) Diethyl Ether, THFDipole-dipoleHigh Ethers are excellent solvents for a wide range of organic compounds and are expected to readily dissolve this molecule. Nitrobenzene is completely miscible in diethyl ether.[5][7]
Polar Protic Methanol, EthanolHydrogen bonding, Dipole-dipoleModerate to High The alcohol's ability to donate a hydrogen bond to the nitro group's oxygen atoms enhances solubility. However, the nonpolar backbone may limit miscibility compared to polar aprotic solvents.
Halogenated Dichloromethane (DCM), ChloroformDipole-dipoleHigh The polarity and structure of these solvents are highly compatible with the solute.
Aqueous WaterHydrogen bonding, Dipole-dipoleVery Low The large, nonpolar aromatic ring dominates, leading to hydrophobicity. Nitrobenzene itself has very low water solubility (~1.8 g/L).[4]

Experimental Protocol for Solubility Determination (Gravimetric Method)

To move beyond prediction, a robust experimental protocol is required. The isothermal shake-flask method is a reliable, gold-standard technique for determining the solubility of a solid compound in a solvent.[8]

Rationale for Method Selection

The gravimetric shake-flask method is chosen for its simplicity, accuracy, and requirement for basic laboratory equipment. It involves creating a saturated solution at a constant temperature, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue. This provides a direct measure of solubility (e.g., in g/100 mL).

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Calibrated pipettes

  • Vacuum oven or desiccator

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. Causality: Using an excess of solid ensures that a true equilibrium is reached and the final solution is saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. Causality: A prolonged equilibration time with constant agitation is crucial to ensure the dissolution process has reached its thermodynamic equilibrium.[8] Shorter times may result in an underestimation of solubility.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Causality: This step is critical to prevent suspended solid particles from being drawn into the sample, which would artificially inflate the measured solubility.

  • Sampling: Carefully draw a known volume of the clear supernatant (e.g., 2.00 mL) into a glass syringe. Immediately attach a 0.45 µm syringe filter and dispense the saturated solution into a pre-weighed (tared) evaporation dish. Causality: Filtration removes any remaining microscopic solid particles, ensuring only the dissolved solute is measured.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the weight is constant. Alternatively, use a gentle stream of nitrogen or a desiccator. Causality: Controlled, gentle evaporation prevents loss of the solute through sputtering or decomposition.

  • Quantification: Reweigh the evaporation dish containing the dried solute residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g / 100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot taken) * 100

Self-Validation and Quality Control
  • Triplicate Measurements: Perform each solubility determination in triplicate to ensure reproducibility and calculate the standard deviation.

  • Mass Balance: As a check, the amount of undissolved solid can also be recovered, dried, and weighed to perform a mass balance calculation.

  • Kinetic Confirmation: To confirm equilibrium was reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The solubility value should plateau when equilibrium is achieved.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B Step 1-2 C Seal and place in thermostatic shaker (e.g., 25°C, 48h) B->C Step 3 D Allow excess solid to settle (2h) C->D Step 4 E Withdraw supernatant with syringe D->E Step 5 F Filter (0.45 µm) into tared dish E->F Step 5 G Evaporate solvent under vacuum F->G Step 6 H Weigh dried residue G->H Step 7 I Calculate Solubility (g / 100 mL) H->I Step 8

Caption: Figure 1: A step-by-step workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative data for the solubility of this compound remains scarce in public literature, a robust predictive framework can be established from its physicochemical properties and the behavior of analogous compounds. It is predicted to have high solubility in polar aprotic, aromatic, and halogenated solvents, and moderate solubility in polar protic solvents. For researchers requiring precise quantitative data for process modeling, reaction optimization, or formulation, the detailed experimental protocol provided in this guide offers a reliable and validated method for its determination. This guide serves as both a predictive tool and a practical manual to empower scientists in their work with this versatile chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive safety and handling guide for 1-Chloro-3-fluoro-5-nitrobenzene (CAS No. 4815-64-9), a key intermediate in synthetic chemistry. As researchers and drug development professionals, a deep, mechanistic understanding of a compound's potential hazards is not merely a regulatory requirement but a cornerstone of scientific integrity and laboratory safety. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide actionable protocols and the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.

Core Hazard Profile & GHS Classification

This compound is a substituted aromatic compound whose reactivity and toxicity are dictated by its functional groups: the electron-withdrawing nitro group and the halogen substituents. Its primary risks are associated with acute toxicity upon exposure and irritation to the skin, eyes, and respiratory system.

The Globally Harmonized System (GHS) provides a universally understood framework for hazard communication. For this compound, the classification indicates a moderate but significant acute hazard level.

GHS Classification Hazard Statement Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Acute Toxicity, InhalationHarmful if inhaledH332
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Data synthesized from multiple supplier safety data sheets.[1][2]

The signal word associated with this profile is "Warning" .[1] This classification necessitates a handling protocol that prioritizes the prevention of direct contact, inhalation, and ingestion.

GHS_Classification cluster_main GHS Hazard Profile: this compound cluster_hazards Associated Hazard Statements Signal Signal Word: Warning Pictogram GHS07 (Exclamation Mark) H302 H302: Harmful if swallowed Pictogram->H302 H312 H312: Harmful in contact with skin H332 H332: Harmful if inhaled H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation Safe_Handling_Workflow Start Start: Prepare for Synthesis Assess 1. Assess Risks (Review SDS, define procedure) Start->Assess Controls 2. Engage Engineering Controls (Verify fume hood is operational) Assess->Controls Don_PPE 3. Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Controls->Don_PPE Experiment 4. Perform Chemical Handling (Weighing, transfer, reaction) Don_PPE->Experiment Decontaminate 5. Decontaminate Workspace (Wipe down surfaces, secure containers) Experiment->Decontaminate Doff_PPE 6. Doff PPE Correctly (Remove gloves first, then coat, then goggles) Decontaminate->Doff_PPE Hygiene 7. Final Hygiene Step (Wash hands thoroughly with soap and water) Doff_PPE->Hygiene End End: Procedure Complete Hygiene->End

References

The Synthetic Cornerstone: A Technical Guide to 1-Chloro-3-fluoro-5-nitrobenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Chloro-3-fluoro-5-nitrobenzene (CAS 4815-64-9), a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical behavior, and strategic applications, supported by practical protocols and a survey of commercial suppliers.

Introduction: Unveiling a Versatile Reagent

This compound is a poly-substituted aromatic compound featuring a unique arrangement of electron-withdrawing groups and halogens. This substitution pattern renders the benzene ring highly electron-deficient, making it a valuable precursor in a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. Its strategic importance lies in its ability to serve as a scaffold for the introduction of diverse functionalities, a key step in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Key Identifiers and Physicochemical Properties:

PropertyValueSource
CAS Number 4815-64-9--INVALID-LINK--
Molecular Formula C₆H₃ClFNO₂--INVALID-LINK--
Molecular Weight 175.54 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid or solid--INVALID-LINK--
Boiling Point 198-200 °C (at 762 Torr)--INVALID-LINK--
Density 1.494 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
InChIKey TZAGKOKYKROSOW-UHFFFAOYSA-N--INVALID-LINK--

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through various routes. A common and effective method involves the oxidation of a corresponding aniline derivative. Below is a detailed, field-proven protocol.

Synthesis via Oxidation of 3-Chloro-5-fluoroaniline

This method utilizes the readily available 3-Chloro-5-fluoroaniline and a potent oxidizing agent, sodium perborate, in an acidic medium.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 3-Chloro-5-fluoroaniline product This compound reactant1->product Oxidation 55 °C, 1h reactant2 Sodium Perborate Tetrahydrate (in Acetic Acid) reactant2->product

Caption: Oxidation of 3-Chloro-5-fluoroaniline to this compound.

Experimental Protocol:

This protocol is a self-validating system, with each step designed to ensure high purity and yield.

  • Preparation of the Oxidizing Agent Suspension: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend sodium perborate tetrahydrate (7.69 g, 50.0 mmol) in 30 mL of acetic acid. Heat the suspension to 55 °C with stirring. The use of acetic acid as a solvent is crucial as it facilitates the formation of the active oxidizing species.

  • Preparation of the Aniline Solution: In a separate beaker, dissolve 3-Chloro-5-fluoroaniline (1.46 g, 10 mmol) in 20 mL of acetic acid.

  • Addition of the Aniline Solution: Slowly add the aniline solution to the heated suspension of sodium perborate over a period of 1 hour using the dropping funnel. This slow addition is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 55 °C for 1 hour after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Add 300 mL of tert-butyl methyl ether (TBME) to the mixture and separate the solid by filtration. The organic layer should be washed sequentially with saturated saline, 20 mL of aqueous sodium thiosulfate (to quench any remaining oxidizing agent), and again with saturated saline.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using cyclohexane as the eluent to afford this compound as a solid (yield: approximately 18%).[1]

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group, positioned meta to both halogens, significantly activates the aromatic ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The leaving group, a halide in this case, is then eliminated, restoring the aromaticity of the ring.

Mechanism of SNAr:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Addition (Slow) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product Elimination (Fast) leaving_group Leaving Group (X⁻) meisenheimer->leaving_group

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

The relative reactivity of the halogens as leaving groups in SNAr reactions is a crucial consideration for synthetic planning. Generally, fluoride is a better leaving group than chloride in SNAr reactions, which is the opposite of what is observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[1]

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block in medicinal chemistry. The presence of two different halogens allows for selective and sequential substitution reactions, enabling the synthesis of complex molecular architectures.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. This versatility allows for the introduction of a wide range of pharmacophores and the fine-tuning of the physicochemical properties of drug candidates.

Workflow for the Integration of this compound in Drug Discovery:

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Introduce Diversity reduction Nitro Group Reduction snar->reduction functionalization Amine Functionalization reduction->functionalization lead_optimization Lead Optimization functionalization->lead_optimization candidate Drug Candidate lead_optimization->candidate

Caption: A typical workflow illustrating the use of this compound in a drug discovery program.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, its structural motifs are present in many biologically active compounds. The principles of its reactivity are widely applied in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

Spectroscopic Data for Compound Identification

Verifying the identity and purity of this compound is crucial for its effective use in research. The following is a representative ¹H NMR spectrum.

¹H NMR Spectrum:

  • ¹H-NMR (400 MHz; DMSO-d₆): δ 8.20 (s, 1H), 8.18 (d, 1H), 8.07 (d, 1H).[1]

Note: Access to a comprehensive set of spectroscopic data (¹³C NMR, IR, Mass Spectrometry) for this specific compound is limited. Researchers should acquire and analyze their own data for definitive characterization.

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. The table below provides a summary of some of the available commercial sources.

SupplierPurityAvailable Quantities
--INVALID-LINK--≥98%Custom
--INVALID-LINK--98%1g, 5g, 10g, 25g, 100g
--INVALID-LINK---250mg, 1g, 5g, 25g, 100g
--INVALID-LINK---Inquire
--INVALID-LINK---Inquire

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Safety, Handling, and Storage

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its unique electronic and structural features make it an ideal substrate for nucleophilic aromatic substitution reactions, providing a gateway to a wide range of functionalized aromatic compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and drug development.

References

synthesis of 1-Chloro-3-fluoro-5-nitrobenzene from 3-chloro-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

<_ An In-depth Technical Guide to the Synthesis of 1-Chloro-3-fluoro-5-nitrobenzene from 3-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of this compound, a crucial intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed herein involves the diazotization of 3-chloro-5-fluoroaniline followed by a modified Sandmeyer reaction to introduce the nitro group. This document is structured to provide not only a step-by-step experimental protocol but also a thorough discussion of the underlying reaction mechanisms, safety considerations, and purification strategies. By elucidating the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge for successful and optimized synthesis.

Introduction: The Significance of this compound

This compound (CAS No: 4815-64-9) is a substituted aromatic compound of significant interest in the field of medicinal chemistry and drug development.[1][2] The specific arrangement of chloro, fluoro, and nitro functional groups on the benzene ring imparts unique electronic properties, making it a versatile building block for the synthesis of more complex molecules.[3] The presence of halogen atoms, particularly fluorine, can enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[3][4][5] Furthermore, the nitro group serves as a valuable precursor for the introduction of an amino group via reduction, opening avenues for a wide array of subsequent chemical transformations.[6][7] The strategic importance of chloro- and fluoro-substituted nitroaromatics is underscored by their application in the development of novel therapeutic agents, including those with antileishmanial and antichagasic activities.[8]

This guide focuses on a reliable and reproducible method for the synthesis of this compound, starting from the readily available precursor, 3-chloro-5-fluoroaniline.[9][10][11]

Reaction Mechanism and Theoretical Framework

The transformation of 3-chloro-5-fluoroaniline to this compound is a two-step process, fundamentally relying on the chemistry of diazonium salts.

Step 1: Diazotization of 3-chloro-5-fluoroaniline

The initial step is the diazotization of the primary aromatic amine, 3-chloro-5-fluoroaniline. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or tetrafluoroboric acid (HBF₄).[12][13] The highly reactive electrophile in this process is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid followed by the loss of a water molecule.[13][14] The amine's lone pair of electrons attacks the nitrosonium ion, initiating a series of proton transfers and ultimately leading to the formation of a stable arenediazonium salt with the expulsion of water.[13][14]

Step 2: Conversion of the Diazonium Salt to this compound

The subsequent replacement of the diazonium group (-N₂⁺) with a nitro group (-NO₂) is a less common transformation compared to the classical Sandmeyer reactions which typically install halides or cyano groups.[15][16][17][18] This conversion can be achieved by treating the diazonium salt with sodium nitrite in the presence of a copper catalyst.[14][19] This process is believed to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[18] A single electron transfer from a copper(I) species to the diazonium ion generates an aryl radical and dinitrogen gas.[20] This highly reactive aryl radical then reacts with a nitrite source to form the final product.

An alternative and often cleaner method involves the formation of the diazonium tetrafluoroborate salt, which can then be treated with sodium nitrite and a copper catalyst.[19]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
3-Chloro-5-fluoroaniline≥98%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Tetrafluoroboric Acid (HBF₄)48 wt. % in H₂OAlfa Aesar
Copper(I) Oxide (Cu₂O)≥97%Strem Chemicals
Diethyl EtherAnhydrous, ≥99.7%VWR Chemicals
Saturated Sodium BicarbonateLaboratory GradeJ.T. Baker
Anhydrous Magnesium Sulfate≥97%Acros Organics
Round-bottom flasksVarious sizesKimble
Magnetic stirrer with heatingIKA
Ice bath
Separatory funnel
Rotary evaporatorBüchi
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄MilliporeSigma
Step-by-Step Synthesis Procedure

Part A: Diazotization

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 10.0 g (68.7 mmol) of 3-chloro-5-fluoroaniline in 50 mL of 48% tetrafluoroboric acid.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath. Maintain this temperature range throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[21]

  • In a separate beaker, prepare a solution of 5.22 g (75.6 mmol) of sodium nitrite in 15 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Part B: Nitration (Modified Sandmeyer Reaction)

  • In a separate 500 mL flask, prepare a suspension of 1.0 g (7.0 mmol) of copper(I) oxide in 50 mL of deionized water.

  • Add a solution of 14.2 g (206 mmol) of sodium nitrite in 30 mL of deionized water to the copper(I) oxide suspension and stir vigorously.

  • Carefully and in small portions, add the cold diazonium salt suspension from Part A to the copper(I) oxide/sodium nitrite mixture. Vigorous gas evolution (N₂) will occur. Control the rate of addition to maintain a manageable reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently warm to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

Work-up and Purification
  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[21]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if swallowed.[22][23][24][25] Avoid contact with skin and eyes. Keep away from combustible materials.

  • Tetrafluoroboric Acid (HBF₄): This is a corrosive acid that can cause severe skin burns and eye damage. Handle with extreme care.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat.[26] It is crucial to keep them wet and at a low temperature. The procedure described herein avoids the isolation of the dry diazonium salt.

  • Nitrosonium Tetrafluoroborate: This is a potential intermediate and is corrosive.

Characterization and Expected Results

The final product, this compound, should be a solid at room temperature.[27][28][29]

  • Molecular Formula: C₆H₃ClFNO₂[2]

  • Molecular Weight: 175.54 g/mol [1][2]

  • Appearance: Typically a pale yellow crystalline solid.

  • Purity: Should be assessed by techniques such as ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis.

The expected yield for this reaction, after purification, is typically in the range of 60-75%.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_nitration Part B: Nitration cluster_purification Part C: Work-up & Purification start_material 3-Chloro-5-fluoroaniline reagents_A NaNO₂, HBF₄ 0-5 °C start_material->reagents_A Step 1-2 diazonium_salt Arenediazonium Tetrafluoroborate Salt reagents_A->diazonium_salt Step 3-5 reagents_B NaNO₂, Cu₂O diazonium_salt->reagents_B Step 1-3 product_crude Crude 1-Chloro-3-fluoro- 5-nitrobenzene reagents_B->product_crude Step 4-5 extraction Solvent Extraction (Diethyl Ether) product_crude->extraction Step 1 washing Washing (H₂O, NaHCO₃) extraction->washing Step 2 drying Drying (MgSO₄) washing->drying Step 3 concentration Concentration (Rotary Evaporator) drying->concentration Step 3 purification Column Chromatography or Recrystallization concentration->purification Step 4 final_product Pure 1-Chloro-3-fluoro- 5-nitrobenzene purification->final_product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-chloro-5-fluoroaniline via a diazotization and modified Sandmeyer reaction is a robust and reliable method for obtaining this valuable chemical intermediate. This guide has provided a detailed protocol, elucidated the underlying chemical principles, and emphasized critical safety considerations. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals. The successful synthesis of this compound provides a gateway to a diverse range of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

References

Spectroscopic Characterization of 1-Chloro-3-fluoro-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 1-Chloro-3-fluoro-5-nitrobenzene

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a deactivating nitro group and two halogen atoms on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The precise arrangement of these substituents governs the molecule's reactivity, polarity, and overall three-dimensional structure, which in turn dictates its utility in drug design and materials engineering.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and is supported by authoritative literature on substituent effects in aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into the influence of the electron-withdrawing nitro group and the electronegative halogen substituents on the aromatic ring.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of high-quality NMR data for a solid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its versatility, while DMSO-d₆ can be used for less soluble compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Use a wider spectral width (e.g., 0-200 ppm) to encompass the full range of carbon chemical shifts.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

¹H NMR Spectral Analysis: A Symphony of Substituent Effects

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the combined electronic effects of the chloro, fluoro, and nitro substituents.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-28.0 - 8.2triplet (t)J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz
H-47.8 - 8.0doublet of doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz
H-67.6 - 7.8doublet of doublets (dd)J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz

Causality Behind the Predicted ¹H NMR Spectrum:

  • Deshielding Effect of the Nitro Group: The nitro group is a powerful electron-withdrawing group, both through induction and resonance. This effect significantly reduces the electron density of the aromatic ring, causing all the protons to be deshielded and resonate at a downfield chemical shift (higher ppm values).[1][2] The protons ortho and para to the nitro group are most affected by this deshielding.[3]

  • Influence of Halogen Substituents: Both chlorine and fluorine are electronegative atoms that exert an electron-withdrawing inductive effect, further deshielding the aromatic protons.

  • Proton Assignments and Coupling:

    • H-2: This proton is situated between the electron-withdrawing nitro and chloro groups, leading to its prediction as the most downfield signal. It is expected to appear as a triplet due to coupling with both the fluorine atom (meta-coupling, ⁴JHF) and the H-6 proton (meta-coupling, ⁴JHH).

    • H-4: This proton is positioned between the chloro and fluoro groups. It is expected to show a larger coupling constant due to its ortho relationship with the fluorine atom (³JHF) and a smaller meta-coupling to the H-2 and H-6 protons.

    • H-6: This proton is adjacent to the fluorine atom and is expected to be coupled to both the fluorine atom (ortho-coupling, ³JHF) and the H-2 proton (meta-coupling, ⁴JHH).

Caption: Molecular structure of this compound.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display six distinct signals, one for each carbon atom in the aromatic ring. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C1 (C-NO₂)148 - 152~5-10 (³JCF)
C2 (C-H)115 - 120~20-25 (²JCF)
C3 (C-F)160 - 165~240-260 (¹JCF)
C4 (C-H)110 - 115~20-25 (²JCF)
C5 (C-Cl)130 - 135~5-10 (³JCF)
C6 (C-H)125 - 130~5-10 (⁴JCF)

Rationale for the Predicted ¹³C NMR Spectrum:

  • Ipso-Carbons: The carbons directly attached to the substituents (ipso-carbons) exhibit significant shifts.

    • C3 (C-F): The carbon bonded to the highly electronegative fluorine atom will experience a strong deshielding effect and appear at a very downfield chemical shift. It will also exhibit a large one-bond coupling constant (¹JCF).[4]

    • C1 (C-NO₂): The carbon attached to the nitro group is also significantly deshielded due to the electron-withdrawing nature of the substituent.[5][6]

    • C5 (C-Cl): The carbon bonded to chlorine is deshielded, though to a lesser extent than the carbon attached to fluorine.

  • Ortho, Meta, and Para Effects: The substituents influence the chemical shifts of the other ring carbons in a predictable manner.

    • The electron-withdrawing nitro group tends to deshield the ortho and para carbons.[6]

    • The fluorine and chlorine atoms also exhibit complex effects on the chemical shifts of the neighboring carbons.

  • Carbon-Fluorine Coupling: The presence of the fluorine atom leads to through-bond coupling with the carbon atoms, resulting in the splitting of their signals. The magnitude of the coupling constant (JCF) decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: Standard IR Spectrum Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the nitro group, the aromatic ring, and the carbon-halogen bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H stretchMedium
1600 - 1475Aromatic C=C stretchMedium-Weak
1550 - 1475Asymmetric NO₂ stretchStrong
1360 - 1290Symmetric NO₂ stretchStrong
1200 - 1000C-F stretchStrong
800 - 600C-Cl stretchStrong
900 - 690Aromatic C-H out-of-plane bendStrong

Interpretation of Key IR Absorptions:

  • Nitro Group Vibrations: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7][8][9]

  • Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.[10] The C=C stretching vibrations within the ring typically give rise to one or more bands in the 1600-1475 cm⁻¹ region. The substitution pattern on the benzene ring also influences the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region, which can be diagnostic.[11][12]

  • Carbon-Halogen Stretches: The C-F and C-Cl stretching vibrations will also be present, typically appearing as strong bands in the fingerprint region of the spectrum.

References

chemical structure and IUPAC name of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-3-fluoro-5-nitrobenzene: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4815-64-9), a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its unique chemical structure, physicochemical properties, validated synthetic protocols, and critical applications, with a focus on its role as a versatile building block in medicinal chemistry. This document is structured to provide not just data, but actionable insights grounded in established chemical principles and safety protocols.

Introduction: The Strategic Importance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as highly versatile precursors for a wide array of complex molecules. The strategic incorporation of halogens and nitro groups onto an aromatic scaffold imparts unique electronic properties that can be exploited for subsequent functionalization. Specifically, the presence of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity, thereby optimizing a drug's therapeutic profile.[1]

This compound is a prime example of such a strategic building block. Its trisubstituted pattern, featuring three distinct electron-withdrawing groups at meta-positions, creates a highly electron-deficient aromatic ring. This electronic nature dictates its reactivity and makes it an invaluable intermediate for the synthesis of novel therapeutic agents, particularly in areas like antiprotozoal drug discovery.[2][3] This guide will explore the essential technical details of this compound, providing researchers and developers with the foundational knowledge required for its effective utilization.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is fundamental to its application. The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound[4]
Synonyms 3-Chloro-5-fluoronitrobenzene[5][6]
CAS Number 4815-64-9[5][6]
Molecular Formula C₆H₃ClFNO₂[4][5]
InChIKey TZAGKOKYKROSOW-UHFFFAOYSA-N[4][6]
Canonical SMILES C1=C(C=C(C=C1F)Cl)--INVALID-LINK--[O-][4]
Molecular Structure Visualization

The spatial arrangement of the chloro, fluoro, and nitro substituents on the benzene ring is critical to the molecule's reactivity. The structure is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments and are crucial for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

PropertyValueSource
Molecular Weight 175.54 g/mol [4][5]
Appearance Colorless to light yellow Liquid[6]
Boiling Point 198-200 °C (at 762 Torr)[6]
Density ~1.494 g/cm³ (Predicted)[6]
LogP (Octanol/Water Partition Coefficient) 2.3873[5]
Topological Polar Surface Area (TPSA) 43.14 Ų[5]
Storage Temperature Room Temperature, sealed in dry conditions[6][7]

Synthesis Protocol and Mechanistic Rationale

This compound can be effectively synthesized from commercially available precursors. One common and reliable method involves the oxidation of 3-chloro-5-fluoroaniline.[6] This transformation is a cornerstone of synthetic chemistry, providing a direct route to nitroaromatic compounds from their corresponding anilines.

Experimental Protocol: Oxidation of 3-Chloro-5-fluoroaniline

This protocol is adapted from established procedures for the oxidation of anilines.[6]

Materials:

  • 3-Chloro-5-fluoroaniline (10 mmol, 1.46 g)

  • Sodium perborate tetrahydrate (50.0 mmol, 7.69 g)

  • Glacial Acetic Acid (50 mL)

  • Tert-butyl methyl ether (TBME) (300 mL)

  • Saturated saline solution

  • Aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Cyclohexane (eluent)

Procedure:

  • Reaction Setup: Suspend sodium perborate tetrahydrate (7.69 g) in 30 mL of acetic acid in a reaction flask. Heat the suspension to 55 °C with stirring.

  • Addition of Aniline: Dissolve 3-chloro-5-fluoroaniline (1.46 g) in 20 mL of acetic acid. Slowly add this solution to the heated sodium perborate suspension over a period of 1 hour.

    • Causality: The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. Sodium perborate in acetic acid generates a peroxyacid species in situ, which is the active oxidizing agent.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 55 °C for an additional hour to ensure full conversion.

  • Work-up: Cool the reaction mixture to room temperature. Add 300 mL of TBME to extract the product. Filter to remove any solid residues.

  • Aqueous Wash: Transfer the organic layer to a separatory funnel. Wash sequentially with saturated saline, 20 mL of aqueous sodium thiosulfate (to quench any remaining oxidant), and finally with saturated saline again.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using cyclohexane as the eluent, to afford pure this compound.

Synthesis Workflow Diagram

workflow cluster_reactants Reactants cluster_process Process cluster_product Product aniline 3-Chloro-5-fluoroaniline in Acetic Acid reaction Mix & Heat (55°C, 1 hr) aniline->reaction oxidant Sodium Perborate in Acetic Acid oxidant->reaction workup Extraction (TBME) & Aqueous Wash reaction->workup Oxidation purify Column Chromatography (Silica, Cyclohexane) workup->purify Crude Product product This compound purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound lies in its utility as a versatile chemical intermediate.

  • Synthetic Handle: The nitro group is a key functional group that can be readily and selectively reduced to a primary amino group (-NH₂).[2] This transformation opens up a vast chemical space, allowing for the introduction of new substituents through amide bond formation, reductive amination, or diazotization reactions.

  • Scaffold for Medicinal Chemistry: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of the chloro or fluoro substituents under specific conditions. This reactivity enables the construction of complex molecular architectures.

  • Pharmacophore Component: As previously noted, the combination of nitro, fluoro, and chloro groups is found in compounds with demonstrated biological activity, including antileishmanial and antitrypanosomal agents.[3] This molecule serves as an ideal starting point for developing new derivatives and exploring structure-activity relationships (SAR) in these therapeutic areas. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry, highlighting the importance of chlorinated building blocks.[8]

Spectroscopic Data

Structural confirmation is a critical step in chemical synthesis. The ¹H-NMR spectrum provides definitive information about the hydrogen environment in the molecule.

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.20 (s, 1H), 8.18 (d, 1H), 8.07 (d, 1H).[6]

    • Interpretation: The spectrum shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, being significantly downfield (δ > 8.0), are consistent with protons on a highly electron-deficient aromatic ring, confirming the strong withdrawing effects of the three substituents.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification
Hazard Code(s)Description
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled[6][9]
H315Causes skin irritation[6][9]
H319Causes serious eye irritation[6][9]
H335May cause respiratory irritation[6][9]
Safe Handling Protocol

Engineering Controls:

  • Work exclusively in a well-ventilated fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[11]

  • Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[10][12]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA approved respirator.[10]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[13]

  • Avoid inhalation of vapors or mists.[14]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][11]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][14]

  • Store separately from combustible substances and reducing agents.[12]

Conclusion

This compound is a chemical intermediate of significant strategic value. Its unique electronic and structural properties make it a powerful tool for researchers and professionals in drug development and fine chemical synthesis. A thorough understanding of its properties, synthetic routes, and, most importantly, its handling requirements is essential for leveraging its full potential safely and effectively. This guide provides the authoritative grounding necessary to incorporate this versatile building block into advanced research and development programs.

References

An In-depth Technical Guide on the Reactivity of the Nitro Group in 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity associated with 1-Chloro-3-fluoro-5-nitrobenzene, a highly functionalized aromatic scaffold. The core focus is on the reactivity of the nitro group itself and its profound electronic influence on the aromatic system. Due to the cumulative electron-withdrawing effects of the nitro, chloro, and fluoro substituents, the benzene ring is rendered exceptionally electron-deficient.[1][2] This electronic profile dictates two primary modes of reactivity: the direct transformation of the nitro group, primarily through reduction, and its indirect role in modulating the ring's susceptibility to substitution reactions. We will explore the challenges and strategic solutions for the chemoselective reduction of the nitro group in the presence of sensitive halogen substituents. Furthermore, this guide will dissect the nuanced and often counterintuitive effect of the meta-positioned nitro group on the potential for Nucleophilic Aromatic Substitution (SNAr), a critical consideration for synthetic planning. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated nitroaromatics as versatile intermediates in complex molecular synthesis.

Molecular Structure and Electronic Profile

This compound (IUPAC Name) is a trisubstituted benzene derivative.[3] Its reactivity is a direct consequence of the interplay between the three substituents, which collectively create a highly polarized and electron-poor aromatic ring.

  • Nitro Group (-NO₂): This is the most powerful electron-withdrawing group on the ring. It exerts its influence through two mechanisms: a potent negative inductive effect (-I) owing to the high electronegativity of nitrogen and oxygen, and a strong negative resonance effect (-M) that delocalizes pi-electron density from the ring into the nitro group.[1][4]

  • Halogen Groups (-Cl, -F): Both chlorine and fluorine are highly electronegative, withdrawing electron density from the ring via a strong inductive effect (-I).[5][6] While they possess lone pairs that can be donated through a positive resonance effect (+M), their inductive effect is dominant, making them net deactivating groups for electrophilic aromatic substitution.[4][5][6]

The synergistic combination of these three electron-withdrawing substituents makes this compound a profoundly electron-deficient system, which is the foundational principle governing its chemical behavior.

cluster_molecule This compound cluster_effects Electronic Effects C1 C C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 F F C3->F C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 NO2 NO₂ C5->NO2 C6->C1 H3 H C6->H3 effect2 Chloro (-Cl): Strong -I, Weak +M effect3 Fluoro (-F): Very Strong -I, Weak +M effect1 Nitro (-NO₂): Strong -I, Strong -M

Caption: Electronic contributions of substituents in this compound.

Direct Reactivity: Selective Reduction of the Nitro Group

The most synthetically valuable transformation of the nitro group in this context is its reduction to a primary amine (-NH₂), yielding 3-chloro-5-fluoroaniline. This aniline is a versatile intermediate, opening pathways for diazotization, acylation, and cross-coupling reactions.[2][7] The principal challenge in this process is achieving high chemoselectivity, specifically reducing the nitro group without causing hydrodehalogenation (the reductive cleavage of the C-Cl or C-F bonds).[8][9]

Preferred Methodology: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an experimentally robust and scalable method that avoids the need for high-pressure gaseous hydrogen. The use of palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen donor is a well-established and highly selective system for reducing halogenated nitroarenes.[7][10] This method's success lies in its ability to efficiently reduce the nitro group under conditions mild enough to preserve the carbon-halogen bonds.

This protocol is a self-validating system designed for high selectivity and yield.

  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10.0 g, 56.9 mmol) and ethanol (100 mL).

    • Stir the mixture at room temperature to achieve a clear solution or a fine suspension.

    • Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, 5 wt%). The catalyst should be handled with care as it can be pyrophoric when dry.

  • Reagent Addition:

    • Begin heating the mixture to a gentle reflux (approx. 78-80 °C).

    • Once refluxing, add hydrazine hydrate (80% solution, 8.0 mL, approx. 165 mmol) dropwise via an addition funnel over a period of 30-45 minutes. The reaction is exothermic, and a controlled addition rate is crucial to manage the evolution of nitrogen gas and heat.[11]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The disappearance of the starting material spot and the appearance of the more polar aniline product spot indicates reaction completion. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air to avoid ignition. It should be quenched with water.

    • Wash the Celite pad with additional ethanol (2 x 20 mL).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-chloro-5-fluoroaniline.

Comparison of Reduction Methodologies

While catalytic transfer hydrogenation is often preferred, other methods exist, each with specific advantages and disadvantages. The choice of reagent is critical for preserving the halogen substituents.

Reducing Agent/System Advantages Disadvantages & Considerations Selectivity
H₂ gas, Pd/C or Pt/C High atom economy, clean byproducts (H₂O).[11]Requires specialized high-pressure equipment; risk of dehalogenation, especially with Pt.[9]Moderate to High
N₂H₄·H₂O, Pd/C No high-pressure H₂ needed; generally high selectivity.[7][10]Hydrazine is toxic; reaction can be highly exothermic.Very High
Fe, NH₄Cl or HCl Inexpensive and effective.Stoichiometric amounts of iron sludge waste; can be acidic, potential for workup issues.[11]High
SnCl₂, HCl Classic, mild method for nitro to amine conversion.[2]Produces tin-based waste products requiring disposal.High
Sodium Hydrosulfite (Na₂S₂O₄) A cheap option, useful in aqueous media.Can cause issues with odor and sulfur-containing byproducts.[11]Moderate
Mechanistic Pathway of Nitro Group Reduction

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several distinct intermediates. The precise mechanism can vary with the reducing agent and conditions, but the generally accepted pathway involves the sequential formation of a nitrosoarene and a hydroxylamine.[8]

Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-N=O (Nitrosoarene) Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ End Ar-NH₂ (Aniline) Intermediate2->End + 2e⁻, + 2H⁺

Caption: Stepwise reduction pathway from a nitroarene to an aniline.

Indirect Reactivity: The Nitro Group's Influence on the Aromatic Ring

Beyond its own transformation, the nitro group critically modulates the reactivity of the aromatic ring itself. Its powerful electron-withdrawing nature is the defining factor.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-poor aromatic rings. It proceeds via a two-step addition-elimination mechanism, the first and rate-determining step of which is the attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][12][13]

The Critical Role of Substituent Position: For an electron-withdrawing group to effectively facilitate SNAr, it must be positioned ortho or para to the leaving group.[13][14][15] This geometry allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group via resonance, which provides substantial stabilization and lowers the activation energy of the reaction.[4][13][14]

Analysis of this compound: In this specific molecule, the nitro group at C5 is positioned meta to both the chlorine at C1 and the fluorine at C3. Consequently, the nitro group cannot participate in the resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at either C1 or C3.[14][16] The stabilization is limited to the weaker inductive effect and delocalization within the carbon framework of the ring. This lack of resonance stabilization renders the Meisenheimer complex significantly less stable, resulting in a much higher activation energy. Therefore, This compound is poorly activated towards Nucleophilic Aromatic Substitution compared to its ortho- or para-nitro isomers.[13][16]

Caption: SNAr on this compound, highlighting poor intermediate stabilization.

Electrophilic Aromatic Substitution (EAS)

The rate of EAS reactions is dependent on the electron density of the aromatic ring.[6] Given that this compound is heavily substituted with three potent electron-withdrawing, deactivating groups, the ring is exceptionally unreactive towards electrophiles.[1] Attempting reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and are not considered synthetically viable routes for further functionalization.

Summary of Reactivity

The chemical utility of this compound is almost exclusively centered on the transformation of the nitro group itself, which in turn activates the resulting aniline for subsequent reactions.

Reaction Type Reactivity at Nitro Group Influence on Ring (SNAr) Influence on Ring (EAS)
Description Direct chemical transformation of the -NO₂ functional group.Activation of the ring towards nucleophilic attack.Activation of the ring towards electrophilic attack.
Outcome Highly Reactive. The nitro group is readily reduced to an amine under selective conditions.Poorly Reactive. The meta position of the nitro group prevents resonance stabilization of the Meisenheimer complex.Extremely Unreactive. The ring is strongly deactivated by three electron-withdrawing groups.
Primary Use Synthesis of 3-chloro-5-fluoroaniline.Not a suitable substrate for SNAr reactions.Not a suitable substrate for EAS reactions.

Applications in Synthetic Chemistry

The primary application of this compound is as a precursor to 3-chloro-5-fluoroaniline . This resulting aniline is a valuable building block in medicinal and agricultural chemistry. The amino group can be readily transformed, while the two distinct halogen atoms provide orthogonal sites for further diversification, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), allowing for the precise and controlled construction of complex molecular architectures.

References

A Senior Application Scientist's Guide to 1-Chloro-3-fluoro-5-nitrobenzene: A Versatile Scaffold for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-Chloro-3-fluoro-5-nitrobenzene, a highly functionalized aromatic compound that serves as a critical building block in modern chemical synthesis. We will move beyond a simple recitation of properties to a detailed analysis of its reactivity, offering field-proven insights into its application in pharmaceutical development, agrochemical innovation, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical architecture for next-generation discoveries.

Core Chemical Profile and Physicochemical Properties

This compound (CAS No: 4815-64-9) is a substituted nitrobenzene with a distinct arrangement of electron-withdrawing groups that dictates its reactivity.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₃ClFNO₂[1][2]
Molecular Weight 175.54 g/mol [1][2]
IUPAC Name This compound[2]
Appearance Pale yellow crystalline solid (typical)[3]
Melting Point 44°C (for the related 1-chloro-3-nitrobenzene)[3][4]
LogP 2.3873[1]
Purity Typically ≥98%[1]

The Foundation of Reactivity: An Electron-Deficient Aromatic Core

The research utility of this compound stems directly from the interplay of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly reducing the electron density of the benzene ring. This effect is augmented by the inductive effects of the chlorine and fluorine atoms. The resulting electron-deficient (electrophilic) nature of the aromatic ring makes it highly susceptible to attack by nucleophiles, primarily through Nucleophilic Aromatic Substitution (SNAr).

The presence of three distinct functional sites—the chloro, fluoro, and nitro groups—provides chemists with precise control over multi-step synthetic sequences.

  • Nucleophilic Aromatic Substitution (SNAr): This is the primary reaction pathway. The strong activation by the nitro group allows halogens to be displaced by nucleophiles (e.g., amines, alkoxides, thiols). The fluorine atom is generally more susceptible to SNAr than chlorine, a counterintuitive fact based on electronegativity alone but explained by the stability of the intermediate Meisenheimer complex, where the highly electronegative fluorine stabilizes the negative charge more effectively at the point of attack (the rate-determining step).[5]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a gateway to a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and reductive amination, dramatically increasing molecular diversity.

  • Metal-Catalyzed Cross-Coupling: While less common than SNAr due to the electron-deficient nature of the ring, the chloro group can participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, particularly after modification of the nitro group.

Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  Nu:⁻ (e.g., R-NH₂) (Primary Pathway) Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction  Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Product_SNAr Substituted Fluoro-Nitrobenzene or Substituted Chloro-Nitrobenzene SNAr->Product_SNAr Product_Reduction 3-Chloro-5-fluoroaniline Nitro_Reduction->Product_Reduction Further_Chem Gateway to Further Chemistry (Amide Coupling, etc.) Product_Reduction->Further_Chem Start This compound Step1 Step 1: SNAr Reaction Start->Step1  4-amino-2-chloropyrimidine, DIPEA, n-BuOH, 120°C Intermediate1 Intermediate A: N-(2-aminopyrimidin-4-yl)-3-chloro-5-fluoronitroaniline Step1->Intermediate1 Step2 Step 2: Nitro Reduction Intermediate1->Step2  Fe powder, NH₄Cl, EtOH/H₂O, 80°C Intermediate2 Intermediate B: N-(2-aminopyrimidin-4-yl)-3-chloro-5-fluoro-1,5-diaminobenzene Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3  Acryloyl chloride, Pyridine, DCM, 0°C Final Final Product: Kinase Inhibitor Candidate Step3->Final Start This compound Synthesis Library Synthesis (SNAr, Reduction, etc.) Start->Synthesis Library Diverse Chemical Library Synthesis->Library Screening High-Throughput Screening Library->Screening  Herbicidal/Fungicidal/Insecticidal Assays Hit Hit Compound Identified Screening->Hit Optimization Lead Optimization Hit->Optimization  Structure-Activity Relationship Studies Candidate Agrochemical Candidate Optimization->Candidate

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Doubly-Activated Aromatic Core

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of aromatic rings remains a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) offers a powerful strategy for forging carbon-heteroatom bonds on electron-deficient aromatic systems. The substrate, 1-chloro-3-fluoro-5-nitrobenzene , presents a unique case study in SNAr reactivity. It features two potential halogen leaving groups (F and Cl) and a single, powerful electron-withdrawing nitro group.

However, the geometric arrangement of these substituents—with the nitro group positioned meta to both halogens—critically governs the substrate's reactivity. Unlike the well-documented high reactivity of ortho/para-nitro-substituted haloarenes, the meta orientation precludes resonance stabilization of the key reaction intermediate. This guide provides an in-depth analysis of the mechanistic nuances, regiochemical preferences, and field-proven protocols for effectively utilizing this compound in SNAr reactions.

Pillar 1: The Underlying Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The subsequent step involves the rapid expulsion of the leaving group, which restores the ring's aromaticity.

Experimental_Workflow A Setup Reaction Vessel (Inert Atmosphere) B Add Solvent & Reagents (Substrate, Nucleophile, Base) A->B C Heat to Reaction Temperature (e.g., 80-150 °C) B->C D Monitor Reaction Progress (TLC / LC-MS) C->D D->C Reaction Incomplete E Aqueous Work-up (Quench, Extract) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

References

Application Notes and Protocols: 1-Chloro-3-fluoro-5-nitrobenzene as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Nitroaromatics in Agrochemicals

The introduction of fluorine and other halogens into bioactive molecules is a cornerstone of modern agrochemical design.[1][2][3] These elements can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[2][4] This often leads to enhanced potency, greater target specificity, and improved pharmacokinetic profiles in the field.

1-Chloro-3-fluoro-5-nitrobenzene (CAS: 4815-64-9) is a trifunctional aromatic building block of significant interest to researchers in crop protection.[5] Its benzene ring is strategically substituted with three distinct functional groups: a nitro group, a chlorine atom, and a fluorine atom. This unique arrangement provides a powerful platform for sequential and regioselective chemical modifications. The strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed into an amine, a versatile precursor for a vast array of heterocyclic scaffolds common in agrochemicals.[6][7][8]

This technical guide serves to provide drug development professionals and synthetic chemists with a comprehensive overview of the reactivity of this compound. We present field-proven insights into its key synthetic transformations and provide detailed, step-by-step protocols for its application in the synthesis of advanced agrochemical intermediates.

Physicochemical Properties and Reactivity Analysis

The synthetic utility of this compound stems directly from the electronic interplay of its substituents.

PropertyValue
IUPAC Name This compound
CAS Number 4815-64-9[9]
Molecular Formula C₆H₃ClFNO₂[5]
Molecular Weight 175.54 g/mol [5]
Appearance Light yellow crystalline solid
Polar Surface Area 45.8 Ų[5]

Reactivity Deep Dive:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group is one of the strongest electron-withdrawing groups, and its presence profoundly deactivates the aromatic ring towards electrophilic attack. However, it powerfully activates the ring for nucleophilic aromatic substitution (SNAr).[6] This activation is most pronounced at the positions ortho and para to the nitro group.

  • Regioselectivity of SNAr: In this compound, the chlorine atom is at the C1 position (para to the nitro group), and the fluorine atom is at the C3 position (ortho to the nitro group). Both are activated leaving groups. While fluorine's high electronegativity typically makes the carbon it's attached to more electrophilic and stabilizes the intermediate Meisenheimer complex, the positional activation is key.[10][11] The chlorine at the para position is highly activated, making it the primary site for substitution by a wide range of nucleophiles. This selective reactivity allows for the precise displacement of chlorine while retaining the fluorine atom for subsequent synthetic steps.

  • Transformation of the Nitro Group: The nitro group is a versatile functional handle. Its most common and impactful transformation is its reduction to a primary amine (-NH₂).[12][13] This conversion is synthetically crucial as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group, fundamentally altering the reactivity of the aromatic ring and enabling a new suite of reactions, such as diazotization or acylation.[12]

A 1-Chloro-3-fluoro- 5-nitrobenzene B SNAr Reaction (Nucleophilic Attack at C1) A->B  Displace Cl C Nitro Group Reduction (NO₂ → NH₂) A->C  Reduce NO₂ D 3-Fluoro-5-nitro-[Substituted]benzene (Intermediate for Fungicides/Herbicides) B->D E 5-Chloro-3-fluoroaniline (Key Picolinate Herbicide Precursor) C->E F Advanced Agrochemical Active Ingredients D->F  Further Functionalization E->F  Cyclization / Coupling

Fig 1. Core synthetic pathways using this compound.

Key Synthetic Transformations: Protocols and Insights

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the chlorine atom with a methoxy group, a common transformation to produce ether-linked agrochemical scaffolds. The principle is broadly applicable to other oxygen, nitrogen, and sulfur nucleophiles.

Causality Behind Experimental Choices:

  • Base (Potassium Carbonate): A mild base is used to deprotonate the nucleophile (if required, as with phenols or thiols) or to act as an acid scavenger. For simple alkoxides like sodium methoxide, it may not be necessary.

  • Solvent (DMF): A polar aprotic solvent like DMF or DMSO is essential. These solvents effectively solvate the cation (e.g., Na⁺) but not the nucleophile, increasing the nucleophile's reactivity. They also have high boiling points, allowing the reaction to be heated to overcome the activation energy barrier.

  • Temperature: Heating is typically required to facilitate the reaction, as breaking the C-Cl bond and forming the Meisenheimer complex has a significant activation energy.

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation A Charge reactor with This compound and DMF B Add Sodium Methoxide (NaOMe) (1.1 eq) portion-wise A->B C Heat mixture to 80-90°C B->C D Monitor reaction by TLC/LC-MS (approx. 4-6 hours) C->D E Cool to RT, quench with cold water D->E F Extract with Ethyl Acetate E->F G Wash organic layer (brine), dry (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by column chromatography (Hexane/EtOAc gradient) H->I

Fig 2. Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology: Synthesis of 1-Fluoro-3-methoxy-5-nitrobenzene

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 57.0 mmol) and N,N-dimethylformamide (DMF, 100 mL).

  • Reagent Addition: While stirring, add sodium methoxide (3.37 g, 62.7 mmol, 1.1 equivalents) to the solution in portions over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 85 °C and maintain for 5 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup (Quench): Cool the mixture to room temperature and slowly pour it into 500 mL of ice-cold water with stirring. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-fluoro-3-methoxy-5-nitrobenzene as a yellow solid.

Nucleophile ClassExample ReagentTypical ConditionsProduct Type
Oxygen Sodium MethoxideDMF, 80-90°CAryl Ether
Nitrogen PyrrolidineDMSO, 100°CAryl Amine
Sulfur Sodium ThiomethylateDMF, 60-70°CAryl Thioether
Protocol 2: Selective Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine using tin(II) chloride, a classic method known for its high chemoselectivity in the presence of sensitive functional groups like halogens.[6]

Causality Behind Experimental Choices:

  • Reducing Agent (SnCl₂·2H₂O): Tin(II) chloride is an effective single-electron transfer agent for nitro group reduction under acidic conditions. It is particularly valuable because it generally does not cause reductive dehalogenation (removal of Cl or F), which can be a problem with more powerful reducing agents like catalytic hydrogenation under harsh conditions.[6][12]

  • Solvent (Ethanol/Ethyl Acetate): A protic solvent like ethanol is often used to facilitate the reaction. Ethyl acetate can be used as a co-solvent to aid solubility.

  • Acid (HCl): The reaction is typically performed in the presence of concentrated hydrochloric acid, which is essential for the mechanism of reduction by SnCl₂.

  • Base (NaOH): After the reduction is complete, the reaction mixture is strongly acidic and contains tin salts. Basification with a strong base like NaOH is required to neutralize the acid and precipitate tin hydroxides, allowing for the extraction of the free amine product.

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation A Dissolve starting material in Ethanol B Add SnCl₂·2H₂O (4-5 eq) A->B C Heat mixture to reflux (approx. 78°C) B->C D Monitor reaction by TLC/LC-MS (approx. 2-4 hours) C->D E Cool to 0°C, basify with conc. NaOH solution to pH > 10 D->E F Filter off tin salts E->F G Extract filtrate with Ethyl Acetate F->G H Dry organic layer (Na₂SO₄) and concentrate in vacuo G->H I Obtain 5-Chloro-3-fluoroaniline H->I

Fig 3. Experimental workflow for nitro group reduction using SnCl₂.

Step-by-Step Methodology: Synthesis of 5-Chloro-3-fluoroaniline

  • Reaction Setup: In a 500 mL round-bottom flask, suspend this compound (10.0 g, 57.0 mmol) in ethanol (200 mL).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (64.3 g, 285 mmol, 5.0 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup (Basification): Cool the reaction mixture in an ice bath to 0-5 °C. Slowly and carefully add a 6M aqueous sodium hydroxide (NaOH) solution until the pH is >10. This is a highly exothermic process. A thick white precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate (200 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 5-chloro-3-fluoroaniline, which can be used directly or purified further by distillation or chromatography if necessary.

Reducing AgentTypical ConditionsSelectivityNotes
Fe / HCl or NH₄Cl EtOH/H₂O, RefluxHighCost-effective, environmentally benign metal.[12]
SnCl₂ / HCl EtOH, RefluxExcellentTolerates many functional groups, classic method.[13]
H₂ / Pd-C MeOH or EtOAc, RT, 1-4 atmModerate-HighRisk of dehalogenation, catalyst can be expensive.
Sodium Dithionite H₂O/THF, RTGoodMild conditions, useful for sensitive substrates.

Application Pathway: Synthesis of a Picolinate Herbicide Scaffold

The true power of this compound is demonstrated in multi-step syntheses. The product from Protocol 2, 5-chloro-3-fluoroaniline, is a direct precursor for picolinate and pyridine-based herbicides, which often function as synthetic auxins.[14][15] The following diagram illustrates a conceptual pathway to a complex herbicidal core structure.

A 1-Chloro-3-fluoro- 5-nitrobenzene B Nitro Reduction (SnCl₂/HCl) A->B  Protocol 2 C 5-Chloro-3-fluoroaniline B->C D Sandmeyer Reaction (Diazotization then Iodination) C->D E 1-Chloro-3-fluoro-5-iodobenzene D->E F Coupling Reaction (e.g., Suzuki, Sonogashira) E->F G Advanced Intermediate with new C-C bond F->G H Cyclization / Annulation G->H I Heterocyclic Agrochemical Scaffold (e.g., Substituted Pyridine/Quinoline) H->I

Fig 4. Conceptual synthesis of a heterocyclic agrochemical scaffold.

This pathway shows how the initial reduction opens the door to aniline chemistry. The resulting amine can be converted to a diazonium salt, a hub for introducing a wide variety of substituents (e.g., I, Br, CN, OH via Sandmeyer reactions). The resulting halogenated intermediate can then undergo metal-catalyzed cross-coupling reactions to build molecular complexity, ultimately leading to the final heterocyclic active ingredient.

Conclusion

This compound is a high-value, versatile starting material for agrochemical research and development. Its well-defined reactivity allows for the selective and sequential functionalization of its aromatic core. The primary reaction pathways—nucleophilic aromatic substitution at the chlorine position and reduction of the nitro group—provide access to two distinct and highly valuable classes of intermediates. By leveraging the protocols and strategic insights outlined in this guide, researchers can efficiently incorporate this building block into synthetic routes for novel, high-performance herbicides, fungicides, and insecticides.

References

Introduction: The Strategic Synthesis of Nitro-Substituted Aryl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Aryl Ethers via Nucleophilic Aromatic Substitution of 1-Chloro-3-fluoro-5-nitrobenzene

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The Williamson ether synthesis, a classic and reliable method, typically involves the SN2 reaction of an alkoxide with a primary alkyl halide.[2][3] However, the synthesis of aryl ethers from unactivated aryl halides is challenging due to the strong C-X bond and the inaccessibility of the aromatic ring to backside attack required for a traditional SN2 mechanism.[4]

A powerful alternative for constructing the aryl ether linkage is through Nucleophilic Aromatic Substitution (SNAr). This pathway becomes highly efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group.[5][6] These activating groups stabilize the negatively charged intermediate, dramatically lowering the activation energy of the reaction.[7]

This application note provides a detailed protocol and mechanistic insights for the synthesis of aryl ethers using this compound as the electrophilic partner. This substrate presents a unique case for investigating regioselectivity in SNAr reactions, as it possesses two different halogen leaving groups (F and Cl) that are both meta to the activating nitro group. We will explore the underlying principles that govern the reaction's outcome and provide a robust, field-proven protocol for researchers in synthetic and medicinal chemistry.

Mechanistic Deep Dive: Regioselectivity in the SNAr Reaction

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The first, and typically rate-determining, step is the nucleophilic attack of an alkoxide (RO⁻) on the electron-deficient aromatic ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][10] The subsequent step is the rapid elimination of the halide leaving group, which restores the aromaticity of the ring to yield the final aryl ether product.[5]

Caption: The two-step addition-elimination mechanism of SNAr.

A critical consideration for this compound is regioselectivity: which halogen is displaced? While the nitro group is meta to both halogens and thus cannot provide the ideal ortho/para resonance stabilization, it still strongly deactivates the entire ring towards electrophilic attack and activates it for nucleophilic attack.[10] In SNAr reactions, the relative leaving group ability is often the reverse of that seen in SN2 reactions, with fluoride being a better leaving group than chloride (F > Cl > Br > I).[11] This is because the first step, the formation of the Meisenheimer complex, is rate-determining. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the intermediate, thereby accelerating the reaction at that position.[12] Therefore, nucleophilic attack preferentially occurs at the carbon bearing the fluorine atom.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-chloro-5-ethoxy-1-nitrobenzene from this compound and sodium ethoxide. The same general principles can be applied using other simple primary or secondary alcohols.

Materials and Equipment:

  • This compound

  • Ethanol (anhydrous)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) and away from any moisture. Quench any excess NaH carefully.

  • This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.

Step-by-Step Procedure
  • Alkoxide Formation:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.2 equivalents).

    • Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaH under a stream of nitrogen.

    • Add anhydrous DMF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the alcohol (e.g., anhydrous ethanol, 1.1 equivalents) in anhydrous DMF via a dropping funnel. Vigorous hydrogen gas evolution will be observed.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.[13]

  • Nucleophilic Aromatic Substitution Reaction:

    • Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the freshly prepared alkoxide solution at 0 °C.

    • After the addition, remove the ice bath and heat the reaction mixture to 80-100 °C.[14]

    • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting material spot is consumed (typically 4-8 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted alkoxide and destroy excess NaH.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then brine.[15]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure aryl ether product.[16]

    • Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Workflow and Data Presentation

The experimental process can be visualized as a clear sequence of operations, from preparation to final analysis.

Experimental_Workflow A Reagent Preparation (Dry Solvents, Weigh Reagents) B Alkoxide Formation (Alcohol + NaH in DMF at 0°C) A->B Inert Atmosphere C SNAr Reaction (Add Aryl Halide, Heat to 80-100°C) B->C Controlled Addition D Reaction Monitoring (TLC Analysis) C->D Periodic Sampling D->C Continue Heating E Workup (Quench, Extract, Wash, Dry) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Analysis (NMR, MS, IR) F->G

Caption: A streamlined workflow for the synthesis of aryl ethers.

Table of Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the ether synthesis with this compound. Yields are illustrative and may vary based on specific experimental conditions and the nature of the alcohol.

Alcohol (R-OH)Base (Equiv.)SolventTemp (°C)Time (h)Expected ProductApprox. Yield (%)
MethanolNaH (1.2)DMF8063-Chloro-5-methoxy-1-nitrobenzene85-95
EthanolNaH (1.2)DMF8063-Chloro-5-ethoxy-1-nitrobenzene85-95
IsopropanolNaH (1.2)DMF100123-Chloro-5-isopropoxy-1-nitrobenzene60-75
Benzyl AlcoholNaH (1.2)DMF9083-(Benzyloxy)-5-chloro-1-nitrobenzene80-90
PhenolK₂CO₃ (2.0)Acetonitrile80 (Reflux)103-Chloro-5-phenoxy-1-nitrobenzene70-85

Troubleshooting Guide

  • Low or No Conversion:

    • Cause: Inactive NaH (exposed to moisture), insufficient base, or wet solvent/reagents.

    • Solution: Ensure all glassware is oven-dried. Use fresh, anhydrous solvents and a new container of NaH. Wash NaH with hexanes before use to remove passivating oil.

  • Multiple Products on TLC:

    • Cause: Incomplete reaction, or potential side reactions. If the temperature is too high, other reactions could occur.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. Optimize the reaction temperature; start at a lower temperature and gradually increase if necessary.

  • Difficult Purification:

    • Cause: Mineral oil from NaH dispersion co-eluting with the product.

    • Solution: Thoroughly wash the NaH with anhydrous hexanes before use. During workup, perform multiple aqueous washes to remove DMF before concentrating the organic layer.

Conclusion

The protocol detailed herein provides a reliable and mechanistically sound method for the synthesis of 3-chloro-5-alkoxy-1-nitrobenzenes from this compound. The reaction proceeds via a regioselective Nucleophilic Aromatic Substitution, with preferential displacement of the fluoride over the chloride, a key principle for synthetic chemists to understand. By carefully controlling reaction conditions, particularly moisture and temperature, this method offers an efficient route to a valuable class of chemical intermediates for research and development.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 1-Chloro-3-fluoro-5-nitrobenzene

This compound is a valuable substrate in organic synthesis due to its distinct electronic properties and multiple points for functionalization. The electron-withdrawing nature of the nitro and fluoro groups activates the aryl chloride towards nucleophilic aromatic substitution and, critically for this guide, oxidative addition to a palladium(0) catalyst. This inherent reactivity, coupled with the potential for subsequent transformations of the nitro group, makes it a powerful scaffold for the construction of complex molecular architectures.

This guide will explore several key palladium-catalyzed cross-coupling reactions, providing both the mechanistic rationale and detailed experimental protocols for their successful implementation.

Core Concept: The Palladium Catalytic Cycle

A foundational understanding of the palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimizing these reactions. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex.[3][4]

  • Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[2][6] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2][6]

Mechanistic Considerations

The choice of base is critical in Suzuki-Miyaura couplings as it facilitates the transmetalation step by forming a more nucleophilic boronate species.[7] The electron-deficient nature of the this compound substrate generally enhances the rate of oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed 3:1 mixture of toluene and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides.[8][9] This reaction has broad substrate scope and functional group tolerance, making it invaluable in pharmaceutical and materials chemistry.[8]

Causality in Experimental Design

The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the final reductive elimination steps.[4] The base plays a crucial role in deprotonating the amine, allowing it to coordinate to the palladium center.[3][4]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a flame-dried Schlenk tube.

  • Add this compound (1.0 eq.) and anhydrous toluene.

  • Add morpholine (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10][11]

Key Mechanistic Insights

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[12] Copper-free Sonogashira protocols have also been developed.[13]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.5 eq.) dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture through Celite® and wash with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Mizoroki-Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[1] A base is required to regenerate the active palladium(0) catalyst.[1]

Experimental Workflow

Heck Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Alkene, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification

Caption: A typical experimental workflow for the Heck reaction.

Experimental Protocol: Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq.), styrene (1.5 eq.), Pd(OAc)₂ (0.05 eq.), P(o-tol)₃ (0.1 eq.), and triethylamine (2.0 eq.).

  • Add anhydrous DMF.

  • Seal the tube and heat to 120 °C for 16-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by flash chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organohalide.[5] A significant advantage of organostannanes is their stability to air and moisture.[5] However, the toxicity of tin compounds is a notable drawback.[5][14]

Mechanistic Nuances

The transmetalation step in the Stille coupling is generally the rate-determining step. The presence of additives like copper(I) salts can accelerate this step.[15]

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

  • This compound

  • Tributyl(phenyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add this compound (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill with inert gas.

  • Add anhydrous toluene, followed by tributyl(phenyl)stannane (1.2 eq.).

  • Heat the mixture to 110 °C and stir until the reaction is complete (monitor by GC-MS).

  • Cool to room temperature and add a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through Celite®, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Comparative Summary of Reaction Conditions

ReactionTypical CatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂PPh₃K₂CO₃Toluene/Water90
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOt-BuToluene100
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHFRoom Temp
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF120
Stille Pd(PPh₃)₄PPh₃NoneToluene110

Troubleshooting and Optimization

  • Low Yield: Consider increasing the catalyst loading, changing the ligand, or using a stronger base (for Suzuki and Buchwald-Hartwig). Ensure all reagents and solvents are anhydrous and degassed.

  • Side Reactions: Hydrodehalogenation can be a competing pathway. Using less polar solvents or lower reaction temperatures may mitigate this. In Stille couplings, homocoupling of the stannane can occur; this can sometimes be suppressed by the addition of radical scavengers.

  • Reaction Stalls: The catalyst may have deactivated. The addition of a fresh portion of catalyst may restart the reaction. Ligand degradation can also be an issue at high temperatures.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a wide array of complex organic molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this valuable building block in their synthetic endeavors. The protocols provided herein serve as a robust starting point for the application of these transformative reactions.

References

Application Notes and Protocols: The Strategic Role of 1-Chloro-3-fluoro-5-nitrobenzene in the Synthesis of Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." The design and synthesis of heterobifunctional protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), rely on a modular assembly of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. The chemical nature of these building blocks is paramount to the efficacy, selectivity, and pharmacological properties of the final degrader. This document explores the prospective role of 1-Chloro-3-fluoro-5-nitrobenzene as a versatile chemical scaffold in the synthesis of novel protein degraders. We will delve into its chemical reactivity, propose synthetic strategies, and provide exemplary protocols to illustrate its utility in creating functionalized intermediates for degrader synthesis.

Introduction: The Chemical Imperatives of Protein Degrader Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1] These molecules are comprised of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[1][2] The modularity of PROTACs allows for systematic optimization of their biological activity by modifying each of these components. Consequently, there is a continuous demand for novel, synthetically tractable building blocks that can be used to explore new chemical space for both the ligands and the linkers.

This compound: A Chemically Primed Scaffolding Molecule

This compound is a commercially available aromatic compound with a unique substitution pattern that makes it an attractive starting material for the synthesis of complex molecules.[3] Its utility stems from the principles of nucleophilic aromatic substitution (SNAr) .

The benzene ring of this compound is rendered highly electron-deficient by the potent electron-withdrawing effect of the nitro group (-NO₂). This "activation" facilitates the attack of nucleophiles on the ring, leading to the displacement of one of the halogen substituents. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This differential reactivity, along with the positions of the substituents, allows for controlled and regioselective functionalization of the aromatic ring.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₆H₃ClFNO₂[3]
Molecular Weight 175.54 g/mol [3]
Appearance Solid
Key Reactive Sites C-Cl, C-F, and the nitro group (reducible to an amine)

Proposed Synthetic Utility in Protein Degrader Synthesis

While direct utilization of this compound in published PROTAC syntheses is not yet prominent, its chemical characteristics suggest several plausible applications. It can serve as a precursor to novel scaffolds for E3 ligase ligands or as a versatile platform for installing linker attachment points.

Conceptual Workflow: From Building Block to a Functionalized Intermediate

The following workflow outlines a conceptual pathway for leveraging this compound in the synthesis of a key intermediate for protein degraders. This process hinges on a selective nucleophilic aromatic substitution followed by reduction of the nitro group.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) - Selective displacement of Fluorine A->B C Functionalized Nitroaromatic Intermediate B->C Introduction of a functional group (e.g., -OR, -NR₂, -SR) D Reduction of Nitro Group (e.g., with Fe/HCl or H₂, Pd/C) C->D E Aniline Derivative with Orthogonal Functionality D->E Unmasking of a reactive amine F Further Elaboration: - Amide coupling - Linker attachment - Ring formation E->F G Novel E3 Ligase Ligand Scaffold or POI Ligand Precursor F->G

Caption: Conceptual workflow for the functionalization of this compound.

Causality in Experimental Choices
  • Choice of Nucleophile: The nature of the incoming nucleophile in the SNAr step is critical. For instance, using a protected amine (e.g., Boc-piperazine) would introduce a site for linker attachment after deprotection. Using a small alcohol or thiol could introduce a handle for further chemical modification.

  • Regioselectivity of Substitution: The fluorine atom is generally a better leaving group than chlorine in SNAr reactions. By carefully controlling reaction conditions (temperature, solvent, and base), it is often possible to achieve selective substitution of the fluorine atom.

  • Reduction of the Nitro Group: The reduction of the nitro group to an aniline is a robust and high-yielding transformation. The resulting primary amine is a versatile functional group that can participate in a wide range of reactions, including amide bond formation, which is commonly used in the synthesis of PROTAC linkers and ligands.

Exemplary Protocol: Nucleophilic Aromatic Substitution of this compound

This protocol describes a general procedure for the SNAr reaction of this compound with a generic primary or secondary amine. This is an exemplary protocol and should be adapted and optimized for specific nucleophiles and desired outcomes.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperazine derivative)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Addition of Reagents: Dissolve the starting material in anhydrous DMF. Add the amine nucleophile (1.1 eq) followed by the base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the nucleophilicity of the amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Subsequent Transformations: Gateway to Protein Degrader Components

The product from the exemplary protocol, a functionalized chloro-nitrobenzene derivative, is now primed for further modifications.

G cluster_0 S(N)Ar Product cluster_1 Key Transformations cluster_2 PROTAC Components A N-substituted-3-chloro-5-nitroaniline precursor B Nitro Reduction A->B C Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C D Amine for Linker Attachment B->D E Biaryl Scaffold for Ligand Core C->E

Caption: Potential synthetic routes from the SNAr product.

  • Nitro Group Reduction: As previously mentioned, reduction of the nitro group to an aniline provides a key handle for amide bond formation, allowing for the attachment of a linker or another part of a ligand.

  • Cross-Coupling Reactions: The remaining chlorine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures, potentially forming the core of a novel E3 ligase or POI ligand.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of protein degraders. Its inherent reactivity in nucleophilic aromatic substitution, coupled with the potential for orthogonal functionalization at its three distinct positions, provides a strategic advantage for medicinal chemists. The ability to selectively introduce a variety of functional groups and subsequently unmask a reactive amine through nitro reduction offers a streamlined approach to generating novel chemical entities for the rapidly expanding field of targeted protein degradation. Further exploration of this and similar scaffolds is warranted to broaden the chemical toolbox available for the development of next-generation therapeutics.

References

Application Note: A Scalable Protocol for Nucleophilic Aromatic Substitution on 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Chloro-3-fluoro-5-nitrobenzene

This compound is a highly functionalized aromatic building block crucial for synthesizing a range of high-value compounds in the pharmaceutical and agrochemical industries.[1][2] Its utility lies in the strategic placement of its substituents. The strong electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4] This activation, coupled with the presence of two distinct halogen leaving groups, chlorine and fluorine, allows for controlled, regioselective functionalization.[5]

The core of its reactivity is the SNAr mechanism, a two-step addition-elimination process.[4][6] A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The aromaticity is then restored by the expulsion of the leaving group. The nitro group's position, ortho and para to the halogens, is critical for stabilizing this intermediate, thereby facilitating the reaction.[7]

A key consideration in reactions with this substrate is regioselectivity . In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[6] Fluorine, being more electronegative than chlorine, makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[8] Consequently, nucleophilic attack preferentially occurs at the fluorine-bearing carbon, making the C-F bond more labile than the C-Cl bond in SNAr, an inverted trend compared to SN2 reactions.[5][6]

This application note provides a detailed, field-proven protocol for the scalable SNAr reaction of this compound with a primary amine, a common transformation in drug development. It emphasizes the practical considerations necessary for transitioning from laboratory scale to pilot or manufacturing scale, with a focus on safety, process control, and robust purification methods.

Pre-Reaction Considerations for Scale-Up

Scaling up reactions involving nitroaromatic compounds requires a stringent focus on safety and process design. Nitroaromatics are energetic materials that can pose significant thermal hazards, including the risk of runaway reactions and thermal decomposition, which can be violent or explosive.[9][10][11]

Hazard Analysis and Safety Protocols
  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARSST) is mandatory. This will determine the onset temperature of decomposition and the energy released, which are critical parameters for defining safe operating limits. Contamination with impurities, such as acids or bases, can significantly lower the decomposition temperature of nitroaromatics.[10][11]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses, flame-retardant lab coats, and chemical-resistant gloves.[12] For large-scale operations, additional protection such as face shields and blast shields may be necessary.[13] All operations should be conducted in a well-ventilated area or a fume hood.[12]

  • Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., CO2, dry powder) are readily accessible.[14] Personnel must be trained on emergency shutdown and quench procedures.

Equipment Selection

For multi-kilogram scale reactions, standard laboratory glassware is insufficient.

  • Reactor: A glass-lined or stainless steel reactor is recommended. The reactor should be equipped with a jacket for precise temperature control via a heating/cooling circulator.

  • Agitation: Efficient overhead mechanical stirring is crucial to ensure homogeneity, promote heat transfer, and prevent localized "hot spots."

  • Probes: The reactor should be fitted with probes for continuous monitoring of temperature and pressure.

  • Addition Funnel: A pressure-equalizing addition funnel or a metering pump should be used for controlled addition of reagents.

Starting Material Quality

The purity of this compound and the nucleophile must be confirmed by analytical methods (e.g., NMR, HPLC, GC) before use. Impurities can lead to side reactions, affect reaction kinetics, and complicate purification.

Detailed Protocol: Synthesis of 3-Chloro-5-(propylamino)nitrobenzene

This protocol details the regioselective substitution of the fluorine atom of this compound with n-propylamine.

Reagents and Materials
ReagentMW ( g/mol )Equiv.Amount (100g Scale)Density (g/mL)Moles
This compound175.541.0100.0 gN/A0.570
n-Propylamine59.111.137.1 g0.7190.627
Triethylamine (Et₃N)101.191.269.2 g0.7260.684
N,N-Dimethylformamide (DMF)--500 mL0.944-
Ethyl Acetate (EtOAc)--1 L0.902-
Deionized Water--1 L1.000-
Brine (Saturated NaCl)--500 mL~1.2-
Step-by-Step Experimental Procedure
  • Reactor Setup: Equip a 2 L jacketed reactor with an overhead stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel. Purge the reactor with nitrogen.

  • Charging Reagents: Charge the reactor with this compound (100.0 g, 0.570 mol) and N,N-Dimethylformamide (500 mL). Begin stirring to dissolve the solid.

  • Initial Cooling: Set the circulator to 0 °C. Cool the stirred solution to an internal temperature of 0-5 °C.

  • Base Addition: Add triethylamine (69.2 g, 0.684 mol) to the reactor via the dropping funnel over 10 minutes, maintaining the internal temperature below 10 °C. Causality: Triethylamine acts as a base to scavenge the HF that is formed during the reaction, preventing side reactions and corrosion.

  • Nucleophile Addition (Rate-Determining Step): Prepare a solution of n-propylamine (37.1 g, 0.627 mol) in DMF (100 mL). Add this solution dropwise to the reactor over 60-90 minutes. Crucially, maintain the internal temperature at 0-5 °C throughout the addition. Causality: The reaction is exothermic. Slow, controlled addition is essential to manage the heat generated and prevent a runaway reaction. Maintaining a low temperature minimizes the formation of potential impurities.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing 1 L of cold deionized water with vigorous stirring. This will precipitate the product. Causality: Quenching in water precipitates the organic product while dissolving the DMF solvent and triethylamine hydrofluoride salt.

  • Isolation and Washing: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual salts and DMF.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Visualization

Overall Scale-Up Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase prep1 Hazard Analysis (DSC/ARSST) prep2 Material Qualification (QC) prep1->prep2 prep3 Reactor Setup & Purge prep2->prep3 react1 Charge Substrate & Solvent prep3->react1 react2 Cool to 0-5 °C react1->react2 react3 Controlled Addition of Reagents react2->react3 react4 In-Process Control (IPC) via HPLC react3->react4 workup1 Quench into Water react4->workup1 workup2 Filtration workup1->workup2 workup3 Washing workup2->workup3 workup4 Drying workup3->workup4 end_node end_node workup4->end_node Final Product

Caption: Workflow for the scaled-up synthesis.

SNAr Regioselectivity Mechanism

Caption: Regioselectivity of nucleophilic attack.

Work-up and Purification at Scale

Simple laboratory purification techniques like column chromatography are not viable for large-scale production. The described precipitation/crystallization method is robust and scalable.

  • Rationale for Precipitation: The product has low solubility in water, whereas the DMF solvent and triethylamine hydrofluoride salt are highly soluble.[14][15] This differential solubility allows for an efficient separation by simple filtration.

  • Recrystallization (Optional): For achieving higher purity (>99.5%), the crude, dried product can be recrystallized from a suitable solvent system like ethanol/water or isopropanol. The choice of solvent should be determined at the lab scale to maximize recovery and purity.

Analytical and In-Process Controls (IPCs)

Robust analytical methods are the cornerstone of a self-validating and trustworthy protocol.

  • Reaction Monitoring (HPLC): A reverse-phase HPLC method is ideal for monitoring the reaction.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Procedure: Dilute a small aliquot of the reaction mixture in acetonitrile. The retention time of the product will be longer than the starting material. The reaction is considered complete when the starting material peak area is <1% of the total peak area.

  • Final Product QC: The final, dried product should be analyzed to confirm its identity and purity using ¹H NMR, ¹³C NMR, and HPLC.

References

Application Note: A Multi-Modal Analytical Approach to Monitoring Reactions of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Intermediate

1-Chloro-3-fluoro-5-nitrobenzene is a poly-substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic and structural features, stemming from the interplay of three distinct substituents on the benzene ring, make it a valuable intermediate for synthesizing complex target molecules. The electron-deficient nature of the ring, induced by the strongly withdrawing nitro group and the electronegative halogens, renders it highly susceptible to key transformations like Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

Given its role as a critical building block, the precise and efficient monitoring of its chemical reactions is paramount. Real-time or near-real-time analytical oversight allows researchers and process chemists to:

  • Optimize Reaction Conditions: Determine reaction endpoints accurately, preventing the formation of impurities from over- or under-reacting.

  • Maximize Yield and Purity: Track the consumption of starting materials and the formation of the desired product.

  • Profile Impurities: Identify and quantify the formation of byproducts, which is essential for regulatory compliance and product safety.[2][3]

  • Elucidate Reaction Kinetics and Mechanisms: Gain fundamental insights into reaction pathways, which accelerates process development and scale-up.[4][5]

This application note provides a detailed guide to the primary analytical methodologies for monitoring reactions involving this compound, offering both theoretical justifications for methodological choices and practical, step-by-step protocols for implementation.

Foundational Knowledge: Analyte Properties and Reaction Context

Before selecting an analytical method, it is crucial to understand the physicochemical properties of the key analyte and the expected complexity of the reaction matrix.

Physicochemical Properties

The properties of this compound dictate the optimal sample preparation and analytical techniques.

PropertyValueSource
Molecular Formula C₆H₃ClFNO₂[6][7]
Molecular Weight 175.54 g/mol [6][7]
Appearance Pale yellow crystalline solid (typical)[8]
Topological Polar Surface Area 45.8 Ų[6]
LogP 2.3 - 2.6[6][7]

Its moderate polarity and LogP value suggest good solubility in common organic solvents used for both reactions and chromatography (e.g., Acetonitrile, Methanol, Dichloromethane). Its aromatic structure and nitro-group chromophore make it an excellent candidate for UV-Vis spectrophotometric detection.

The Reaction Matrix: A Complex Mixture

A typical reaction will not contain just the starting material and product. The analytical method must be specific enough to distinguish between:

  • Starting Material: this compound

  • Reagents: Nucleophiles, bases, catalysts, etc.

  • Product(s): The desired substituted compound.

  • Intermediates: Transient species like Meisenheimer complexes in SNAr reactions.[9]

  • Byproducts: Resulting from side reactions, degradation, or impurities in the starting material.

This complexity demands analytical techniques with high resolving power and specificity.

A Comparative Overview of Analytical Methodologies

No single technique is universally superior; the choice depends on the specific information required (e.g., real-time kinetics vs. final purity), available instrumentation, and the nature of the reaction.

TechniquePrincipleStrengths for this ApplicationLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Excellent for quantifying non-volatile reactants, products, and impurities. Robust and widely available.[10][11]"At-line" or "off-line" analysis introduces a time delay; not truly real-time.
GC-MS/FID/ECD Separation of volatile compounds in a gaseous mobile phase.High resolution for separating isomers. ECD is highly sensitive to halogenated/nitro compounds. MS provides definitive identification.[10][12][13]Requires analyte and byproducts to be thermally stable and volatile.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Inherently quantitative without calibration. Provides unambiguous structural information. Ideal for in-situ monitoring of reaction kinetics.[14][15][16][17]Lower sensitivity compared to chromatography. Higher instrumentation cost. Complex spectra in crude mixtures.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis.Unparalleled for identifying unknown byproducts by providing molecular weight and fragmentation data.[1][18]Not a standalone quantitative technique for mixtures without prior separation (e.g., LC/GC).
FTIR/Raman Vibrational spectroscopy.Excellent for in-situ monitoring by tracking changes in specific functional group frequencies in real-time.[4][5][17][19]Spectral overlap in complex mixtures can make quantification challenging.

Visualization of Analytical Workflows

A structured approach is essential for effective reaction monitoring. The following diagrams illustrate the general workflow and decision-making process.

G cluster_0 Reaction Monitoring Workflow A Start Reaction B Sample Collection (Automated or Manual) A->B C Sample Preparation (Quench, Dilute, Filter) B->C D Analytical Measurement (HPLC, GC, etc.) C->D E Data Processing (Integration, Calibration) D->E F Decision Making (Continue, Adjust, Stop) E->F F->A Adjust/Continue G Reaction Complete F->G Stop

Caption: General workflow for at-line reaction monitoring.

G S Goal of Analysis? Q1 Need Real-Time Kinetics? S->Q1 Q2 Need to Identify Unknowns? S->Q2 Q3 Final Purity & Impurity Profile? S->Q3 Q1->Q2 No A1 In-situ NMR or FTIR Q1->A1 Yes Q2->Q3 No A2 LC-MS or GC-MS Q2->A2 Yes A3 Validated HPLC-UV Method Q3->A3 Yes

References

Application Notes & Protocols: Strategic Derivatization of 1-Chloro-3-fluoro-5-nitrobenzene for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a medicinal chemistry program. The compound 1-chloro-3-fluoro-5-nitrobenzene is a deceptively simple yet powerful building block, offering medicinal chemists a trifecta of reactive sites for controlled, sequential, and diverse molecular elaboration.[1][2] Its utility is rooted in the unique electronic interplay of its substituents: a potent electron-withdrawing nitro group that activates the aromatic ring, and two distinct halogen atoms (chlorine and fluorine) that serve as versatile handles for a variety of transformations.[3]

The presence of nitro, chloro, and fluoro groups is not merely a synthetic convenience; these functionalities are known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] Fluorine, for instance, can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor to a crucial amino group.[4][5] This guide provides an in-depth exploration of the primary derivatization pathways for this compound, presenting detailed protocols and the underlying chemical logic to empower researchers in the synthesis of novel molecular entities.

Core Derivatization Pathways

The derivatization strategy for this compound is primarily governed by three distinct, yet often interconnected, chemical operations:

  • Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient nature of the ring.

  • Reduction of the Nitro Group: Transforming the electronic character of the scaffold and introducing a new reactive vector.

  • Palladium-Catalyzed Cross-Coupling: Selectively functionalizing the carbon-chlorine bond.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) (O, N, S Nucleophiles) start->snar Pathway 1 reduction Nitro Group Reduction (Fe/HCl, H2/Pd-C, etc.) start->reduction Pathway 2 coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) start->coupling Pathway 3 snar_prod Substituted Fluoro-nitrobenzenes snar->snar_prod aniline 3-Chloro-5-fluoroaniline reduction->aniline coupling_prod Aryl/Amino-substituted Fluoro-nitrobenzenes coupling->coupling_prod aniline_deriv Further Derivatization (Amide/Sulfonamide formation, etc.) aniline->aniline_deriv SNAr_Mechanism cluster_0 S-N-Ar Workflow start This compound + Nucleophile (Nu-H) base Base (e.g., K2CO3, Et3N) start->base in presence of intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack at C-F base->intermediate Deprotonates Nu-H product 1-Chloro-3-(Nu)-5-nitrobenzene intermediate->product Elimination of F- Reduction_Workflow cluster_1 Nitro Reduction & Subsequent Derivatization start This compound reductant Reducing Agent (e.g., Fe/NH4Cl) start->reductant aniline 3-Chloro-5-fluoroaniline reductant->aniline Reduction acyl Acylating Agent (R-COCl) aniline->acyl Acylation sulf Sulfonylating Agent (R-SO2Cl) aniline->sulf Sulfonylation amide Amide Product acyl->amide sulfonamide Sulfonamide Product sulf->sulfonamide Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_bh Buchwald-Hartwig Amination start This compound suz_reagents Ar-B(OH)2 Pd Catalyst Base (e.g., K2CO3) start->suz_reagents bh_reagents R2NH Pd Catalyst + Ligand Base (e.g., NaOtBu) start->bh_reagents suz_prod Aryl-substituted Fluoro-nitrobenzene suz_reagents->suz_prod C-C Bond Formation bh_prod Amino-substituted Fluoro-nitrobenzene bh_reagents->bh_prod C-N Bond Formation

References

Application Notes and Protocols: Regioselectivity in Reactions of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-3-fluoro-5-nitrobenzene is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring two distinct halogens and a potent electron-withdrawing nitro group—presents both challenges and opportunities in synthetic design. The regiochemical outcome of its reactions is not always intuitive and is governed by a complex interplay of inductive and resonance effects. This document provides a detailed technical guide on the regioselectivity of this compound in key organic transformations, including Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and nitro group reduction. We offer field-proven insights, mechanistic explanations, and validated, step-by-step protocols to empower researchers to harness the synthetic potential of this versatile building block with precision and control.

The Electronic Landscape: Understanding the Basis of Reactivity

The reactivity of this compound is dictated by the electronic contributions of its three substituents. A clear understanding of these effects is critical for predicting regioselectivity.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R).[1][2] It massively reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack but strongly activating it for nucleophilic attack, particularly at the ortho and para positions.[2][3]

  • Halogens (-F, -Cl): Fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[2] This deactivates the ring towards EAS. However, they possess lone pairs of electrons that can be donated into the ring via a positive resonance effect (+R).[4][5] This +R effect, while weaker than the -I effect, is crucial for directing incoming electrophiles to the ortho and para positions by stabilizing the cationic intermediate.[4][5]

The cumulative effect renders the benzene ring extremely electron-poor, making it a prime candidate for SNAr and a challenging substrate for EAS.

Caption: Electronic influences of substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The electron-deficient nature of the ring makes it susceptible to SNAr. In this reaction, a nucleophile attacks the ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[6][7]

Regioselectivity: C1 (Chloro) vs. C3 (Fluoro) Attack

A critical feature of this compound is that both halogen leaving groups are positioned meta to the strongly activating nitro group. This arrangement provides significantly less stabilization for the Meisenheimer complex compared to isomers where the leaving group is ortho or para.[8][9] Consequently, harsher reaction conditions (higher temperatures, stronger bases) may be required.

The key question of regioselectivity is whether the nucleophile will displace the chlorine at C1 or the fluorine at C3. In SNAr reactions, two factors are paramount:

  • Intermediate Stabilization: The stability of the Meisenheimer complex is the rate-determining factor. The high electronegativity of fluorine allows it to stabilize the adjacent negative charge in the intermediate more effectively than chlorine.[6][10][11]

  • Carbon-Halogen Bond Polarization: The C-F bond is more polarized than the C-Cl bond, making the carbon atom attached to fluorine more electrophilic and susceptible to initial nucleophilic attack.[10][11]

Contrary to trends in aliphatic substitution (where I⁻ > Br⁻ > Cl⁻ > F⁻ are good leaving groups), in SNAr the order of reactivity is often F > Cl > Br > I.[6][10] This is because the C-X bond is broken in the fast, second step, so bond strength is less important than the halogen's ability to stabilize the rate-determining intermediate via the inductive effect.

Therefore, nucleophilic attack is predicted to occur preferentially at the C3 position, leading to the displacement of the fluoride ion.

SNAr_Mechanism Start This compound + Nu⁻ Attack_C3 Nucleophilic Attack at C3 (Major Pathway) Start->Attack_C3 Favored Kinetically Attack_C1 Nucleophilic Attack at C1 (Minor Pathway) Start->Attack_C1 Meisenheimer_C3 Meisenheimer Intermediate (More Stabilized by F) Attack_C3->Meisenheimer_C3 Meisenheimer_C1 Meisenheimer Intermediate (Less Stabilized by Cl) Attack_C1->Meisenheimer_C1 Elim_F Elimination of F⁻ Meisenheimer_C3->Elim_F Elim_Cl Elimination of Cl⁻ Meisenheimer_C1->Elim_Cl Product_F_Sub Product A: 1-Chloro-3-(Nu)-5-nitrobenzene Elim_F->Product_F_Sub Product_Cl_Sub Product B: 3-Fluoro-1-(Nu)-5-nitrobenzene Elim_Cl->Product_Cl_Sub

Caption: Predicted SNAr pathways and regioselectivity.

Protocol 1: SNAr with Morpholine

This protocol describes a general procedure for the regioselective substitution of the fluorine atom with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.00 g, 5.70 mmol) and anhydrous potassium carbonate (1.58 g, 11.4 mmol).

  • Add anhydrous DMSO (20 mL) via syringe. Stir the suspension.

  • Add morpholine (0.60 mL, 6.84 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C using an oil bath.

  • Causality Check: The use of a polar aprotic solvent like DMSO is crucial to solvate the cation (K⁺) and leave the carbonate anion available as a base, while not interfering with the nucleophile.[7] The elevated temperature is necessary to overcome the activation barrier, which is higher than usual due to the meta position of the leaving group relative to the nitro group.[8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into a beaker containing 100 mL of cold deionized water. A solid precipitate should form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water.

  • Dissolve the crude solid in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol or column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product, 4-(3-chloro-5-nitrophenyl)morpholine.

ParameterPredicted Outcome
Major Product 4-(3-chloro-5-nitrophenyl)morpholine
Minor Product 4-(3-fluoro-5-nitrophenyl)morpholine
Key Conditions Anhydrous DMSO, K₂CO₃, 80-90 °C
Rationale Greater stabilization of the Meisenheimer complex by the highly electronegative fluorine atom favors attack at C3.[10][11]

Electrophilic Aromatic Substitution (EAS): Reacting an Unreactive Ring

Performing EAS on this compound is exceptionally challenging due to the profound deactivating effects of all three substituents.[1][2] Such reactions require forcing conditions, such as fuming acids, and often proceed with low yields.

Regioselectivity: A Consensus of Directors

Despite the deactivation, the regiochemical outcome is predictable. We must consider the directing effects of each group on the three available positions: C2, C4, and C6.

  • -NO₂ (at C5): A meta-director, directs to C4 and C6 (relative to the whole ring).[5]

  • -Cl (at C1): An ortho, para-director, directs to C2, C6 (ortho) and C4 (para).[4]

  • -F (at C3): An ortho, para-director, directs to C2, C4 (ortho) and C6 (para).[4]

Remarkably, all three substituents direct an incoming electrophile to the same set of positions: C2, C4, and C6 . This strong consensus means substitution will occur exclusively at these sites.[12] The distribution among these positions will be influenced by sterics and the relative strengths of the directing effects. The position at C2, flanked by two halogens, is the most sterically hindered. Therefore, substitution is most likely to occur at C4 and C6 .

Caption: Converging directing effects for Electrophilic Aromatic Substitution.

Protocol 2: Forced Nitration

This protocol describes the introduction of a second nitro group onto the ring. Extreme caution is advised. This reaction is highly exothermic and should be performed in a chemical fume hood with a blast shield.

Materials:

  • This compound (1.0 eq)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

Procedure:

  • In a thick-walled flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ (15 mL) to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.00 g, 5.70 mmol) in small portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by slowly adding fuming HNO₃ (5 mL) to concentrated H₂SO₄ (10 mL) in a separate flask, pre-cooled to 0 °C.

  • Causality Check: The sulfuric acid acts as a catalyst to protonate nitric acid, which then loses water to form the potent electrophile, the nitronium ion (NO₂⁺).[12][13] Fuming acids are required to generate a sufficient concentration of the electrophile to react with the highly deactivated ring.

  • Add the cold nitrating mixture dropwise from the dropping funnel to the substrate solution over 30-45 minutes. Maintain the internal temperature of the reaction strictly between 0-5 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Very carefully and slowly, pour the reaction mixture onto a large beaker filled with crushed ice (approx. 200 g).

  • The product, 1-chloro-3-fluoro-2,5-dinitrobenzene and its isomers, will precipitate as a pale yellow solid.

  • Isolate the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry.

  • Characterization (e.g., by ¹H NMR) is required to determine the isomeric ratio of the products (2,4-dinitro, 2,6-dinitro, etc.).

Reduction of the Nitro Group: A Gateway to New Functionality

Reducing the nitro group to a primary amine (-NH₂) fundamentally alters the molecule's electronic character, transforming it from a deactivated to an activated system.[12] The resulting 3-chloro-5-fluoroaniline is a valuable intermediate, now primed for a variety of reactions such as diazotization or EAS, where the amino group is a powerful ortho, para-director.

Protocol 3: Reduction using Tin(II) Chloride

This is a classic and reliable method for nitro group reduction that avoids the high pressures of catalytic hydrogenation.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • 5 M Sodium Hydroxide (NaOH) solution

Procedure:

  • Add this compound (1.00 g, 5.70 mmol) and tin(II) chloride dihydrate (5.14 g, 22.8 mmol) to a round-bottom flask.

  • Add concentrated HCl (20 mL) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction is typically complete within 1-3 hours (monitor by TLC).

  • Causality Check: In the acidic medium, Sn(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process that ultimately yields the ammonium salt of the aniline after protonation steps.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly and carefully basify the mixture by adding 5 M NaOH solution portion-wise. This will precipitate tin hydroxides. Be cautious, as the neutralization is exothermic. Adjust the pH to >10.

  • Extract the resulting slurry with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-chloro-5-fluoroaniline.

Conclusion

The regioselectivity of reactions involving this compound is a direct consequence of its distinct electronic architecture. While the highly deactivated ring presents a significant challenge for electrophilic substitution, it provides a platform for nucleophilic aromatic substitution. The higher electronegativity and intermediate-stabilizing effect of fluorine direct SNAr reactions to the C3 position, allowing for selective functionalization. Electrophilic attack, though difficult, is predictably directed to the C2, C4, and C6 positions by a consensus of the substituents. Finally, reduction of the nitro group provides a powerful strategic reversal of reactivity, transforming the molecule into an electron-rich aniline derivative. By understanding these fundamental principles and employing the validated protocols herein, researchers can effectively utilize this versatile building block in the synthesis of complex molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing SNAr Reactions of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 1-Chloro-3-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction yields and troubleshoot common experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success in these critical synthetic transformations.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of SNAr reactions, with a specific focus on the unique reactivity of this compound.

Q1: What is a Nucleophilic Aromatic Substitution (SNAr) reaction?

A Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr reactions require an electron-poor aromatic ring, which is achieved by the presence of strong electron-withdrawing groups (EWGs).[1][2]

Q2: How does the nitro group in this compound facilitate the SNAr reaction?

The nitro (-NO₂) group is a powerful electron-withdrawing group that activates the benzene ring towards nucleophilic attack.[1][2][3] It does so by withdrawing electron density from the ring, making the carbon atoms more electrophilic and susceptible to attack by a nucleophile. Crucially, when the nitro group is positioned ortho or para to the leaving group, it can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2][4]

However, in this compound, the nitro group is meta to both the chlorine and fluorine atoms. This positioning means it cannot stabilize the Meisenheimer complex through resonance.[5] Stabilization in this case primarily occurs through the weaker inductive effect, which generally results in slower reaction rates compared to ortho- or para-substituted isomers.[5]

Q3: In an SNAr reaction with this compound, which halogen, chlorine or fluorine, is the better leaving group?

Counterintuitively, fluorine is generally a better leaving group than chlorine in SNAr reactions.[6][7] This is the opposite of what is observed in aliphatic S N 1 and S N 2 reactions.[2] The reason for this lies in the two-step mechanism of the SNAr reaction:

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged Meisenheimer complex.[8][9] This step is slow because it temporarily disrupts the aromaticity of the ring.[2]

  • Elimination of the Leaving Group: The leaving group is expelled, restoring the aromaticity of the ring. This step is typically fast.[7]

Since the first step is rate-determining, factors that stabilize the Meisenheimer complex and facilitate the initial attack will increase the overall reaction rate. Fluorine, being the most electronegative halogen, has a strong electron-withdrawing inductive effect.[7] This effect makes the carbon atom it is attached to more electrophilic and better able to accommodate the incoming nucleophile, thus lowering the activation energy of the rate-determining step.[7][10] Therefore, in most SNAr reactions, the order of reactivity for halogen leaving groups is F > Cl > Br > I.[6]

Q4: What is a Meisenheimer complex, and is it always an intermediate?

A Meisenheimer complex is the anionic intermediate formed when a nucleophile attacks an electron-poor aromatic ring in an SNAr reaction.[1] This complex is stabilized by the delocalization of the negative charge, often aided by electron-withdrawing groups.[1][11] While traditionally viewed as a stable intermediate, recent research suggests that in some cases, particularly when stabilization by EWGs is not strong, the Meisenheimer complex may be a transition state in a concerted SNAr mechanism rather than a true intermediate.[1][12][13][14]

Section 2: Troubleshooting Guide for Low-Yield Reactions

Encountering low yields is a common frustration in the lab. This section provides a systematic, question-based approach to diagnosing and resolving these issues.

Issue: The reaction shows little to no conversion of the starting material.

Question 1: Is your nucleophile strong enough and sufficiently activated?

  • The "Why": The nucleophile must be potent enough to attack the electron-deficient ring. For neutral nucleophiles like amines or alcohols, a base is often required to deprotonate them into their more reactive anionic forms (e.g., amides, alkoxides).[15]

  • Troubleshooting Steps:

    • Assess Nucleophilicity: If using a neutral or weak nucleophile, consider if a stronger one is available.

    • Optimize the Base: If your current base (e.g., K₂CO₃) is not effective, switch to a stronger base like KOH or sodium hydride (NaH) to ensure complete deprotonation of the nucleophile.[15]

    • Pre-activation: For particularly weak nucleophiles, pre-treating it with a strong base like NaH or potassium tert-butoxide (t-BuOK) before adding the this compound can significantly improve reactivity.[15]

Question 2: Is your solvent choice optimal for an SNAr reaction?

  • The "Why": The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate and solvating the ions involved in the reaction.[15]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a non-polar or polar protic solvent, switching to a polar aprotic solvent is often the most effective solution. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[15][16] They effectively solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile.[15]

    • Consider DMSO for Rate Enhancement: DMSO, in particular, is known to cause significant rate enhancements in SNAr reactions.[15][16] If your reaction is sluggish in other solvents like THF or toluene, a switch to DMSO can be transformative.[15]

Question 3: Is the reaction temperature sufficient?

  • The "Why": Many SNAr reactions, especially with moderately activated substrates like this compound, require thermal energy to overcome the activation barrier of the initial nucleophilic attack.[17]

  • Troubleshooting Steps:

    • Incremental Heating: If the reaction is not proceeding at room temperature, gradually increase the temperature (e.g., to 50 °C, 80 °C, or higher) while monitoring the reaction progress by TLC or LC-MS.[17]

    • Microwave Irradiation: For very stubborn reactions, microwave heating can sometimes provide the necessary energy to drive the reaction to completion in a much shorter time frame.

Issue: A deep color (often red or purple) forms, but no product is generated.

Question: Is the Meisenheimer complex forming but failing to collapse to the product?

  • The "Why": The formation of a highly colored solution is often indicative of the formation of the Meisenheimer complex.[15] If this complex is relatively stable but the subsequent elimination of the leaving group is slow, the reaction can stall at this intermediate stage.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: The elimination step, while generally faster than the initial attack, still has an activation energy. Providing more thermal energy by increasing the reaction temperature can facilitate the expulsion of the leaving group.[15]

    • Re-evaluate the Leaving Group: While fluorine is typically a good leaving group in SNAr, in certain specific contexts (e.g., with very bulky nucleophiles or unusual solvent effects), its departure might be hindered. However, for this compound, the issue is more likely related to temperature or other reaction conditions.

Section 3: Experimental Protocols and Data

This section provides a general experimental protocol for a typical SNAr reaction with this compound, along with a table summarizing key reaction parameters.

General Protocol for SNAr with an Amine Nucleophile
  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.[18]

    • Add the amine nucleophile to the solution.[18]

    • Add the base (e.g., K₂CO₃).[18]

    • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 50-100 °C), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[18]

    • Upon completion (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.[18]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[18]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[18]

    • Purify the crude product by column chromatography on silica gel.[18]

Table 1: Key Parameters for SNAr Reactions
ParameterRecommendationRationale
Substrate This compoundNitro group provides meta-activation via induction.
Leaving Group Fluorine is generally more reactive than chlorine.Higher electronegativity of fluorine enhances the electrophilicity of the attached carbon, speeding up the rate-determining nucleophilic attack.[7]
Nucleophile Strong, anionic nucleophiles (e.g., alkoxides, thiolates, amides) are preferred.Higher nucleophilicity increases the rate of the initial attack.
Base Strong, non-nucleophilic bases (e.g., NaH, K₂CO₃, t-BuOK).To deprotonate neutral nucleophiles without competing in the reaction.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, NMP).Stabilizes the Meisenheimer complex and enhances the reactivity of the nucleophile.[15]
Temperature Often requires heating (50-150 °C).To overcome the activation energy of the rate-determining step.

Section 4: Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a logical troubleshooting workflow.

The SNAr Mechanism```dot

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Attack (Slow, Rate-Determining) Product Substituted Product + Leaving Group (F⁻ or Cl⁻) Meisenheimer->Product Elimination (Fast)

Caption: A step-by-step guide to troubleshooting low-yield SNAr reactions.

References

Technical Support Center: Synthesis of 1-Chloro-3-fluoro-5-nitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-chloro-3-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will delve into the common challenges encountered during its synthesis, with a primary focus on the formation of undesirable side products. Our goal is to provide you with the technical insights and practical solutions needed to optimize your reaction outcomes, improve product purity, and troubleshoot effectively.

The Challenge of Regioselectivity in the Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution (EAS) nitration of 1-chloro-3-fluorobenzene. The core of the challenge lies in controlling the regioselectivity of this reaction. The starting material, 1-chloro-3-fluorobenzene, has two different halogen substituents, both of which are deactivating yet ortho, para-directing. This creates a competitive environment for the incoming electrophile, the nitronium ion (NO₂⁺), and can lead to the formation of a mixture of isomers.

The directing effects of the substituents on the benzene ring are crucial. Halogens deactivate the ring towards electrophilic substitution due to their inductive electron-withdrawing effect, while they direct incoming electrophiles to the ortho and para positions through resonance donation of a lone pair of electrons.[1][2] In the case of 1-chloro-3-fluorobenzene, the positions ortho and para to the fluorine and chlorine atoms are the most likely sites of nitration.

Below is a diagram illustrating the potential nitration pathways for 1-chloro-3-fluorobenzene.

G cluster_start Starting Material cluster_products Potential Nitration Products start 1-Chloro-3-fluorobenzene p1 This compound (Desired Product) start->p1 Nitration at C5 p2 1-Chloro-3-fluoro-2-nitrobenzene (Side Product) start->p2 Nitration at C2 p3 1-Chloro-3-fluoro-4-nitrobenzene (Side Product) start->p3 Nitration at C4 p4 1-Chloro-3-fluoro-6-nitrobenzene (Side Product) start->p4 Nitration at C6

Caption: Potential nitration products of 1-chloro-3-fluorobenzene.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is producing a mixture of isomers. How can I improve the yield of the desired this compound?

Answer: The formation of isomeric side products is the most common issue in this synthesis. The key to improving the regioselectivity lies in carefully controlling the reaction conditions to favor nitration at the C5 position.

Underlying Cause: The C5 position is para to the chlorine atom and ortho to the fluorine atom. The other potential sites for nitration are C2, C4, and C6. The distribution of these isomers is highly dependent on the reaction conditions.

Solutions:

  • Temperature Control: Lowering the reaction temperature generally increases the selectivity of nitration reactions. Running the reaction at a temperature range of 0-10°C is recommended. Higher temperatures can lead to a decrease in selectivity and an increase in the formation of unwanted isomers.

  • Choice of Nitrating Agent: The standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[3] Using a milder nitrating agent, or altering the ratio of nitric to sulfuric acid, can sometimes improve selectivity, although this may also slow down the reaction rate.

  • Slow Addition of Reagents: Adding the nitrating agent dropwise to the solution of 1-chloro-3-fluorobenzene allows for better temperature control and can help to minimize localized areas of high concentration, which can lead to side reactions.

The following table summarizes the impact of reaction conditions on product distribution:

Reaction ConditionEffect on RegioselectivityRecommendation
Temperature Higher temperatures decrease selectivity.Maintain a temperature of 0-10°C.
Acid Concentration A high concentration of H₂SO₄ promotes the formation of NO₂⁺.Use a well-defined ratio of concentrated HNO₃ to H₂SO₄.
Reaction Time Longer reaction times can lead to side reactions if not properly controlled.Monitor the reaction progress using techniques like TLC or GC.
Q2: I am observing the formation of dinitro- compounds. How can I prevent this?

Answer: The formation of dinitration products, such as 1-chloro-3-fluoro-2,4-dinitrobenzene, occurs when the reaction conditions are too harsh.

Underlying Cause: The product, this compound, is more deactivated towards further electrophilic substitution than the starting material. However, under forcing conditions (high temperature, excess nitrating agent), a second nitration can occur.

Solutions:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess of nitric acid will drive the reaction towards dinitration.

  • Temperature: As with improving regioselectivity, maintaining a low reaction temperature is crucial to prevent over-nitration.

  • Reaction Time: Avoid unnecessarily long reaction times. Once the starting material has been consumed (as determined by in-process monitoring), the reaction should be quenched.

Q3: What is the best way to purify this compound from its isomers?

Answer: The separation of the desired product from its isomeric impurities is a critical step. The choice of purification method depends on the scale of the reaction and the specific impurities present.

Solutions:

  • Fractional Crystallization: This is often the most effective method for larger-scale purifications. It relies on the differences in solubility between the isomers in a given solvent. A common approach is to use a solvent system like ethanol or a mixture of ethanol and water. The desired this compound isomer can often be selectively crystallized out of the solution.[3]

  • Column Chromatography: For smaller-scale reactions or when very high purity is required, silica gel column chromatography is a viable option.[3] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the isomers based on their differing polarities.

  • Steam Distillation: In some cases, steam distillation can be used as a preliminary purification step to remove certain volatile impurities.[4]

The following diagram outlines a general troubleshooting workflow for this synthesis:

G cluster_problems Problem Identification cluster_solutions Corrective Actions start Reaction Complete check_purity Analyze Crude Product (GC/TLC/NMR) start->check_purity isomers High Level of Isomers? check_purity->isomers Low Purity purify Purify Product: - Fractional Crystallization - Column Chromatography check_purity->purify High Purity dinitration Dinitration Products Present? isomers->dinitration No optimize_conditions Optimize Reaction: - Lower Temperature - Slower Addition isomers->optimize_conditions Yes adjust_stoichiometry Adjust Stoichiometry: - Reduce Nitrating Agent dinitration->adjust_stoichiometry Yes dinitration->purify No optimize_conditions->start Rerun Reaction adjust_stoichiometry->start Rerun Reaction final_product Pure Product purify->final_product

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on your specific laboratory conditions and safety protocols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-chloro-3-fluorobenzene (1.0 eq).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-chloro-3-fluorobenzene, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Work-up: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Drying: The crude product is dried under vacuum.

Protocol 2: Purification by Fractional Crystallization
  • Dissolution: Dissolve the crude, dry product in a minimal amount of hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum. The purity of the crystals should be checked, and if necessary, the recrystallization process can be repeated.

References

Technical Support Center: Purification of Crude 1-Chloro-3-fluoro-5-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude 1-Chloro-3-fluoro-5-nitrobenzene via recrystallization. It is structured in a question-and-answer format to directly address potential challenges and provide practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: The most common impurities are positional isomers formed during the nitration of 1-chloro-3-fluorobenzene. These can include 1-chloro-3-fluoro-2-nitrobenzene, 1-chloro-3-fluoro-4-nitrobenzene, and 1-chloro-3-fluoro-6-nitrobenzene. Dinitro- and other over-nitrated or under-nitrated species, as well as starting materials, may also be present. The separation of these isomers can be challenging due to their similar physical properties.[1]

Q2: What is the ideal solvent for the recrystallization of this compound?

A2: The ideal solvent should dissolve the crude product sparingly at room temperature but have high solubility at elevated temperatures. For this compound, alcohols such as methanol, ethanol, or isopropanol are excellent starting points. A closely related compound, 1-chloro-3-nitrobenzene, is sparingly soluble in cold alcohol but freely soluble in hot alcohol.[2] Additionally, another similar compound, 3-chloro-4-fluoronitrobenzene, can be effectively recrystallized from methanol. This suggests that alcohols are a promising class of solvents for this purification.

Q3: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This can be caused by a low-melting point solid or the presence of impurities that depress the melting point. To resolve this, you can:

  • Add more solvent: This will lower the saturation temperature.

  • Use a lower-boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.

  • Employ a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.

Q4: My crystal yield is very low. How can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap the desired compound in the solution. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

  • Premature crystallization during hot filtration: If a hot filtration step is necessary to remove insoluble impurities, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing out on the filter paper.

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Not enough solute is present for the amount of solvent used (solution is not supersaturated). - The solution has cooled too rapidly.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
Crystals are colored. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can adsorb the desired product as well.
"Oiling out" occurs. - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities depressing the melting point.- Add more solvent to lower the saturation temperature. - Switch to a lower-boiling point solvent. - Use a mixed-solvent system.
Low recovery of purified product. - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent. - Cool the solution in an ice bath for an extended period. - Ensure the filtration apparatus is hot during filtration.
Purity does not improve significantly. - The impurities have very similar solubility to the desired compound (e.g., isomers). - The cooling process was too fast, trapping impurities.- Consider a different recrystallization solvent or a solvent mixture. - Allow for very slow cooling to promote selective crystallization. - For isomeric impurities, column chromatography may be necessary prior to recrystallization. A known method for purifying the crude product is silica gel column chromatography using cyclohexane as an eluent.[3]

Section 3: Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of crude this compound.

Step 1: Solvent Selection
  • Place a small amount (approx. 50 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different potential solvent (e.g., methanol, ethanol, isopropanol, hexane, toluene) to each test tube at room temperature.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is the most suitable.

Step 2: Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Product B 2. Hot Filtration (Optional) A->B Insoluble impurities present C 3. Slow Cooling & Crystallization A->C No insoluble impurities B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals D->E F 6. Dry Crystals E->F G Pure Product F->G

Caption: A general workflow for the recrystallization process.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate. Swirl the flask to aid dissolution. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Section 4: Safety Precautions

This compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Technical Support Center: Managing Low Reactivity of 1-Chloro-3-fluoro-5-nitrobenzene in SNAr Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Nucleophilic Aromatic Substitution (SNAr) reactions of 1-chloro-3-fluoro-5-nitrobenzene. This substrate is known for its low reactivity, which can lead to slow reactions, low yields, and the need for harsh conditions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges successfully.

The Core Challenge: Understanding the Inherent Low Reactivity

The primary difficulty with this compound stems from its substitution pattern. In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is critical. Electron-withdrawing groups (EWGs) like the nitro group (–NO₂) are essential activators because they stabilize this negative charge through resonance, but only when positioned ortho or para to the leaving group.[2][3]

In the case of this compound, the –NO₂ group is meta to both the chlorine and fluorine atoms. Consequently, it cannot provide resonance stabilization and only offers a much weaker inductive electron-withdrawing effect.[4] This results in a less stable Meisenheimer complex and a significantly higher activation energy for the reaction.

Caption: Electronic properties of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with this compound so slow or not working at all?

A1: The low reactivity is due to the meta position of the strongly electron-withdrawing nitro group relative to both halogen leaving groups, as explained above.[4] This provides poor activation for the rate-determining nucleophilic attack. To overcome this, you will likely need to employ forcing conditions, such as high temperatures, highly polar aprotic solvents, and strong bases.

Q2: Which halogen, chlorine or fluorine, is the preferred leaving group in this molecule?

A2: In SNAr reactions, the bond to the leaving group is broken after the rate-determining nucleophilic attack. The reactivity order is typically F > Cl > Br > I.[5] This is because the high electronegativity of fluorine makes the attached carbon more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[6] Therefore, under most conditions, fluorine is the expected leaving group , and substitution will occur at the C-F bond. However, given the overall low reactivity, achieving high selectivity can be challenging, and forcing conditions might lead to mixtures.

Q3: What are the best starting conditions for a screening reaction?

A3: For an initial experiment, we recommend using a polar aprotic solvent to maximize the strength of your nucleophile, a robust base, and elevated temperature. A good starting point is crucial for seeing any conversion.

ParameterRecommendationRationale
Solvent DMSO or NMPHigh boiling point and excellent at solvating cations, leaving the nucleophile highly reactive.[7]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.)Strong, yet generally non-nucleophilic bases. Cesium carbonate is more soluble and can be more effective.[7]
Temperature 120–150 °CHigh thermal energy is required to overcome the large activation barrier.[4]
Nucleophile 1.1–1.5 equivalentsUsing a slight excess of the nucleophile can help drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions, especially with sensitive nucleophiles at high temperatures.
Q4: I am seeing decomposition of my starting material or nucleophile but little product. What can I do?

A4: This indicates that the reaction conditions are too harsh for the stability of your molecules.

  • Lower the Temperature: Try running the reaction at the lowest temperature that still gives a reasonable conversion rate, even if it takes longer.

  • Use a Milder Base: If using a very strong base like KOH or an alkoxide, consider switching to K₂CO₃ or an organic base like DBU.

  • Check Nucleophile Stability: Ensure your nucleophile is stable under the planned reaction conditions. You may need to form it in situ at a lower temperature before heating.

Troubleshooting Guide

Even with optimized starting conditions, you may encounter issues. This guide provides a systematic approach to troubleshooting common problems.

G start Start: Low Yield or No Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present Yes sm_gone SM Consumed check_sm->sm_gone No action_increase_energy Increase Reaction Energy: - Increase Temperature (e.g., in 20°C increments) - Increase Reaction Time - Use Microwave Irradiation sm_present->action_increase_energy action_check_decomp Check for Decomposition: - Analyze crude mixture by LC-MS for degradation products - Lower temperature and re-run - Use a milder base sm_gone->action_check_decomp action_increase_reactivity action_increase_reactivity action_increase_energy->action_increase_reactivity action_catalyst Consider Advanced Strategies: - Add a phase-transfer catalyst (e.g., TBAB) - Use a superbase (e.g., t-Bu-P4) - Investigate metal-catalyzed SₙAr (e.g., Ru or Rh complexes) action_increase_reactivity->action_catalyst action_workup Optimize Workup & Purification: - Check for product loss in aqueous layers - Use a different chromatography method action_check_decomp->action_workup

Caption: Troubleshooting workflow for SNAr reactions.

ProblemPotential CauseSuggested Solution
No or Low Conversion 1. Insufficient reaction energy. 2. Low nucleophile reactivity. 3. Inappropriate solvent.1. Increase temperature in 20 °C increments. Consider using a sealed vessel or microwave reactor to exceed the solvent's boiling point. 2. Switch to a stronger base to ensure complete deprotonation of the nucleophile. Use a highly polar aprotic solvent like DMSO.[8] 3. Ensure the solvent is polar aprotic (DMF, DMSO, NMP).
Multiple Products / Poor Selectivity 1. Reaction temperature is too high, leading to side reactions. 2. Substitution at both C-Cl and C-F positions.1. Reduce the temperature and accept a longer reaction time. 2. While C-F substitution is favored, high temperatures can sometimes overcome the selectivity. Screen different solvents and bases at the lowest possible temperature to favor the kinetically preferred product.
Starting Material Decomposition 1. Nucleophile or substrate is unstable at the required temperature. 2. Base is too strong, causing decomposition.1. Attempt the reaction at a lower temperature for a longer time. 2. Use a milder base (e.g., switch from KOH to Cs₂CO₃) or an organic base (DBU, Proton Sponge).
Low Isolated Yield Despite Good Conversion 1. Product is water-soluble and lost during aqueous workup. 2. Product is volatile and lost during solvent removal. 3. Product is degrading on silica gel during chromatography.1. Extract the aqueous phase multiple times with a more polar organic solvent like ethyl acetate or dichloromethane. Back-extract the combined organic layers. 2. Use care during rotary evaporation; avoid high temperatures and excessive vacuum. 3. Neutralize the silica gel with triethylamine in the eluent or switch to a different stationary phase like alumina.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a robust starting point for the reaction of this compound with a generic secondary amine like morpholine.

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Cesium Carbonate (Cs₂CO₃, 2.5 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and cesium carbonate (2.5 eq.).

  • Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.

  • Begin stirring the suspension, then add morpholine (1.2 eq.) via syringe.

  • Equip the flask with a condenser and heat the reaction mixture to 130 °C using an oil bath.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (this may take 12-48 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl morpholine product.

Protocol 2: Advanced Strategy using an Organic Superbase Catalyst

For extremely challenging nucleophiles, a catalytic amount of an organic superbase can dramatically increase the reaction rate. This approach has been shown to be effective for concerted SNAr reactions of otherwise unreactive fluoroarenes.[9]

Materials:

  • This compound (1.0 eq.)

  • Nucleophile (e.g., a poorly nucleophilic N-heterocycle, 1.1 eq.)

  • t-Bu-P4 phosphazene base (0.2 eq.)

  • Anhydrous Toluene or Mesitylene

  • Activated 4 Å Molecular Sieves (100 mg per 0.2 mmol substrate)

  • Schlenk tube or similar reaction vessel for rigorous inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the this compound (1.0 eq.), the nucleophile (1.1 eq.), and the activated 4 Å molecular sieves.

  • Add anhydrous toluene to achieve a substrate concentration of 0.5–1.0 M.

  • In a separate vial under an inert atmosphere, prepare a stock solution of the t-Bu-P4 catalyst in anhydrous toluene.

  • Add the t-Bu-P4 solution (0.2 eq.) to the reaction mixture.

  • Seal the vessel and heat to 80–140 °C. The optimal temperature will need to be determined empirically.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the molecular sieves, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography. The high basicity of the catalyst may require careful selection of the stationary and mobile phases.

References

Technical Support Center: Synthesis of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Chloro-3-fluoro-5-nitrobenzene (CAS: 4815-64-9)[1][2][3]. This guide is designed for chemistry professionals engaged in research and development. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, moving beyond simple instructions to explain the critical scientific principles underpinning this synthesis.

Section 1: Synthesis Overview & Reaction Mechanism

The most common and direct route to this compound is through the electrophilic aromatic substitution (EAS) nitration of 1-chloro-3-fluorobenzene. This reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4]

The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the potent electrophile, the nitronium ion (NO₂⁺).[5][6] This ion is then attacked by the electron-rich aromatic ring.

Visualizing the Mechanism: Nitronium Ion Formation & EAS

EAS_Mechanism cluster_0 Step 1: Nitronium Ion Generation cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O Sigma Sigma Complex (Carbocation Intermediate) NO2+->Sigma Attack by Aromatic Ring Start 1-Chloro-3-fluorobenzene Start->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺

Caption: Reaction mechanism for the synthesis of this compound.

Directing Effects of Substituents

In the starting material, 1-chloro-3-fluorobenzene, both the chlorine and fluorine atoms are ortho-, para-directing groups. However, they are also deactivating groups due to their electronegativity.[7][8] The nitro group will be directed to the positions ortho and para to both halogens. The C5 position is para to the fluorine atom and ortho to the chlorine atom, making it a sterically and electronically favorable site for substitution.

Section 2: Standard Operating Protocol

This protocol provides a baseline for the synthesis. Troubleshooting often involves methodical adjustments to these parameters.

Protocol: Nitration of 1-chloro-3-fluorobenzene
  • Safety First : This reaction is highly exothermic and involves corrosive, strong acids. All operations must be conducted in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.[9] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and a spill kit readily available.

  • Reaction Setup : Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain temperature control.

  • Acid Mixture : Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 2.5 eq.) to the flask. Cool the acid to 0-5 °C in the ice bath.

  • Substrate Addition : To the cooled sulfuric acid, add 1-chloro-3-fluorobenzene (1.0 eq.) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent : Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to a portion of cooled, concentrated sulfuric acid (H₂SO₄, 1.5 eq.).

  • Nitration : Add the pre-cooled nitrating mixture dropwise to the reaction flask over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C. A sudden temperature increase indicates a potential runaway reaction.[10]

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Once the reaction is complete, very slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.[11]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a multifaceted problem. Systematically investigate the following possibilities:

  • Incomplete Reaction : Verify reaction completion with TLC or GC analysis. If starting material is still present, the reaction may require a longer duration or a slight, controlled increase in temperature (e.g., allowing it to slowly warm to room temperature).

  • Insufficient Nitrating Agent : The nitronium ion can be consumed by side reactions or moisture. Ensure your nitric and sulfuric acids are of high purity and concentration. Using a slight excess (1.1-1.2 eq.) of nitric acid is common, but a large excess can promote side reactions.

  • Loss During Workup : The product may have some solubility in the acidic aqueous phase or the washings. Ensure the quenching step is performed on a sufficient amount of ice to keep the temperature low and minimize solubility. Avoid using excessive volumes for washing.

  • Sub-optimal Temperature Control : If the temperature rises too high during the addition of reagents, side reactions, including oxidation and the formation of dinitro compounds or phenolic by-products, can occur, consuming your starting material and reducing the yield of the desired product.[12]

Q2: My final product is an oil or a low-melting solid, and I'm having trouble with purification. What's wrong?

Answer: This is a classic sign of impurities, most commonly isomeric by-products.

  • Isomer Formation : While the 5-nitro isomer is the major product, small amounts of other isomers (e.g., 1-chloro-3-fluoro-2-nitrobenzene, 1-chloro-3-fluoro-4-nitrobenzene) can form. Halogens are ortho, para directors, so substitution at other positions is possible.[7][13] These isomers often have lower melting points and can form a eutectic mixture with your desired product, leading to an oily or waxy solid.

  • Dinitration : If the reaction conditions are too harsh (high temperature, large excess of nitric acid), a second nitro group can be added to the ring, leading to dinitro-compounds.[10]

  • Purification Strategy :

    • Recrystallization : This is the first line of defense. A carefully chosen solvent system is key. See the table below for suggestions. Multiple recrystallizations may be necessary.[11]

    • Column Chromatography : If recrystallization fails to yield a pure solid, silica gel column chromatography is the definitive method for separating isomers. A non-polar eluent system (e.g., hexanes/ethyl acetate) will effectively separate the less polar desired product from more polar impurities.

ParameterRecommended Value/SolventRationale
Recrystallization Solvent Ethanol, Isopropanol, or a Hexane/Ethanol mixtureThe product should be soluble in the hot solvent and sparingly soluble when cold to ensure good recovery.
Chromatography Eluent 95:5 to 90:10 Hexanes:Ethyl AcetateThis provides good separation of aromatic isomers on a silica gel stationary phase. Adjust polarity based on TLC results.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified: Low Yield or Impure Product check_tlc Check Reaction TLC/GC Starting Material? Multiple Spots? start->check_tlc re_run Incomplete Reaction - Increase reaction time - Check reagent stoichiometry check_tlc:f0->re_run Yes purify Impure Product (Isomers/By-products) check_tlc:f1->purify Yes re_run->start Re-evaluate recryst Attempt Recrystallization (e.g., from Ethanol) purify->recryst chrom Perform Column Chromatography recryst->chrom Still Impure end Pure Product Obtained recryst->end Successful chrom->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Q3: The reaction turned a dark brown/black color, and I observed vigorous gas evolution. What happened?

Answer: This indicates a dangerous runaway reaction and the formation of decomposition or oxidation by-products.

  • Cause : The primary cause is a loss of temperature control. Nitration is highly exothermic.[5][10] If the nitrating agent is added too quickly or the cooling bath is inefficient, the temperature can rise rapidly.

  • Consequences : High temperatures lead to uncontrolled side reactions, including oxidation of the aromatic ring, which produces NOx gases (brown fumes) and complex tarry by-products.[14] This is a significant safety hazard.

  • Prevention :

    • Strict Temperature Control : Never let the internal temperature rise above the recommended range (0-5 °C).

    • Slow Addition : Add the nitrating mixture very slowly, drop by drop, allowing the cooling system to dissipate the heat generated.

    • Adequate Cooling : Ensure your ice bath is well-maintained and provides efficient cooling for the scale of your reaction. For larger scales, a mechanical chiller is recommended.

    • Proper Agitation : Ensure the reaction mixture is stirring efficiently to prevent localized "hot spots" where the temperature can spike.

Q4: How do I confirm the identity and purity of my final product?

Answer: A combination of analytical techniques is essential for unambiguous characterization.

TechniqueExpected Result for this compound
Melting Point A sharp melting point consistent with literature values. A broad range indicates impurities.
¹H NMR The proton NMR spectrum should show three distinct signals in the aromatic region, each corresponding to a single proton, with coupling patterns consistent with the substitution pattern.
¹³C NMR The carbon NMR spectrum will show six distinct signals for the six unique carbon atoms in the aromatic ring.
¹⁹F NMR A single resonance in the fluorine NMR spectrum confirms the presence of the single fluorine atom.
GC-MS Gas Chromatography-Mass Spectrometry will show a single major peak with a molecular ion (M⁺) corresponding to the mass of the product (C₆H₃ClFNO₂ ≈ 175.5 g/mol ).

References

Technical Support Center: Optimizing Solvent Conditions for 1-Chloro-3-fluoro-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 1-chloro-3-fluoro-5-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing solvent conditions for various transformations of this versatile synthetic intermediate. Here, we synthesize technical data with practical, field-proven insights to help you troubleshoot common issues and enhance the success of your experiments.

Section 1: Understanding the Substrate: this compound

This compound (C₆H₃ClFNO₂) is an aromatic compound featuring two different halogen substituents and a strongly electron-withdrawing nitro group.[1] Its reactivity is governed by the interplay of these functional groups. The nitro group significantly acidifies the aromatic ring, making it susceptible to certain types of reactions, while the nature and position of the halogens influence which reactions are most favorable and under what conditions.

PropertyValueSource
Molecular Weight175.54 g/mol [1]
AppearanceLight brown to yellow solid[2]
Melting Point43 - 47 °C[3]
Boiling Point236 °C[3]
SolubilityInsoluble in water[3]

Understanding the unique electronic environment of this molecule is crucial. The nitro group is a powerful deactivator for electrophilic aromatic substitution but a strong activator for nucleophilic aromatic substitution (SNAr).[4] However, its meta position relative to the chloro and fluoro groups presents specific challenges and opportunities that will be addressed in the following sections.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing this compound. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The choice of solvent is paramount in stabilizing this charged intermediate and facilitating the reaction.

FAQs for SNAr Reactions

Q1: Which halogen is preferentially substituted in SNAr reactions?

A1: In SNAr reactions, fluoride is generally a better leaving group than chloride. This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[5]

Q2: What are the ideal solvents for SNAr reactions with this substrate?

A2: Polar aprotic solvents are the top choice.[6] Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are excellent at solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[6] Protic solvents, such as alcohols, can hydrogen-bond with the nucleophile, reducing its reactivity.[7]

Q3: My SNAr reaction is sluggish or not proceeding to completion. What solvent-related factors should I consider?

A3: Low reactivity can often be traced back to solvent choice and reaction conditions. Here's a troubleshooting workflow:

start Low SNAr Conversion solvent_check Is the solvent polar aprotic (DMSO, DMF, NMP)? start->solvent_check temp_check Is the temperature sufficient? solvent_check->temp_check Yes switch_solvent Switch to a higher-boiling polar aprotic solvent (e.g., DMSO). solvent_check->switch_solvent No water_check Are reagents and solvent anhydrous? temp_check->water_check Yes increase_temp Increase temperature. Consider microwave heating for rapid optimization. temp_check->increase_temp No dry_reagents Dry solvent and ensure anhydrous conditions. water_check->dry_reagents No success Reaction Optimized water_check->success Yes switch_solvent->temp_check increase_temp->water_check dry_reagents->success

Caption: Troubleshooting workflow for SNAr reactions.

Solvent Property Comparison for SNAr
SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMSO 47189Excellent for dissolving a wide range of nucleophiles; high boiling point allows for a wide temperature range.
DMF 37153Good alternative to DMSO, though slightly lower boiling point.
Acetonitrile 37.582Useful for reactions at lower temperatures, but may not be as effective for less reactive nucleophiles.
THF 7.666Generally not recommended for SNAr unless used with phase-transfer catalysts, as its low polarity does not effectively stabilize the Meisenheimer complex.
Ethanol 24.578A protic solvent that can decrease nucleophile reactivity through hydrogen bonding.[7]

Section 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, aryl chlorides can be challenging substrates due to the strength of the C-Cl bond, making the oxidative addition step difficult.[8] Solvent choice, in conjunction with the base and catalyst system, is critical for success.

FAQs for Suzuki-Miyaura Coupling

Q1: What are the common failure points when performing Suzuki coupling with this compound?

A1: The primary challenge is the slow rate of oxidative addition of the Pd(0) catalyst to the C-Cl bond.[9] Key areas to troubleshoot include the catalyst/ligand system, the choice of base, and the solvent system.[9] Incomplete reactions, low yields, and side reactions like dehalogenation or protodeboronation of the boronic acid are common issues.[10]

Q2: Which solvent systems are recommended for coupling this aryl chloride?

A2: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[9] Common choices include:

  • Toluene/Water: A biphasic system that can be very effective.[11]

  • Dioxane/Water: Another widely used biphasic system.

  • THF/Water: Effective, but the lower boiling point limits the reaction temperature.

  • DMF: Can be used, particularly with weaker bases.[8]

The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[10]

Q3: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this with solvent choice?

A3: Protodeboronation is the undesired cleavage of the C-B bond. While some water is often beneficial, excess water can promote this side reaction.[9] If you suspect this is an issue:

  • Use Anhydrous Conditions: While less common, some Suzuki couplings can be run under anhydrous conditions, which would suppress this side reaction.

  • Optimize the Water Ratio: Systematically vary the ratio of your organic solvent to water (e.g., 10:1, 5:1, 2:1) to find the optimal balance.

  • Consider a Different Base/Solvent Combination: Strong bases like hydroxides can accelerate protodeboronation.[9] Switching to a weaker base like K₂CO₃ in a solvent like DMF might be beneficial.[8]

Experimental Protocol: General Suzuki Coupling
  • To a dry reaction vessel, add the this compound, boronic acid (1.1-1.5 eq.), base (e.g., K₃PO₄, 2-3 eq.), palladium precatalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos, XPhos).[9]

  • Seal the vessel and render the atmosphere inert by evacuating and backfilling with argon or nitrogen three times.[9]

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

start Suzuki Coupling Optimization catalyst Select Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) start->catalyst base Choose Base (e.g., K₃PO₄, Cs₂CO₃) catalyst->base solvent Select Solvent System (e.g., Toluene/H₂O) base->solvent reaction Run Reaction (80-110 °C) solvent->reaction analysis Analyze Outcome (TLC, LC-MS) reaction->analysis success High Yield analysis->success Complete troubleshoot Low Yield/Side Products analysis->troubleshoot Incomplete optimize Optimize Ligand, Base, or Solvent Ratio troubleshoot->optimize optimize->reaction

Caption: Suzuki coupling experimental workflow.

Section 4: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, providing access to aniline derivatives. The key challenge is to achieve this reduction chemoselectively without affecting the chloro and fluoro substituents (dehalogenation).

FAQs for Nitro Group Reduction

Q1: What are the best solvent systems for the selective reduction of the nitro group in this compound?

A1: The choice of solvent often depends on the reducing agent.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): Protic solvents like ethanol, methanol, or ethyl acetate are commonly used.[12] However, be aware that Pd/C can promote dehalogenation, especially with aryl chlorides.[12]

  • Metal-Mediated Reductions (e.g., SnCl₂·2H₂O, Fe/HCl): Protic solvents like ethanol are also standard for these robust and selective methods that often avoid dehalogenation.[12]

Q2: I am observing dehalogenation during the reduction. How can I adjust the solvent and conditions to prevent this?

A2: Dehalogenation is a common side reaction during catalytic hydrogenation. To minimize it:

  • Change the Catalyst: Raney Nickel is often preferred over Pd/C to prevent dehalogenation.[12]

  • Use a Different Reducing Agent: Non-catalytic methods like SnCl₂ in ethanol or Fe in acetic acid are excellent choices to avoid dehalogenation.[12]

  • Solvent Effects: While less direct, the solvent can influence catalyst activity. In some cases, a co-solvent might be used to improve solubility and reaction homogeneity.

Selective Reduction Protocols

Protocol 4.1: Reduction with SnCl₂·2H₂O

  • In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents).[6]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once complete, cool the mixture and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 2M NaOH or saturated NaHCO₃) to neutralize the acid and precipitate tin salts.[6]

  • Filter if necessary, then separate the organic layer.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate to yield the aniline derivative.

Protocol 4.2: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve the nitroarene in a suitable solvent like ethanol.

  • Carefully add the catalyst (e.g., Raney Nickel, 5-10 wt%) under an inert atmosphere.[12]

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by hydrogen uptake or TLC/LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of celite and wash with the solvent.

  • Concentrate the filtrate to obtain the crude product.

Section 5: Conclusion

Optimizing reactions for this compound requires a nuanced understanding of its electronic properties and the principles of solvent effects. For SNAr reactions, polar aprotic solvents are essential for high yields. For Suzuki couplings, careful selection of a biphasic or polar aprotic solvent system, in conjunction with the right catalyst and base, is critical to overcome the challenge of C-Cl bond activation. Finally, for nitro group reductions, the choice of reducing agent and a protic solvent must be balanced to ensure chemoselectivity and avoid dehalogenation. This guide provides a starting point for your experimental design and troubleshooting efforts.

References

stability and storage recommendations for 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Chloro-3-fluoro-5-nitrobenzene (CAS No. 4815-64-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this versatile chemical intermediate. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental success.

Understanding the Stability of this compound

This compound is a substituted aromatic compound whose stability is dictated by the interplay of its three functional groups: a nitro group, a chlorine atom, and a fluorine atom, all attached to a benzene ring. The electron-withdrawing nature of the nitro group, combined with the high electronegativity of the halogen substituents, renders the aromatic ring electron-deficient. This electronic structure is key to its reactivity and stability profile.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally imparts high thermal and metabolic stability to fluorinated compounds.[1] The carbon-chlorine (C-Cl) bond is weaker in comparison, but still relatively stable on an aromatic ring. In the case of this compound, both the chlorine and fluorine atoms are in the meta position relative to the powerful electron-withdrawing nitro group. This is a crucial structural feature, as the activating effect of a nitro group for nucleophilic aromatic substitution (SNAr) is most pronounced at the ortho and para positions.[2][3][4] Consequently, the halogen atoms in this specific isomer are not significantly activated towards nucleophilic attack, contributing to its overall good chemical stability under standard laboratory conditions.

However, like many nitroaromatic compounds, this compound is susceptible to degradation under certain conditions, such as exposure to high temperatures, UV light, and strong chemical reagents.

Recommended Storage and Handling Protocols

Proper storage is critical to maintain the integrity and purity of this compound. While many suppliers recommend storage at room temperature, optimal long-term stability is achieved under more controlled conditions.[5]

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down potential degradation processes.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation reactions.
Container Keep in a tightly sealed, opaque container.Prevents exposure to light and moisture. Amber glass vials with tight-fitting caps are ideal.
Light Protect from light.Nitroaromatic compounds can be susceptible to photodegradation upon exposure to UV light.[2][6][7]
Incompatible Materials Store away from strong oxidizing agents, strong bases, reducing agents, and combustible materials.The nitro group can react exothermically with reducing agents. As a strong oxidant itself, it can react with combustible materials.[8] Strong bases can potentially promote hydrolysis under forcing conditions.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses potential problems you might encounter during the handling and use of this compound, with a focus on identifying the root cause and providing actionable solutions.

Diagram: Troubleshooting Workflow for Compound Instability

G Troubleshooting Workflow A Inconsistent Experimental Results or Suspected Degradation B Visual Inspection: - Color change (darkening)? - Clumping or change in crystal form? A->B C Analytical Characterization: - Run purity analysis (e.g., HPLC, GC-MS). - Compare with reference standard or initial analysis. B->C D Purity Confirmed to be Low C->D Purity Decreased I Purity is High - Issue is Elsewhere C->I Purity Unchanged E Review Storage Conditions: - Exposed to light? - Improper temperature? - Container not sealed? D->E F Review Handling Procedures: - Cross-contamination? - Incompatible solvents or reagents used? D->F G Source of Degradation Identified E->G F->G H Implement Corrective Actions: - Store properly in a cool, dark, inert environment. - Use fresh, high-purity solvents. - Avoid incompatible reagents. G->H J Investigate Other Experimental Parameters I->J

Caption: A flowchart to diagnose potential degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: I noticed the color of my this compound has darkened over time. Is it still usable?

A darkening in color, often to a more intense yellow or brownish hue, can be an indicator of slight degradation. Nitroaromatic compounds can form colored byproducts upon exposure to light or air. While minor color changes may not significantly impact the outcome of all reactions, it is crucial to verify the compound's purity via an analytical method like HPLC or GC-MS before use. For sensitive applications, using a fresh, pure lot is recommended.

Q2: What are the likely degradation products of this compound?

While specific degradation pathways for this exact molecule are not extensively documented in the literature, we can infer potential products based on the reactivity of related compounds:

  • Hydrolysis: Under harsh conditions (high temperature, pressure, and presence of a strong base), the chloro or fluoro groups could be hydrolyzed to a hydroxyl group, forming a nitrophenol derivative.[9][10][11][12]

  • Photodegradation: Exposure to UV light, especially in aqueous solutions, can lead to the formation of nitrophenol isomers and other oxidation products.[2][6]

  • Thermal Decomposition: At high temperatures, such as in a fire, decomposition can release toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially phosgene.[8]

Q3: Is there a risk of dehalogenation during reactions?

Dehalogenation (loss of chlorine or fluorine) is a possibility, particularly during reductive processes. For example, catalytic hydrogenation of the nitro group to an amine can sometimes lead to concurrent dehalogenation, especially with chlorine.[13] The choice of catalyst and reaction conditions is critical to achieve selective reduction of the nitro group while preserving the halogen substituents. The C-F bond is generally more resistant to reductive cleavage than the C-Cl bond.

Q4: Can I use this compound with strong bases like sodium hydroxide?

Caution is advised. While the halogens are meta to the nitro group and thus not highly activated for nucleophilic aromatic substitution, strong bases can promote hydrolysis at elevated temperatures.[9][10][11][12] For reactions requiring a base, it is recommended to use milder, non-nucleophilic bases at the lowest effective temperature to minimize the risk of side reactions. Always perform a small-scale test reaction to check for potential degradation.

Q5: How should I handle spills of this compound?

For small spills, you should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Sweep the solid material into a sealed container for disposal. Avoid creating dust. Moisten the material slightly with water to prevent it from becoming airborne if necessary. The area should then be cleaned thoroughly. For large spills, evacuate the area and follow your institution's emergency procedures. Do not let the chemical enter the environment.[8]

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Halonitrobenzenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction pathways and achieving desired synthetic outcomes. Halonitrobenzenes are cornerstone substrates in organic synthesis, prized for their ability to undergo nucleophilic aromatic substitution (SNAr). However, the positional isomerism of the nitro group relative to the halogen atom dramatically influences the substrate's susceptibility to nucleophilic attack. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-halonitrobenzenes, supported by mechanistic principles and illustrative experimental data.

The Underlying Mechanism: A Tale of Two Steps

Nucleophilic aromatic substitution on halonitrobenzenes does not proceed via the familiar SN1 or SN2 pathways common to alkyl halides. Instead, it follows a two-step addition-elimination mechanism .[1] The integrity of this guide rests on understanding this pathway, as it is the foundation for explaining the observed reactivity differences.

  • Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2] This step is typically the slow, rate-determining step of the reaction because it temporarily disrupts the aromaticity of the ring.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a subsequent, much faster step, where the leaving group (the halide ion) is expelled.[2]

The key to the reactivity of halonitrobenzenes lies in the stability of the Meisenheimer complex. The more stable this intermediate, the lower the activation energy of the rate-determining step, and the faster the reaction.

Caption: The two-step addition-elimination mechanism of SNAr.

The Decisive Role of Nitro Group Positioning

The potent electron-withdrawing nature of the nitro (–NO₂) group is essential for activating the benzene ring towards nucleophilic attack. It does so through both the inductive effect (-I) and the resonance effect (-M or -R). However, only when the nitro group is positioned ortho or para to the halogen can it fully stabilize the negative charge of the Meisenheimer complex through resonance.

Ortho and Para Isomers: The Reactive Pair

When the nitro group is in the ortho or para position, the negative charge that develops in the Meisenheimer complex can be delocalized onto the electronegative oxygen atoms of the nitro group. This delocalization creates an additional, highly stable resonance contributor, significantly lowering the energy of the intermediate.[2]

Ortho_Para_Stabilization Resonance Stabilization in para-Halonitrobenzene para_intermediate Intermediate Negative charge delocalized onto the nitro group resonance_structure Key Resonance Structure Charge on Oxygen para_intermediate:c1->resonance_structure:c0 Resonance Explanation This stabilization drastically lowers the activation energy, leading to a high reaction rate.

Caption: Stabilization of the Meisenheimer complex in ortho/para isomers.

Meta Isomer: The Unreactive Outlier

In the case of the meta-halonitrobenzene, the nitro group is not in a position to participate in the resonance delocalization of the negative charge from the ipso-carbon.[4] While the nitro group still exerts a deactivating inductive effect, it cannot offer the powerful resonance stabilization seen in the ortho and para isomers. Consequently, the Meisenheimer complex for the meta isomer is significantly less stable, the activation energy is much higher, and the reaction rate is dramatically slower, often to the point of being negligible under conditions where the other isomers react readily.[2][5]

Quantitative Comparison of Reactivity

While the qualitative order of reactivity (ortho/para >> meta) is well-established, quantitative data provides a clearer picture. The reaction of chloronitrobenzene isomers with the nucleophile piperidine serves as an excellent case study.

IsomerNucleophileSolventRelative Rate Constant (krel)Reference
ortho-chloronitrobenzenePiperidineXylene80[6]
para-chloronitrobenzenePiperidineXylene1[6]
meta-chloronitrobenzenePiperidineXylene~0 (Extremely low)[2][5]

Note: The relative rate for the meta isomer is estimated based on qualitative reports of its inertness under similar conditions.

This data clearly illustrates the dramatic difference in reactivity. The ortho and para isomers are orders of magnitude more reactive than the meta isomer.

The Ortho vs. Para Debate: A Nuanced Comparison

The data above reveals another critical point: the ortho isomer is often significantly more reactive than the para isomer. This might seem counterintuitive, as one might expect steric hindrance from the adjacent nitro group to slow the reaction. The enhanced reactivity of the ortho isomer is primarily attributed to two factors:

  • Inductive Effect: The electron-withdrawing inductive effect (-I) of the nitro group is distance-dependent. Being closer to the reaction center, an ortho-nitro group exerts a stronger pull on the electron density of the ipso-carbon, making it more electrophilic and more susceptible to nucleophilic attack.[7]

  • Solvation Effects: The transition state leading to the Meisenheimer complex is a large, charge-delocalized anion. In nonpolar solvents, the transition state for the ortho isomer is less destabilized by poor solvation compared to the more symmetrical para isomer's transition state.[6] As solvent polarity increases, this advantage diminishes, and the ortho:para reactivity ratio decreases. For instance, in the reaction with piperidine, the ortho:para rate ratio drops from 80 in xylene to 1.4 in a highly polar water/dioxane mixture.[6]

It is crucial to note that if the nucleophile is particularly bulky, steric hindrance can become a more dominant factor, potentially reducing or even inverting the ortho:para reactivity ratio.[8]

Experimental Protocol: A Guide to Kinetic Analysis

To empirically validate the reactivity differences, a comparative kinetic analysis can be performed. This protocol outlines a general method for monitoring the SNAr reaction of chloronitrobenzene isomers with piperidine using UV-Vis spectrophotometry. The product, N-(nitrophenyl)piperidine, is colored, allowing its formation to be tracked over time.

Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-chloronitrobenzene with piperidine.

Materials:

  • ortho-chloronitrobenzene

  • meta-chloronitrobenzene

  • para-chloronitrobenzene

  • Piperidine

  • Anhydrous solvent (e.g., Ethanol or DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each chloronitrobenzene isomer (e.g., 0.1 M in the chosen solvent).

    • Prepare a stock solution of piperidine (e.g., 1.0 M in the same solvent).

  • Determination of λmax:

    • Prepare a solution of the expected product, N-(nitrophenyl)piperidine, to determine its wavelength of maximum absorbance (λmax). This will be the wavelength used for monitoring the reaction.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To simplify the kinetics, the reaction is run under pseudo-first-order conditions by using a large excess of the nucleophile (piperidine). A 10-fold or greater excess is recommended.

    • Set the spectrophotometer to the predetermined λmax and equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).

    • In a cuvette, pipette a known volume of the solvent and the piperidine stock solution. Place the cuvette in the holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by rapidly injecting a small, known volume of the specific chloronitrobenzene isomer stock solution into the cuvette. Mix quickly and start data acquisition immediately.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value plateaus).

    • Repeat the experiment for all three isomers.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line will be -kobs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Piperidine] .

Kinetic_Workflow A Prepare Stock Solutions (Isomers & Nucleophile) B Determine λmax of Product A->B C Set up Spectrophotometer (Temp & λmax) B->C D Initiate Reaction in Cuvette (Pseudo-First-Order) C->D E Monitor Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Calculate k_obs (from slope) F->G H Calculate k₂ = k_obs / [Nucleophile] G->H

Caption: Workflow for the kinetic analysis of SNAr reactions.

Conclusion

The reactivity of halonitrobenzene isomers in nucleophilic aromatic substitution is a classic illustration of the principles of electronic and steric effects in organic chemistry. The positional relationship between the activating nitro group and the halogen leaving group is the single most important factor determining reaction feasibility and rate.

  • Ortho and Para Isomers are highly reactive due to the ability of the nitro group to stabilize the key Meisenheimer intermediate through resonance.

  • Meta Isomer is comparatively unreactive because resonance stabilization of the intermediate is not possible.

  • Ortho vs. Para Reactivity is a more subtle interplay of competing effects. The stronger inductive effect of the ortho-nitro group often leads to higher reactivity, especially in less polar solvents, though this can be modulated by steric hindrance and solvent polarity.

For the synthetic chemist, this predictable reactivity pattern is a powerful tool, enabling the selective functionalization of aromatic rings and the rational design of complex molecular architectures.

References

A Comparative Reactivity Guide: 1-Chloro-3-fluoro-5-nitrobenzene vs. 1,3-dichloro-5-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the reactivity of 1-chloro-3-fluoro-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. The selection of an appropriate aryl halide substrate is a critical decision in synthetic chemistry that can profoundly influence reaction efficiency, yield, and overall project timelines. This analysis is grounded in established mechanistic principles and supported by data from analogous chemical systems to provide actionable insights for laboratory applications.

Executive Summary

In a direct comparison for SNAr reactivity, This compound is the more reactive substrate compared to 1,3-dichloro-5-nitrobenzene. Nucleophilic attack and subsequent substitution will preferentially occur at the carbon atom bonded to the fluorine atom.

This enhanced reactivity is a direct consequence of fluorine's superior electronegativity, which more effectively stabilizes the negatively charged Meisenheimer complex—the key intermediate in the rate-determining step of the SNAr mechanism.[1][2] It is crucial to note, however, that both substrates exhibit generally low reactivity in SNAr. This is because the activating nitro group is positioned meta to the halogen leaving groups, preventing it from providing the powerful resonance stabilization typically seen in ortho/para-substituted isomers.[3][4] Consequently, forcing reaction conditions, such as elevated temperatures, are often required to achieve satisfactory conversion.[3]

Part 1: The Foundational Mechanism of SNAr

To understand the reactivity differences, one must first grasp the SNAr mechanism. Unlike SN1 or SN2 reactions, SNAr is a two-step addition-elimination process.[2][5]

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6] The stability of this intermediate is the single most important factor governing the reaction rate.[1]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group (a halide ion). This second step is typically fast and does not influence the overall reaction rate.[2]

SNAr_Mechanism Reactants Aryl Halide + Nucleophile TS1 Transition State 1 Reactants->TS1 Attack of Nu⁻ (Slow, Rate-Determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination of X⁻ (Fast) Products Substituted Product + Leaving Group TS2->Products

Caption: The Addition-Elimination pathway of the SNAr reaction.

Part 2: Deconstructing the Substrates: An Electronic Analysis

The reactivity of our target molecules is dictated by the interplay of the electronic effects of their substituents.

  • This compound: Features three substituents: a nitro group (NO₂), a fluorine atom (F), and a chlorine atom (Cl).

  • 1,3-dichloro-5-nitrobenzene: Features a nitro group (NO₂) and two chlorine atoms (Cl).

The Critical Role of the meta-Nitro Group

In both molecules, the powerful electron-withdrawing nitro group is positioned meta to the halogens. While electron-withdrawing groups are essential for activating the ring to nucleophilic attack, their position is paramount.[7] When ortho or para to the leaving group, a nitro group can directly stabilize the negative charge of the Meisenheimer complex through resonance.[8][9] In the meta position, this resonance stabilization is impossible.[3][9] Therefore, the nitro group can only exert a weaker, inductive electron-withdrawing effect, resulting in significantly lower reactivity compared to ortho/para isomers.[3]

The Halogen Effect: Electronegativity vs. Leaving Group Ability

In SN1 and SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which is related to bond strength and the stability of the resulting anion. In SNAr, this trend is inverted: F > Cl > Br > I .[1][10]

This reversal is a cornerstone of the SNAr mechanism and provides strong evidence that C-X bond cleavage is not part of the rate-determining step.[11] Instead, the halogen's primary role is electronic. The high electronegativity of fluorine (F: 3.98, Cl: 3.16 on the Pauling scale) exerts a powerful inductive effect. This effect accomplishes two things:

  • It polarizes the carbon-halogen bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.[6]

  • It strongly stabilizes the negative charge that develops in the ring during the formation of the Meisenheimer complex.[4][12]

Because the formation of this complex is the reaction's bottleneck, the factor that best stabilizes it—fluorine's inductive effect—will dictate the overall rate.[4]

Part 3: Head-to-Head Reactivity Prediction

Based on the principles outlined above, we can confidently predict the relative reactivity.

The More Reactive Substrate: this compound

The presence of a fluorine atom makes this compound the more reactive species. Nucleophilic attack will preferentially occur at the C-3 position (the carbon bearing the fluorine atom) because the transition state leading to the Meisenheimer complex is better stabilized by fluorine's intense inductive effect compared to that of chlorine.

Reactivity_Comparison cluster_0 Pathway A: this compound cluster_1 Pathway B: 1,3-dichloro-5-nitrobenzene A1 Attack at C-F bond Meisenheimer Complex A_Result Lower Energy Transition State (More Stabilized by F) = FASTER REACTION A1:f1->A_Result Favored B1 Attack at C-Cl bond Meisenheimer Complex B_Result Higher Energy Transition State (Less Stabilized by Cl) = SLOWER REACTION B1:f1->B_Result Disfavored Nu Nucleophile (Nu⁻) Nu->A1:f0 Nu->B1:f0

Caption: Comparative stability of Meisenheimer intermediates.

Part 4: Supporting Experimental Data from Analogous Systems

SubstrateLeaving GroupRelative Rate Constant (k)
1-Fluoro-2,4-dinitrobenzeneF~3300[10][11]
1-Chloro-2,4-dinitrobenzeneCl~4.5[13]
1-Bromo-2,4-dinitrobenzeneBr~1.8[13]
1-Iodo-2,4-dinitrobenzeneI1[10]
(Note: Data is compiled from multiple sources under similar conditions for illustrative purposes. The trend F >> Cl > Br > I is consistently observed).

This data clearly demonstrates that the fluoro-substituted analogue is orders of magnitude more reactive than the chloro-substituted one, providing strong validation for our prediction.[1][13]

Part 5: Generalized Experimental Protocol

The following protocol describes a general procedure for the SNAr reaction of a 1,3-dihalo-5-nitrobenzene with an amine nucleophile.

Objective: To synthesize the corresponding N-substituted-3-halo-5-nitroaniline.

Materials:

  • 1,3-dihalo-5-nitrobenzene (1.0 eq) (Either this compound or 1,3-dichloro-5-nitrobenzene)

  • Amine nucleophile (e.g., piperidine, morpholine) (2.0-2.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow Setup 1. Reaction Setup - Dissolve aryl halide in solvent - Add amine nucleophile - Under inert atmosphere Heating 2. Reaction - Heat mixture (e.g., 100-150 °C) - Forcing conditions are likely needed Setup->Heating Monitor 3. Monitoring - Track progress by TLC or LC-MS - Check for consumption of starting material Heating->Monitor Monitor->Heating Continue if incomplete Workup 4. Work-up - Cool to room temperature - Quench with water - Extract with organic solvent (e.g., EtOAc) Monitor->Workup Upon completion Purify 5. Isolation & Purification - Wash organic layer (water, brine) - Dry over Na₂SO₄, filter, concentrate - Purify by column chromatography Workup->Purify

References

A Senior Application Scientist's Guide to Kinetic Studies of Nucleophilic Aromatic Substitution on Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the study of reaction kinetics, particularly focusing on the nucleophilic aromatic substitution (SNAr) on substituted nitrobenzenes. Here, we move beyond mere procedural lists to provide a comprehensive comparison of experimental systems, grounded in mechanistic principles and supported by practical, field-proven insights. Our objective is to empower you with the knowledge to design, execute, and interpret kinetic studies with scientific rigor.

The Cornerstone of Reactivity: Understanding the SNAr Mechanism

Nucleophilic aromatic substitution is a vital reaction in organic synthesis for forging carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more familiar SN1 and SN2 reactions at aliphatic centers, SNAr reactions on electron-deficient aromatic rings, such as nitrobenzenes, proceed through a distinct addition-elimination pathway.[1][2][3] The presence of strongly electron-withdrawing groups (EWGs), like the nitro group (–NO2), positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.[1][4][5]

The generally accepted mechanism unfolds in two key steps:

  • Nucleophilic Addition and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group. This results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily disrupted in this intermediate. This step is typically the rate-determining step of the reaction.[2][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group departs with its electron pair.[3]

The stability of the Meisenheimer complex is paramount to the reaction rate. Electron-withdrawing groups at the ortho and para positions effectively delocalize the negative charge through resonance, thereby stabilizing this intermediate and accelerating the reaction.[4][5][7]

Comparative Kinetic Analysis: A Tale of Three Systems

To illustrate the interplay of electronic effects, leaving group ability, and nucleophilicity, we will compare the reaction kinetics of three distinct experimental systems. Each system utilizes a different substituted nitrobenzene, allowing for a direct comparison of how subtle molecular changes can have a profound impact on reaction rates.

For this comparative study, we will investigate the reaction of three different para-substituted nitrobenzenes with a common nucleophile, piperidine, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at a constant temperature.

Our chosen experimental systems are:

  • System 1: 1-fluoro-4-nitrobenzene

  • System 2: 1-chloro-4-nitrobenzene

  • System 3: 1-bromo-4-nitrobenzene

Experimental Workflow: A Step-by-Step Protocol for Kinetic Analysis

The following protocol outlines a robust and reproducible method for determining the second-order rate constants for the reaction of our chosen nitrobenzenes with piperidine using stopped-flow spectrophotometry. This technique is ideal for studying fast reactions in solution, often with half-lives in the millisecond range.[8][9][10][11][12][13]

Experimental Protocol: Stopped-Flow Kinetic Analysis
  • Reagent Preparation:

    • Prepare a stock solution of the substituted nitrobenzene (e.g., 1-fluoro-4-nitrobenzene) of known concentration (e.g., 0.1 M) in anhydrous DMSO.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M) in anhydrous DMSO.

    • Ensure all solutions are thoroughly degassed to prevent interference from dissolved oxygen.

  • Instrumentation Setup:

    • Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector.[10][11][12][14]

    • Set the observation wavelength to the λmax of the product, N-(4-nitrophenyl)piperidine, which exhibits a distinct absorbance from the reactants. A preliminary scan will be required to determine this wavelength.

    • Equilibrate the instrument and reactant syringes to the desired reaction temperature (e.g., 25 °C).

  • Data Acquisition:

    • Load one syringe of the stopped-flow apparatus with the nitrobenzene solution and the other with a piperidine solution.

    • Initiate the reaction by rapidly mixing the two solutions. The instrument's software will trigger data collection upon stopping the flow.

    • Record the change in absorbance at the chosen wavelength over time. The data acquisition time should be sufficient to capture the complete reaction profile (at least 3-4 half-lives).

    • Repeat the experiment for each concentration of piperidine, ensuring multiple runs for each concentration to ensure reproducibility.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics under conditions where the concentration of piperidine is in large excess compared to the nitrobenzene.

    • The observed rate constant (kobs) for each piperidine concentration is determined by fitting the absorbance versus time data to a single exponential function: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.

    • The second-order rate constant (k2) is then determined by plotting kobs against the concentration of piperidine. The slope of this linear plot will be the second-order rate constant.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_inst Instrumentation cluster_acq Data Acquisition cluster_anal Data Analysis prep_nitro Prepare Nitrobenzene Stock Solution load_syr Load Reactant Syringes prep_nitro->load_syr prep_pip Prepare Piperidine Working Solutions prep_pip->load_syr inst_setup Setup Stopped-Flow Spectrophotometer set_lambda Set Observation Wavelength (λmax) inst_setup->set_lambda set_temp Equilibrate to Reaction Temperature set_lambda->set_temp mix Rapid Mixing & Initiate Reaction set_temp->mix load_syr->mix record Record Absorbance vs. Time mix->record repeat_exp Repeat for all [Piperidine] record->repeat_exp fit_data Fit Data to Pseudo-First-Order Exponential Function to get k_obs record->fit_data repeat_exp->load_syr plot_kobs Plot k_obs vs. [Piperidine] fit_data->plot_kobs calc_k2 Determine Second-Order Rate Constant (k2) from Slope plot_kobs->calc_k2 caption Figure 1: Experimental workflow for kinetic analysis.

Caption: Figure 1: Experimental workflow for kinetic analysis.

Comparative Data Analysis

The following table summarizes hypothetical but realistic kinetic data for our three experimental systems. This data is presented to illustrate the expected trends based on established principles of SNAr reactions.

Experimental SystemLeaving GroupSecond-Order Rate Constant (k2) at 25 °C (M-1s-1)Relative Rate
System 1 -F3.5 x 10-22333
System 2 -Cl1.5 x 10-51
System 3 -Br1.2 x 10-50.8

Discussion and Interpretation of Results

The comparative data clearly demonstrates the significant influence of the leaving group on the rate of nucleophilic aromatic substitution.

  • The Element Effect: The most striking observation is the vastly greater reactivity of 1-fluoro-4-nitrobenzene (System 1) compared to its chloro and bromo analogues. This phenomenon, known as the "element effect," is characteristic of SNAr reactions and is contrary to the leaving group trends observed in SN1 and SN2 reactions.[15][16] In SNAr, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[2][6] The high electronegativity of fluorine strongly withdraws electron density from the aromatic ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack.[17] The C-F bond cleavage occurs in the subsequent, faster step and therefore does not significantly impact the overall reaction rate.[17]

  • Reactivity of Chloro and Bromo Substituents: The reaction rates for 1-chloro-4-nitrobenzene (System 2) and 1-bromo-4-nitrobenzene (System 3) are significantly slower and quite similar to each other. This is consistent with the lower electronegativity of chlorine and bromine compared to fluorine, resulting in a less activated aromatic ring.

The Impact of Substituents: A Hammett Plot Analysis

To further explore the electronic effects of substituents on the reactivity of nitrobenzenes, a Hammett plot can be constructed. This linear free-energy relationship provides a quantitative measure of the influence of meta- and para-substituents on the reaction rate.[18][19] The Hammett equation is given by:

log(k/k0) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k0 is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[19]

For SNAr reactions, a large positive ρ value is expected, indicating that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[20]

Hammett Plot Relationship Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_kinetics Kinetic Measurement cluster_hammett Hammett Analysis subst_nitro Substituted Nitrobenzene (Varying Substituent X) snar SNAr Reaction subst_nitro->snar nucleophile Nucleophile (e.g., Piperidine) nucleophile->snar rate_const Determine Rate Constant (k) snar->rate_const log_k Calculate log(k/k0) rate_const->log_k plot Plot log(k/k0) vs. σ log_k->plot sigma Obtain Substituent Constant (σ) sigma->plot rho Determine Reaction Constant (ρ) from Slope plot->rho caption Figure 2: Logical workflow for Hammett plot analysis.

Caption: Figure 2: Logical workflow for Hammett plot analysis.

Conclusion

This guide has provided a comprehensive framework for conducting and interpreting kinetic studies of nucleophilic aromatic substitution on substituted nitrobenzenes. By understanding the underlying SNAr mechanism and the profound influence of substituents and leaving groups, researchers can effectively design experiments to probe structure-activity relationships. The use of modern kinetic techniques like stopped-flow spectrophotometry, coupled with quantitative analysis tools such as the Hammett plot, provides a powerful approach to elucidating reaction mechanisms and predicting reactivity in these important chemical systems.

References

A Comparative Guide to the Structural Validation of 1-Chloro-3-fluoro-5-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of complex aromatic compounds such as 1-chloro-3-fluoro-5-nitrobenzene and its derivatives, where subtle isomeric differences can lead to vastly different chemical and biological properties, a multi-faceted analytical approach is not just recommended—it is imperative.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, demonstrating how a combination of spectroscopic and crystallographic data creates a self-validating system for structural elucidation.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

The substitution pattern on a benzene ring dictates its reactivity and its interactions with biological systems. For a molecule like this compound, several isomers are possible. Misidentification can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe lead compounds. Therefore, relying on a single analytical technique is fraught with risk. A robust validation strategy integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, single-crystal X-ray crystallography to provide orthogonal confirmation of the molecular structure.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The Causality of Chemical Shifts and Coupling Constants

The electron-withdrawing nature of the nitro group (-NO₂) and the halogens (-F, -Cl) significantly influences the electron density of the aromatic ring. This, in turn, affects the resonance frequencies (chemical shifts) of the aromatic protons and carbons. Protons and carbons in positions ortho and para to the strongly de-shielding nitro group are expected to resonate at a higher chemical shift (downfield) compared to those in the meta position.

Furthermore, the spin-spin coupling between neighboring protons and between protons and the fluorine atom (¹⁹F) provides invaluable connectivity information. The magnitude of the coupling constant (J-value) depends on the number of bonds separating the coupled nuclei and their dihedral angle.

Predicted ¹H NMR Spectrum of this compound

While a publicly available high-resolution spectrum of this compound is not readily found in the literature, we can predict the expected pattern based on established principles. The molecule has three aromatic protons, each in a unique chemical environment.

  • H-2: This proton is ortho to the chlorine and ortho to the nitro group. It is expected to be the most de-shielded (highest chemical shift). It will appear as a doublet of doublets due to coupling with H-4 (meta coupling, ~2-3 Hz) and H-6 (para coupling, ~0-1 Hz).

  • H-4: This proton is situated between the chlorine and fluorine atoms. It will be a doublet of doublets due to coupling with H-2 (meta coupling) and H-6 (ortho coupling, ~7-9 Hz).

  • H-6: This proton is ortho to the fluorine and ortho to the nitro group. It will also be significantly de-shielded and will appear as a doublet of doublets due to coupling with H-4 (ortho coupling) and H-2 (para coupling).

The coupling to the ¹⁹F nucleus (spin I=1/2) will further split these signals, providing definitive evidence for the fluorine's position relative to the protons.

Comparative Experimental Data for a Related Isomer

To illustrate these principles, consider the reported ¹H NMR data for a related compound, 3-chloro-4-fluoronitrobenzene. Experimental data shows proton chemical shifts in the range of 7.235 ppm to 8.306 ppm.[1][2][3][4] This downfield region is characteristic of protons on a benzene ring substituted with electron-withdrawing groups.

Proton Predicted Multiplicity Expected J-values (Hz)
H-2Doublet of Doublets (dd)J (H2-H4) ≈ 2-3 Hz (meta), J (H2-H6) ≈ 0-1 Hz (para)
H-4Doublet of Doublets (dd)J (H4-H6) ≈ 7-9 Hz (ortho), J (H4-H2) ≈ 2-3 Hz (meta)
H-6Doublet of Doublets (dd)J (H6-H4) ≈ 7-9 Hz (ortho), J (H6-H2) ≈ 0-1 Hz (para)

Table 1: Predicted ¹H NMR splitting patterns for this compound.

¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton. The carbon atoms directly attached to the electronegative substituents (Cl, F, NO₂) will have distinct chemical shifts. The carbon bearing the nitro group is typically the most de-shielded. For instance, in 1-chloro-3-nitrobenzene, the carbon chemical shifts are reported, providing a reference for the influence of these substituents.[5] For 3-chloro-4-fluoronitrobenzene, experimental ¹³C chemical shifts are in the range of 117.00 ppm to 164.59 ppm.[1][2][3][4]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

xray_workflow A Grow single crystal B Mount crystal on diffractometer A->B C Collect diffraction data B->C D Solve crystal structure C->D E Refine structure D->E F Obtain 3D molecular structure E->F

References

The Surprising Efficacy of Leaving Groups in Nitrobenzene SNAr Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms and substituent effects is paramount for the rational design of synthetic routes. The Nucleophilic Aromatic Substitution (SNAr) reaction on electron-deficient rings like nitrobenzene is a cornerstone of modern organic synthesis. A crucial, and often counterintuitive, aspect of this reaction is the role of the leaving group. This guide provides an in-depth comparison of the efficacy of various leaving groups in the SNAr of nitrobenzene, supported by experimental data and mechanistic insights to inform your experimental design.

The SNAr Mechanism: A Tale of Two Steps

Unlike the familiar SN1 and SN2 reactions, the SNAr mechanism is a two-step process: nucleophilic addition followed by elimination. The initial, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is essential for stabilizing this intermediate.[1][3] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

The critical takeaway is that the leaving group's influence is most pronounced in the first, rate-determining step. Its ability to withdraw electron density and stabilize the transition state leading to the Meisenheimer complex is more important than its stability as a free anion.[1][4]

Leaving_Group_Reactivity Relative Reactivity of Leaving Groups in Nitrobenzene SNAr F Fluorine (-F) NO2 Nitro (-NO2) F->NO2 More Reactive Cl Chlorine (-Cl) NO2->Cl Br Bromine (-Br) Cl->Br ~ Similar Reactivity I Iodine (-I) Br->I Experimental_Workflow A Prepare Stock Solutions (Aryl Halides & Piperidine in MeOH) B Thermostat Cuvette (25°C) A->B C Add Piperidine Solution to Cuvette & Blank Spectrophotometer B->C D Initiate Reaction: Add Aryl Halide Solution C->D E Record Absorbance vs. Time at λmax of Product D->E F Repeat for Each Leaving Group (F, Cl, Br, I) E->F G Data Analysis: Calculate Pseudo-First-Order Rate Constant (k_obs) F->G H Calculate Second-Order Rate Constant (k) G->H I Compare k Values to Determine Relative Efficacy H->I

References

A Comparative Guide to Alternative Reagents for 1-Chloro-3-fluoro-5-nitrobenzene in Key Organic Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-chloro-3-fluoro-5-nitrobenzene with key alternative reagents for two major classes of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By examining the mechanistic principles and providing supporting experimental data, this document serves as a practical resource for researchers, chemists, and drug development professionals to make informed decisions in synthetic design.

Introduction: The Synthetic Utility of this compound

This compound is a versatile substituted aromatic compound.[1][2] Its synthetic utility is dictated by three key structural features:

  • A Strong Electron-Withdrawing Nitro Group: The -NO₂ group strongly deactivates the benzene ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr).[3][4]

  • Two Halogen Leaving Groups (F and Cl): The presence of both fluorine and chlorine provides differential reactivity. In SNAr reactions, the carbon-fluorine bond is typically more susceptible to nucleophilic attack. In palladium-catalyzed cross-coupling, the carbon-chlorine bond is generally more reactive.

  • Defined Regiochemistry: The meta arrangement of the substituents directs incoming groups to specific positions, making it a valuable building block for complex molecules.

This guide explores alternative reagents that can offer advantages in terms of reactivity, selectivity, cost, or reaction conditions for specific synthetic goals.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3][4] The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.

Mechanistic Workflow: The SNAr Pathway

The general mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity.

SNAr_Mechanism Start Aryl Halide + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Start->Intermediate Addition Step (Rate-Determining) Product Substituted Product + Leaving Group (X⁻) Intermediate->Product Elimination Step (Fast) Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition (with Ar-X) PdII_Trans Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Trans Transmetalation (with R-B(OR)₂ + Base) Product_Complex [Ar-R-Pd(0)L₂] PdII_Trans->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release (Ar-R) center Decision_Tree start What is the desired reaction? snar Nucleophilic Aromatic Substitution (SNAг) start->snar C-Heteroatom Bond coupling Pd-Catalyzed Cross-Coupling start->coupling C-C or C-N Bond snar_q Is highest reactivity crucial? snar->snar_q coupling_q Are mild conditions/ high yields essential? coupling->coupling_q snar_yes Use 3,5-Dinitrochlorobenzene or 1,3-Difluoro-5-nitrobenzene snar_q->snar_yes Yes snar_no Is a second reactive handle for cross-coupling needed? snar_q->snar_no No snar_no_yes Use this compound snar_no->snar_no_yes Yes coupling_yes Use 1-Bromo-3-fluoro-5-nitrobenzene or the corresponding triflate coupling_q->coupling_yes Yes coupling_no Is cost the primary concern? coupling_q->coupling_no No coupling_no_yes Use this compound (optimization may be required) coupling_no->coupling_no_yes Yes

References

A Senior Application Scientist's Guide to 1-Chloro-3-fluoro-5-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance and Applications for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of available reagents, halogenated nitrobenzenes stand out as versatile intermediates, prized for their tunable reactivity and synthetic potential. This guide provides an in-depth technical analysis of 1-Chloro-3-fluoro-5-nitrobenzene, a key building block in drug discovery, and offers a comparative perspective against its alternatives, supported by experimental data and established chemical principles.

The Strategic Advantage of this compound: A Trifecta of Reactivity

This compound (CAS No: 4815-64-9) is a polysubstituted aromatic compound whose utility in organic synthesis is dictated by the interplay of its three key functional groups: a nitro group, a chlorine atom, and a fluorine atom.[1] The strongly electron-withdrawing nature of the nitro group significantly depletes the electron density of the benzene ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is the cornerstone of its application in the synthesis of complex molecules.

The presence of two different halogen atoms, chlorine and fluorine, at the meta positions relative to each other and ortho/para to the activating nitro group, presents a unique opportunity for selective functionalization. This distinct substitution pattern is crucial for directing the regioselectivity of nucleophilic attack, a critical consideration in multi-step syntheses.

Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Application

The primary application of this compound lies in its participation in SNAr reactions. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent expulsion of a halide leaving group restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized mechanism of the SNAr reaction.

Comparative Reactivity of Halogens in SNAr: Fluorine vs. Chlorine

A key consideration when utilizing this compound is the relative reactivity of the two halogen atoms. In the context of SNAr reactions, the carbon-fluorine bond is significantly more labile than the carbon-chlorine bond. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. Consequently, nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom.

This preferential reactivity allows for the selective displacement of the fluorine atom, leaving the chlorine atom intact for subsequent transformations. This orthogonal reactivity is a significant advantage in the design of complex synthetic routes.

Application in the Synthesis of Bioactive Molecules: A Case Study

The utility of the 3-chloro-5-fluorophenyl motif, readily accessible from this compound, is exemplified in the synthesis of advanced kinase inhibitors. For instance, the core of GDC-0994, an inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), features a (4-chloro-3-fluorophenyl) group.[2] While not a direct use of our title compound, the synthesis of the analogous 3-chloro-5-fluoroaniline from this compound via reduction of the nitro group provides a strategically important intermediate for accessing such scaffolds.

The subsequent sections of this guide will delve into specific experimental protocols and provide a comparative analysis with alternative building blocks, offering a practical framework for the application of this compound in your research.

Experimental Protocols and Comparative Data

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline)

  • Base (e.g., K2CO3, Et3N)

  • Solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Performance: this compound vs. Alternatives

The choice of starting material in a synthetic campaign is often a balance between reactivity, selectivity, and cost. Below is a comparative table outlining the expected performance of this compound against other di-substituted nitrobenzenes in SNAr reactions.

Starting MaterialExpected Reactivity in SNArKey AdvantagesPotential Limitations
This compound High (preferential substitution of fluorine)Orthogonal reactivity of two different halogens, allowing for sequential functionalization.Higher cost compared to simpler analogs.
1,3-Difluoro-5-nitrobenzene Very HighBoth fluorine atoms are highly activated for SNAr.Lack of differential reactivity between the two leaving groups can lead to mixtures of products in non-symmetrical reactions.
1,3-Dichloro-5-nitrobenzene ModerateLower cost and readily available.Slower reaction rates requiring harsher conditions (higher temperatures, longer reaction times).

Data Interpretation: The enhanced reactivity of fluorinated nitroaromatics is a well-established principle in organic chemistry. Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine demonstrate significantly faster reaction rates compared to its chloro-analogue.[3] This trend is directly applicable to the comparative reactivity of the compounds listed above. The presence of the highly electronegative fluorine atom in this compound activates the ring towards nucleophilic attack more effectively than a second chlorine atom.

Subsequent Transformations: Expanding Synthetic Utility

Following the initial SNAr reaction, the resulting product, now containing a chlorine atom and a newly introduced substituent, can undergo further transformations.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing a handle for a wide range of subsequent reactions, including amide bond formation, diazotization, and further nucleophilic substitutions.

Caption: Reduction of the nitro group to an aniline.

Cross-Coupling Reactions

The remaining chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. This dual reactivity makes this compound a powerful linchpin in the assembly of complex molecular architectures.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern allows for selective and sequential functionalization through nucleophilic aromatic substitution and subsequent cross-coupling reactions. The preferential reactivity of the fluorine atom over the chlorine atom in SNAr provides a significant strategic advantage in synthetic planning. While alternative di-halogenated nitrobenzenes may offer a cost advantage, the enhanced reactivity and synthetic flexibility of this compound often justify its use in the development of novel and intricate molecular targets. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this building block to streamline their synthetic endeavors and accelerate the discovery of new therapeutic agents.

References

A Senior Application Scientist's Guide to Benchmarking 1-Chloro-3-fluoro-5-nitrobenzene in Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. The halogenated nitroaromatic scaffold is a cornerstone of modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Within this class of compounds, 1-Chloro-3-fluoro-5-nitrobenzene presents a unique combination of reactive sites, making it a compelling, yet nuanced, substrate for a variety of transformations.

This guide provides an in-depth technical comparison of this compound's performance in key synthetic reactions against relevant alternatives. We will delve into the mechanistic underpinnings of its reactivity, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Strategic Value of this compound: A trifecta of Reactivity

The synthetic utility of this compound stems from the interplay of its three key functional groups: a nitro group, a chlorine atom, and a fluorine atom, all situated on an aromatic ring. The strongly electron-withdrawing nitro group significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. This electronic feature is the linchpin of this molecule's reactivity profile.

The presence of two distinct halogen atoms, chlorine and fluorine, at the meta-positions relative to the nitro group, opens up possibilities for selective functionalization. The differing reactivity of the C-Cl and C-F bonds in various reaction manifolds allows for a stepwise and controlled elaboration of the molecular scaffold.

Performance in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for the formation of carbon-heteroatom bonds. In this reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, with the formation of a resonance-stabilized intermediate known as a Meisenheimer complex being the rate-determining step.[1]

Mechanistic Considerations and Selectivity

For this compound, the nitro group, being meta to both halogens, provides only inductive electron withdrawal to the carbons bearing the halogens, which is a less potent activation than the resonance stabilization afforded by ortho or para positioning.[1] This inherent feature renders this compound less reactive in SNAr reactions compared to isomers where the nitro group is ortho or para to a halogen.

The question of selectivity—which halogen is preferentially displaced—is a critical consideration. In SNAr reactions, the rate is often governed by the attack of the nucleophile, not the departure of the leaving group. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[2] Therefore, in many cases, the C-F bond is more readily cleaved in SNAr reactions than the C-Cl bond, despite the greater strength of the C-F bond.

SNAr_Mechanism

Comparative Performance Data
SubstrateNucleophileConditionsYieldCommentsReference
This compound PiperidineDMSO, 100 °C, 12 hModerateSelective substitution of fluorine is generally expected.Inferred from[1][2]
1,3-Dichloro-5-nitrobenzene PiperidineDMSO, 100 °C, 12 hModerateServes as a good comparison for leaving group ability.[1]
1,3-Difluoro-5-nitrobenzene PiperidineDMSO, 100 °C, 8 hGoodHigher reactivity due to two activating fluorine atoms.Inferred from[2]
1-Bromo-3-fluoro-5-nitrobenzene PiperidineDMSO, 100 °C, 12 hModerateSimilar reactivity to the chloro-analog is expected.[3]

Note: The yields are qualitative estimates based on general reactivity trends. Actual yields will depend on specific reaction conditions and the nature of the nucleophile.

Experimental Protocol: SNAr with Piperidine

This protocol provides a general procedure for the SNAr reaction of this compound with piperidine.

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMSO (5 mL).

  • Add piperidine (1.2 mmol) to the stirred suspension.

  • Heat the reaction mixture to 100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most powerful and versatile methods in this domain.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]

BHA_Cycle

Reactivity and Selectivity:

In the context of this compound, the relative reactivity of the C-Cl and C-F bonds in palladium-catalyzed reactions is different from that in SNAr. Generally, the oxidative addition of palladium to a C-X bond follows the trend C-I > C-Br > C-Cl >> C-F.[6] Therefore, the C-Cl bond is expected to be significantly more reactive than the C-F bond in Buchwald-Hartwig amination. This provides an orthogonal selectivity to SNAr reactions.

Comparative Performance Data:

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10018~85Inferred from[2][7]
1,3-Dichloro-5-nitrobenzene AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10018~90 (mono-amination)[2]
1-Bromo-3-fluoro-5-nitrobenzene AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012~92[2]

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add aniline (1.1 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a C-C bond.[5]

Suzuki_Cycle

Reactivity and Selectivity:

Similar to the Buchwald-Hartwig amination, the Suzuki coupling of this compound is expected to proceed selectively at the C-Cl bond due to the faster rate of oxidative addition compared to the C-F bond.[8] The electron-withdrawing nitro group can enhance the rate of oxidative addition.

Comparative Performance Data:

SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~80Inferred from[5][8]
1,3-Dichloro-5-nitrobenzene Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85 (mono-coupling)[8]
1-Bromo-3-fluoro-5-nitrobenzene Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O808~90[8]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C under an argon atmosphere and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature and add water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion: A Versatile Building Block with Tunable Reactivity

This compound emerges as a valuable and versatile building block for synthetic chemists. Its performance in a synthetic route is highly dependent on the chosen reaction conditions, which allows for a remarkable degree of control over its reactivity.

  • In Nucleophilic Aromatic Substitution , the fluorine atom is generally the more reactive site, providing a handle for the introduction of heteroatom nucleophiles.

  • In Palladium-Catalyzed Cross-Coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the chlorine atom is the preferred site of reaction, enabling the formation of C-N and C-C bonds with high selectivity.

This orthogonal reactivity between SNAr and palladium-catalyzed cross-coupling reactions makes this compound a powerful tool for the synthesis of complex, polysubstituted aromatic compounds. By understanding the mechanistic principles that govern its reactivity, researchers can strategically design synthetic routes that leverage the unique properties of this building block to achieve their molecular targets with precision and efficiency.

References

A Guide to the Reactivity of 1-Chloro-3-fluoro-5-nitrobenzene: A Theoretical and Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating Regioselectivity in Polysubstituted Aromatics

1-Chloro-3-fluoro-5-nitrobenzene is a highly functionalized aromatic scaffold offering multiple potential sites for chemical modification. Its utility in synthetic chemistry, particularly as a building block for complex molecules in drug discovery, hinges on understanding and predicting its reactivity. This guide provides an in-depth analysis of the theoretical principles governing the reactivity of this molecule, primarily in the context of Nucleophilic Aromatic Substitution (SNAr), and compares these predictions with experimental data derived from analogous systems. We will explore the subtle interplay of electronic effects that dictate the regiochemical outcome of nucleophilic attack on this electron-deficient ring.

Part 1: The Theoretical Framework for Reactivity

The reactivity of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The rate of the reaction is largely determined by the stability of this intermediate.[2]

The Role of Substituents: A Tripartite Influence

The reactivity of the benzene ring is dictated by the electronic properties of its three substituents: one nitro group and two different halogens.

  • The Nitro Group (-NO₂): A Powerful, Yet Positionally-Constrained Activator The nitro group is a potent electron-withdrawing group, which is essential for activating an aromatic ring toward nucleophilic attack.[3] It stabilizes the negative charge of the Meisenheimer complex through resonance. However, this resonance stabilization is only effective when the nitro group is positioned ortho or para to the leaving group.[1] In this compound, the nitro group is meta to both the chlorine and fluorine atoms. Consequently, it cannot provide resonance stabilization for the Meisenheimer complex formed from an attack at either C1 or C3.[4] Its contribution is limited to a weaker, through-sigma-bond inductive electron withdrawal. This meta-positioning is predicted to render the molecule significantly less reactive than its ortho- or para-substituted isomers.[4]

  • The Halogens (-F and -Cl): A Dueling Duo The halogen atoms play a dual role in the SNAr mechanism:

    • Inductive Effect: Both fluorine and chlorine are highly electronegative and withdraw electron density from the ring inductively. This effect increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Due to its superior electronegativity, fluorine exerts a stronger inductive effect than chlorine.[2]

    • Leaving Group Ability: In the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[3] The carbon-halogen bond is broken in the subsequent, faster step. Therefore, the critical factor is not the stability of the halide anion as a leaving group, but the halogen's ability to stabilize the transition state of the first step. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and provides superior stabilization for the negatively charged intermediate.[2][5] This leads to the established reactivity trend for halogens in SNAr reactions: F > Cl > Br > I .[5][6]

Theoretical Prediction of Regioselectivity

Based on the principles outlined above, a clear theoretical prediction emerges:

  • Overall Reactivity: The molecule is expected to be relatively unreactive in SNAr reactions due to the meta-positioning of the nitro group, which precludes resonance stabilization of the Meisenheimer intermediate.[4]

  • Site of Attack: Should a reaction occur under forcing conditions (e.g., high temperature, strong nucleophile), the nucleophilic attack is predicted to occur preferentially at the carbon atom bonded to the fluorine atom (C3). This is because fluorine's higher electronegativity makes the C3 position more electrophilic and better stabilizes the rate-determining transition state.[2]

Part 2: Experimental Observations and Comparative Analysis

Direct and extensive experimental data on the reactivity of this compound is not widely published. However, a robust understanding can be built by examining closely related structural analogs, which provide strong validation for our theoretical predictions.

Evidence from Analogous Systems
  • Case Study 1: The Decisive Role of Ortho/Para Activation In studies involving 1-chloro-4-fluoro-2-methyl-5-nitrobenzene , where the fluorine is para to the nitro group and the chlorine is ortho, nucleophilic attack occurs preferentially at the C-F position.[5] Conversely, in 1-chloro-5-fluoro-2-methyl-4-nitrobenzene , where the chlorine is ortho to the nitro group and the fluorine is meta, substitution occurs at the C-Cl position.[5] These examples powerfully demonstrate that the halogen in the activated (ortho or para) position is the one that is displaced, regardless of its intrinsic leaving group ability.

  • Case Study 2: Reactivity with a Meta-Activating Group A compelling analog is 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene .[7] The pentafluorosulfanyl (SF₅) group is a strong electron-withdrawing group, similar to the nitro group. In this molecule, the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles.[7] This provides strong experimental support for the prediction that the C-F bond in this compound would be the more reactive site, even with only meta-activation.

Data Summary: Theory vs. Experiment
ParameterTheoretical Prediction for this compoundExperimental Observation from Analogous CompoundsCausality
Overall Reactivity Low, requires forcing conditions.Compounds with only meta-nitro activation are significantly less reactive than their ortho/para isomers.[4][5]The nitro group is meta to both halogens and cannot provide resonance stabilization to the Meisenheimer complex.[4]
Regioselectivity Preferential substitution of Fluorine at C3.In activated systems, the F > Cl reactivity trend is well-established.[2][5] In a closely related meta-activated system, fluorine is the observed leaving group.[7]The higher electronegativity of fluorine makes the attached carbon more electrophilic, lowering the activation energy of the rate-determining nucleophilic attack.[2]

Part 3: Methodologies and Visualizations

Generalized Experimental Protocol for SNAr on a Deactivated Substrate

This protocol outlines a general procedure for reacting a deactivated halo-nitroaromatic compound like this compound with an amine nucleophile. The requirement for elevated temperatures is indicative of the substrate's lower reactivity.

Objective: To synthesize 3-amino-1-chloro-5-nitrobenzene via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) as a base

  • Dimethyl Sulfoxide (DMSO) as a solvent

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent & Reagents: Add DMSO to dissolve the starting material. Then, add the amine nucleophile (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times may be prolonged (12-48 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualizing Reaction Mechanisms and Logic

Logic_Workflow Substituents Substituent Electronic Effects (-NO2, -F, -Cl) Resonance Resonance Stabilization (Ortho/Para Effect) Substituents->Resonance Inductive Inductive Effect (Electronegativity) Substituents->Inductive Activation Ring Activation (Electrophilicity) Intermediate Meisenheimer Complex Stability Activation->Intermediate Rate Overall Reaction Rate & Regioselectivity Intermediate->Rate Resonance->Intermediate Strong Effect Inductive->Activation Moderate Effect

References

A Comparative Guide to the Analysis of Reaction Intermediates in Nucleophilic Aromatic Substitution Reactions of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and synthetic chemistry, a profound understanding of reaction mechanisms is not merely academic; it is the cornerstone of process optimization, impurity profiling, and the rational design of novel molecular entities. 1-Chloro-3-fluoro-5-nitrobenzene is a versatile building block, yet its reactivity profile, governed by the interplay of two distinct halogen leaving groups under the influence of a meta-directing nitro group, presents a nuanced challenge. This guide provides an in-depth analysis of the transient intermediates formed during its most common transformation: nucleophilic aromatic substitution (SNAr). We will dissect the causality behind its reaction pathways and present robust, self-validating experimental protocols for the detection and characterization of these fleeting, yet pivotal, chemical species.

The Mechanistic Landscape: Reactivity and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is the predominant pathway for the functionalization of electron-deficient aromatic rings like this compound.[1] The reaction proceeds via a two-step addition-elimination mechanism, the cornerstone of which is the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is the single most critical factor determining the reaction's feasibility and rate.

The Role of the Nitro Group: An Inductive Gatekeeper

In the archetypal SNAr substrate, a strong electron-withdrawing group (EWG) is positioned ortho or para to the leaving group. This geometry allows the negative charge of the Meisenheimer intermediate to be delocalized onto the EWG through resonance, providing potent stabilization.[4][5][6] In this compound, however, the nitro group is meta to both halogens. Consequently, it cannot stabilize the intermediate via resonance.[7] Stabilization is limited to the weaker, distance-dependent inductive effect, rendering this substrate inherently less reactive than its ortho/para-substituted counterparts.[7]

The Halogen Face-Off: A Question of Electronegativity

With two potential leaving groups, the regioselectivity of the initial nucleophilic attack is a key consideration. In the SNAr mechanism, the rate-determining step is typically the formation of the Meisenheimer complex.[8] The nucleophile preferentially attacks the most electrophilic carbon atom. Fluorine's superior electronegativity, compared to chlorine, exerts a more powerful inductive electron-withdrawal, rendering the carbon atom it is attached to (C3) more electron-deficient and thus more susceptible to nucleophilic attack.[8][9] This effect generally overrides the C-F bond's greater strength, making fluorine the preferred leaving group in SNAr reactions.[10]

This leads to a clear, experimentally verifiable hypothesis: nucleophilic attack will preferentially occur at the C-F bond over the C-Cl bond.

Visualizing the Reaction Pathway

The logical flow of the SNAr reaction on this compound can be visualized, highlighting the formation of the crucial Meisenheimer complex intermediates. The pathway leading to the substitution of fluoride is kinetically favored.

Caption: SNAr mechanism for this compound.

Comparative Analysis of Intermediates and Leaving Groups

The choice of experimental approach is dictated by the properties of the intermediates and the expected reaction kinetics. The following table summarizes the key comparative aspects based on established SNAr principles.

FeatureComparison: Fluorine vs. ChlorineRationale & CausalitySupporting Evidence
C-X Bond Polarity C-F bond is more polarFluorine's higher electronegativity induces a greater partial positive charge (δ+) on the attached carbon, increasing its electrophilicity.This is a fundamental principle of organic chemistry. Increased electrophilicity accelerates the rate-determining nucleophilic attack.[8]
Rate of Attack (k₁) Faster for C-FThe more electrophilic carbon center at the C-F bond presents a more attractive target for the incoming nucleophile.Studies on analogous systems consistently show higher reactivity for fluoroarenes over chloroarenes in SNAr.[9][10]
Intermediate Stability Meisenheimer complex from C-F attack is more stableThe highly electronegative fluorine atom provides superior inductive stabilization of the negative charge within the anionic intermediate.While both are meta-stabilized, the stronger inductive pull of fluorine offers a more stable intermediate compared to chlorine.
Leaving Group Ability F⁻ is a poorer leaving group than Cl⁻ (in SN1/SN2)In the second step of SNAr (elimination), breaking the stronger C-F bond is less favorable than breaking the C-Cl bond.However, since the first step (attack) is rate-determining, this has a lesser impact on the overall reaction rate. The reaction is governed by attack kinetics, not leaving group ability.[8]
Predicted Major Product Substitution of FluorideThe kinetic preference for attack at the more electrophilic C-F position dictates the major reaction pathway.Experimental work on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene confirms that substitution occurs selectively at the fluorine position.[11][12]

Experimental Design for Intermediate Detection

Detecting and characterizing transient Meisenheimer complexes requires specialized techniques capable of capturing fleeting species.[][14] The choice of method depends on the intermediate's lifetime and concentration.

Workflow for Spectroscopic Analysis

A generalized workflow for identifying SNAr intermediates involves rapid mixing of reactants and immediate analysis by a suitable spectroscopic method.

Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Initiation & Monitoring cluster_analysis 3. Data Analysis & Characterization P1 Prepare stock solution of This compound in anhydrous DMSO-d₆ R2 Inject substrate solution into NMR tube and acquire initial ¹H spectrum (t=0) P1->R2 P2 Prepare stock solution of nucleophile (e.g., NaOMe) in anhydrous DMSO-d₆ R3 Rapidly inject nucleophile solution, mix, and immediately begin time-resolved spectral acquisition P2->R3 R1 Cool NMR probe to low temp (e.g., -50 °C) to slow kinetics and increase intermediate lifetime R1->R2 R2->R3 A1 Observe appearance of new, upfield-shifted aromatic signals characteristic of the anionic Meisenheimer complex R3->A1 A2 Monitor disappearance of intermediate signals and appearance of final product signals over time A1->A2 A3 Integrate signals to determine relative concentrations and calculate reaction kinetics A2->A3 A4 Confirm structure using 2D NMR (COSY, HSQC) if intermediate is sufficiently long-lived A3->A4

Caption: Experimental workflow for low-temperature NMR analysis.

Protocol 1: Low-Temperature ¹H NMR Spectroscopy

This protocol is designed to increase the lifetime of the Meisenheimer complex, allowing for its direct observation and characterization by NMR.

Rationale: By significantly lowering the temperature, the activation energy barriers for both the forward (product formation) and reverse (reversion to starting materials) reactions are harder to overcome, causing the intermediate to accumulate to a detectable concentration. DMSO-d₆ is an excellent solvent as it remains liquid at low temperatures and can dissolve both the organic substrate and ionic nucleophiles.

Methodology:

  • Preparation: Prepare a 0.1 M solution of this compound in anhydrous DMSO-d₆. In a separate vial, prepare a 0.1 M solution of sodium methoxide (NaOMe) in anhydrous DMSO-d₆.

  • Instrumentation Setup: Cool the NMR spectrometer's probe to -50 °C. Allow the system to equilibrate.

  • Initial Scan: Place 0.5 mL of the substrate solution into a pre-cooled NMR tube. Acquire a baseline ¹H NMR spectrum.

  • Reaction Initiation: Using a pre-cooled syringe, rapidly inject an equimolar amount (0.5 mL) of the NaOMe solution into the NMR tube. Mix quickly but gently.

  • Data Acquisition: Immediately re-insert the sample into the spectrometer and begin acquiring spectra at regular intervals (e.g., every 1 minute) for a total period of 1-2 hours.

  • Data Analysis: Process the spectra. Look for the appearance of new signals corresponding to the Meisenheimer complex. These are typically shifted upfield compared to the aromatic protons of the starting material due to the increased electron density and loss of aromaticity.

Protocol 2: Stopped-Flow UV-Vis Spectroscopy

This technique is ideal for studying the kinetics of fast reactions by rapidly mixing the reactants and monitoring the change in absorbance over milliseconds.

Rationale: Meisenheimer complexes are often brightly colored and exhibit strong, characteristic absorbance bands in the visible region of the spectrum (400-600 nm), whereas the starting materials are typically colorless.[15] This distinct optical signature allows for precise tracking of the intermediate's formation and decay.

Methodology:

  • Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a 10 mM solution of the nucleophile (e.g., piperidine) in the same solvent.

  • Instrumentation Setup: Set up the stopped-flow spectrophotometer. Load the reactant solutions into the instrument's drive syringes. Set the detection wavelength to the expected λ_max of the Meisenheimer complex (a preliminary scan may be needed, but ~450-550 nm is a good starting point).

  • Reaction Initiation: Trigger the instrument to rapidly inject and mix the two solutions in the observation cell.

  • Data Acquisition: The instrument will automatically record the change in absorbance at the specified wavelength as a function of time, typically over a few seconds.

  • Data Analysis: The resulting kinetic trace (Absorbance vs. Time) can be fitted to appropriate rate equations (e.g., pseudo-first-order) to extract rate constants for the formation (k₁) and decay (k₂) of the intermediate.

Expected Spectroscopic Signatures & Comparative Data

The structural changes upon forming the Meisenheimer complex lead to predictable shifts in spectroscopic data.

SpeciesExpected ¹H NMR Signals (in DMSO-d₆)Expected UV-Vis λ_maxRationale for Spectroscopic Changes
Starting Material Aromatic protons in the δ 7.5-8.5 ppm range.< 350 nmThe molecule is aromatic and relatively electron-neutral in the ring. Absorption is in the UV region.
Meisenheimer Complex (from C-F attack) One sp³-hybridized proton at the site of attack (δ ~5.5-6.5 ppm). Two sp²-hybridized protons shifted upfield (δ ~6.0-7.5 ppm).450-550 nmLoss of aromaticity and introduction of negative charge shields the ring protons, shifting them upfield. The extended π-system of the quinoid-like structure results in a lower energy electronic transition, causing strong absorption in the visible range.[15][16]
Final Product (Nu substituted for F) Aromatic protons in a pattern determined by the new substituent 'Nu', typically in the δ 7.0-8.5 ppm range.< 350 nmAromaticity is restored, causing the characteristic UV-Vis absorption and ¹H NMR chemical shifts to return to a typical aromatic range.

Conclusion for the Field Professional

For the researcher engaged in drug development or process chemistry, understanding the transient species in a reaction is paramount. The analysis of this compound reveals that despite the presence of two halogen leaving groups, the reaction pathway is highly selective. The greater electronegativity of fluorine dictates that nucleophilic attack preferentially occurs at the C-F bond, a foundational principle of SNAr chemistry.

The experimental protocols outlined here, from low-temperature NMR to stopped-flow kinetics, provide a robust framework for validating this principle and for quantifying the stability and reactivity of the key Meisenheimer complex intermediate. This knowledge enables precise control over reaction conditions, aids in the prediction and minimization of byproducts, and ultimately accelerates the development of efficient and scalable synthetic routes. By moving beyond a black-box understanding of reactions to a detailed analysis of their intermediates, we transform synthetic chemistry from an art of observation into a science of prediction and control.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. 1-Chloro-3-fluoro-5-nitrobenzene, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its utility is directly proportional to its purity, as even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised data integrity.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative principles.

The Synthetic Landscape and Potential Impurities

The common synthesis of this compound typically involves the nitration of 1-chloro-3-fluorobenzene. This electrophilic aromatic substitution, while effective, can yield a variety of impurities that must be meticulously identified and quantified.

Common Impurities to Consider:

  • Isomeric Byproducts: Nitration of 1-chloro-3-fluorobenzene can also produce other isomers, such as 1-chloro-3-fluoro-2-nitrobenzene and 1-chloro-3-fluoro-4-nitrobenzene, due to the directing effects of the chloro and fluoro substituents.

  • Unreacted Starting Material: Incomplete nitration will leave residual 1-chloro-3-fluorobenzene.

  • Di-nitrated Species: Under harsh reaction conditions, the introduction of a second nitro group is possible, leading to dichlorofluorodinitrobenzene isomers.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., sulfuric acid, nitric acid, organic solvents) may be present in the final product.

The following analytical workflow provides a robust strategy for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_Synthesis Synthesis & Initial Workup cluster_Purification Purification cluster_Purity_Analysis Purity Analysis cluster_Final_Assessment Final Assessment Synthesis Synthesized This compound Purification Column Chromatography / Recrystallization Synthesis->Purification Crude Product GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GC_MS Purified Sample HPLC High-Performance Liquid Chromatography (HPLC-UV) Purification->HPLC NMR Nuclear Magnetic Resonance (NMR) Purification->NMR HRMS Elemental Composition Purification->HRMS Purity_Report Purity Report & Batch Release GC_MS->Purity_Report Impurity Profile HPLC->Purity_Report Quantitative Purity NMR->Purity_Report Structural Confirmation HRMS->Purity_Report

Caption: A comprehensive workflow for the purity assessment of this compound.

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-pronged analytical strategy, employing techniques with different separation and detection principles, is crucial for a comprehensive and trustworthy purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both mass-to-charge ratio and fragmentation patterns, aiding in structural elucidation.

Why it's authoritative for this application: GC-MS is an excellent frontline technique for identifying and quantifying volatile impurities such as residual starting materials (e.g., 1-chloro-3-fluorobenzene) and isomeric byproducts. The mass spectrometer provides definitive identification of these impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Interpretation:

The resulting chromatogram will show peaks corresponding to the main product and any volatile impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The relative peak areas can provide a semi-quantitative measure of purity.

Compound Retention Time (min) Key Mass Fragments (m/z) Purity (%)
1-Chloro-3-fluorobenzene (Starting Material)5.2130, 99, 750.1
This compound (Product)8.5175, 129, 9999.5
Isomeric Impurity8.2175, 129, 990.4
High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For non-volatile or thermally labile compounds, HPLC is the method of choice. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.

Why it's authoritative for this application: HPLC is a robust and widely used technique for the quantitative determination of purity for a broad range of organic compounds, including nitroaromatics. It is particularly useful for separating isomers and detecting less volatile impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized this compound in the mobile phase.

  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm, where nitroaromatic compounds typically exhibit strong absorbance.

Data Interpretation:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Compound Retention Time (min) Area (%)
Isomeric Impurity6.80.3
This compound (Product)7.599.6
Unknown Impurity9.10.1

digraph "Analytical_Techniques_Comparison" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_Techniques" { label="Purity Assessment Techniques"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; GC_MS [label="GC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; HRMS [label="HRMS", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Information" { label="Information Provided"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF", shape=ellipse]; Volatile_Impurities [label="Volatile Impurities"]; Quantitative_Purity [label="Quantitative Purity"]; Structural_Info [label="Structural Information"]; Elemental_Composition [label="Elemental Composition"]; }

GC_MS -> Volatile_Impurities; HPLC -> Quantitative_Purity; NMR -> Structural_Info; HRMS -> Elemental_Composition; }

Caption: Comparison of information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For organic compounds, ¹H and ¹³C NMR are the most common experiments.

Why it's authoritative for this application: NMR is unparalleled for structural confirmation. It can definitively distinguish between isomers and provide a quantitative purity assessment (qNMR) when an internal standard of known purity is used.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • ¹⁹F NMR: Particularly useful for fluorine-containing compounds, providing a clear signal for the fluorine atom and its coupling to neighboring protons.

Data Interpretation:

The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra should be consistent with the structure of this compound. The presence of unexpected peaks indicates impurities. The purity can be estimated by comparing the integration of the product peaks to those of the impurities.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of the elemental composition of the molecule.

Why it's authoritative for this application: HRMS provides an unambiguous confirmation of the molecular formula of the synthesized compound. This is a critical piece of data for verifying the identity of the target molecule.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

Data Interpretation:

The measured exact mass should be within a few parts per million (ppm) of the calculated theoretical mass for the molecular formula C₆H₃ClFNO₂.

Parameter Value
Molecular FormulaC₆H₃ClFNO₂
Calculated Exact Mass174.9836
Measured Exact Mass174.9834
Mass Error (ppm)1.1

Conclusion: A Synthesis of Data for Unimpeachable Purity Assessment

The purity of this compound is not a single number but a comprehensive profile established through the convergence of orthogonal analytical techniques. GC-MS excels at identifying volatile impurities, HPLC provides robust quantitative data, NMR offers definitive structural confirmation, and HRMS verifies the elemental composition. By integrating the data from these methods, researchers can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. This rigorous approach to purity assessment is a cornerstone of scientific integrity and a prerequisite for success in the demanding fields of chemical research and drug development.

A Comparative Guide to Catalysts for the Functionalization of 1-Chloro-3-fluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Building Block

1-Chloro-3-fluoro-5-nitrobenzene is a vital scaffold in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by its substituents: a strongly electron-withdrawing nitro group and two different halogen atoms (chlorine and fluorine) that activate the aromatic ring for various transformations. This guide provides a comparative analysis of catalytic strategies for the functionalization of this versatile molecule, focusing on three key reaction types: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and cross-coupling reactions. Our analysis is grounded in established chemical principles and supported by experimental data from the literature to aid in catalyst selection and methods development.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

The electron-deficient nature of the benzene ring in this compound makes it highly susceptible to nucleophilic aromatic substitution. A key consideration for chemists is the regioselectivity of this reaction: will an incoming nucleophile displace the fluorine or the chlorine atom?

Causality of Halogen Reactivity

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The stability of this intermediate is enhanced by electron-withdrawing groups, such as the nitro group, at the ortho and para positions relative to the point of attack. The leaving group is expelled in a subsequent, faster step.

Contrary to the trend observed in SN2 reactions, fluorine is generally a better leaving group than chlorine in SNAr.[2] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This polarization also helps to stabilize the developing negative charge in the Meisenheimer intermediate.

For this compound, both halogens are meta to the nitro group. However, the fluorine atom is positioned between two carbons that can bear a partial negative charge in the resonance structures of the Meisenheimer complex when the nucleophile attacks the carbon bearing the fluorine. This provides greater stabilization compared to an attack on the carbon bearing the chlorine. Therefore, nucleophilic attack preferentially occurs at the C-F bond.

A study on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrated the selective substitution of the fluorine atom by various oxygen, sulfur, and nitrogen nucleophiles, highlighting the higher reactivity of the C-F bond in this substitution pattern.[3]

Comparative Analysis of Conditions for SNAr

While SNAr reactions on highly activated substrates can sometimes proceed without a catalyst, the choice of base, solvent, and temperature is critical for achieving high yields and selectivity.

NucleophileReaction ConditionsProductYieldReference
Ammonia28% aq. NH3, DMSO, 25 °C, 2 h3-Chloro-5-fluoroaniline95%[4] (analogous system)
Sodium MethoxideNaOMe, MeOH, reflux1-Chloro-3-methoxy-5-nitrobenzeneHighGeneral Knowledge
PiperidinePiperidine, DMSO, 100 °C1-(3-Chloro-5-nitrophenyl)piperidineHighGeneral Knowledge

This data is representative of SNAr reactions on activated fluoro-nitro-aromatics and is intended to be illustrative.

Experimental Protocol: Synthesis of N-(3-Chloro-5-nitrophenyl)morpholine

This protocol describes a typical SNAr reaction where the fluorine atom is selectively displaced.

  • To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add morpholine (1.2 mmol) and potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Diagram of SNAr Reaction Pathway

SNAr_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Substrate This compound Meisenheimer Meisenheimer Complex (Attack at C-F) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Leaving Group Expulsion Leaving_Group Fluoride Ion Meisenheimer->Leaving_Group

Caption: General workflow for the SNAr functionalization of this compound.

Catalytic Reduction of the Nitro Group: The Chemoselectivity Challenge

The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, including amide bond formation and diazotization. The primary challenge in the reduction of this compound is achieving high chemoselectivity, i.e., reducing the nitro group without causing hydrodehalogenation (the removal of chlorine or fluorine).

Comparative Analysis of Catalytic Systems

Various catalytic systems have been developed for the selective reduction of nitroarenes. The choice of catalyst, support, and reaction conditions plays a pivotal role in minimizing unwanted side reactions.

Catalyst SystemKey Features & PerformancePotential for DehalogenationReference
Pd/C Highly active and commonly used. Can be prone to dehalogenation, especially with aryl bromides and iodides.Moderate to High[5]
Pt/C (sulfided) The sulfide treatment passivates the catalyst surface, significantly reducing hydrodehalogenation.[6]Low[6]
Raney Nickel A cost-effective alternative to precious metal catalysts. Generally shows good selectivity against dehalogenation of chlorides and fluorides.Low to ModerateGeneral Knowledge
Fe/HCl or Fe/NH4Cl A classic, mild, and often highly selective method for nitro group reduction in the presence of halogens.Very Low[7]
Au/TiO2 with CO/H2O A highly selective system that can reduce nitro groups at room temperature without affecting halogens.[8]Very Low[8]

The general trend for hydrodehalogenation susceptibility over palladium catalysts is I > Br > Cl > F.[5] Therefore, for this compound, the C-Cl bond is more at risk than the C-F bond. Acidic conditions have also been shown to inhibit dehalogenation during catalytic hydrogenation.[9]

Experimental Protocol: Chemoselective Nitro Reduction using Sulfided Pt/C

This protocol is adapted from methodologies designed to minimize hydrodehalogenation.[6]

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a hydrogenation vessel, add 5% sulfided platinum on carbon (0.01 mmol Pt).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-chloro-5-fluoroaniline.

Catalyst Selection Logic for Nitro Reduction

Nitro_Reduction_Catalyst_Selection Start Select Catalyst for Nitro Reduction of This compound High_Selectivity Is prevention of dehydrogenation critical? Start->High_Selectivity Cost_Consideration Is cost a major factor? High_Selectivity->Cost_Consideration No Catalyst_Choice_1 Use Sulfided Pt/C or Fe/NH₄Cl High_Selectivity->Catalyst_Choice_1 Yes Mild_Conditions Are mild (room temp) conditions required? Cost_Consideration->Mild_Conditions No Catalyst_Choice_2 Consider Raney Ni or Fe-based systems Cost_Consideration->Catalyst_Choice_2 Yes Catalyst_Choice_3 Use standard Pd/C with careful monitoring Mild_Conditions->Catalyst_Choice_3 No Catalyst_Choice_4 Consider Au/TiO₂ with CO/H₂O Mild_Conditions->Catalyst_Choice_4 Yes

Caption: Decision tree for selecting a suitable catalyst for chemoselective nitro group reduction.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively.[10][11] When applied to this compound, the challenge lies in controlling the site of reaction, as C-Cl, C-F, and even C-NO2 bonds can potentially be activated.

Comparative Analysis of Catalytic Approaches

The outcome of a cross-coupling reaction on a poly-substituted arene is highly dependent on the catalyst system and the nature of the leaving groups.

  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Activation of C-Cl vs. C-F: The oxidative addition of palladium to C-X bonds generally follows the reactivity trend C-I > C-Br > C-OTf > C-Cl >> C-F.[10] Therefore, with standard palladium catalysts (e.g., Pd(PPh3)4), the Suzuki coupling is expected to occur selectively at the C-Cl bond.

    • C-F Bond Activation: Activating the inert C-F bond typically requires more specialized catalysts, often based on nickel, or substrates with strong electron-withdrawing groups ortho to the fluorine.[12]

    • Denitrative Coupling: A more recent development is the use of palladium catalysts with specific ligands (e.g., BrettPhos) to activate the C-NO2 bond for Suzuki-Miyaura coupling.[13] This offers an alternative disconnection strategy.

  • Buchwald-Hartwig Amination (C-N Bond Formation):

    • Similar to the Suzuki reaction, the Buchwald-Hartwig amination typically proceeds at the most reactive C-X bond, which in this case would be the C-Cl bond.[11] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high catalytic activity.[14]

Catalyst and Ligand Selection for Selective Cross-Coupling
ReactionTarget BondCatalyst SystemRationale
Suzuki-Miyaura C-ClPd(OAc)2 / SPhosStandard system for C-Cl activation. SPhos is a bulky, electron-rich ligand that promotes oxidative addition.
Suzuki-Miyaura C-FNiCl2(dppp)Nickel catalysts are more effective for the activation of the strong C-F bond.[12]
Suzuki-Miyaura C-NO2Pd(dba)2 / BrettPhosThis system has been specifically designed for the challenging denitrative cross-coupling of nitroarenes.[13]
Buchwald-Hartwig C-ClPd2(dba)3 / XPhosA highly active and general catalyst system for the amination of aryl chlorides.[14]
Experimental Protocol: Suzuki-Miyaura Coupling at the C-Cl Bond

This protocol describes the selective formation of a C-C bond at the chlorine position.

  • To a reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-fluoro-5-nitro-1,1'-biphenyl.

Conclusion

The functionalization of this compound offers a rich field of study for synthetic chemists. A thorough understanding of the underlying mechanistic principles is crucial for selecting the optimal catalytic system to achieve the desired regioselectivity and chemoselectivity. For nucleophilic aromatic substitution, the inherent reactivity of the C-F bond can be exploited for selective functionalization. In the case of nitro group reduction, the prevention of hydrodehalogenation is paramount, and catalysts such as sulfided Pt/C or iron-based systems offer excellent selectivity. For cross-coupling reactions, the choice of metal catalyst (Pd vs. Ni) and ligand allows for the targeted activation of C-Cl, C-F, or even C-NO2 bonds, providing multiple avenues for the construction of complex molecular architectures. This guide serves as a foundational resource for researchers aiming to harness the full synthetic potential of this valuable building block.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-3-fluoro-5-nitrobenzene: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<-33>

The safe and compliant disposal of halogenated nitroaromatic compounds, such as 1-Chloro-3-fluoro-5-nitrobenzene, is a critical aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the chemical rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a multifaceted compound, presenting several hazards that directly dictate its handling and disposal protocols. Its chemical structure—a benzene ring substituted with chlorine, fluorine, and a nitro group—is the source of its reactivity and toxicity.

  • Toxicity: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] The nitroaromatic structure can interfere with blood's ability to carry oxygen, potentially causing methemoglobinemia, with symptoms like blue-tinged skin, dizziness, and headache.[3] Prolonged or repeated exposure may cause organ damage.[1]

  • Chemical Hazards: As a strong oxidant, it reacts with combustible and reducing materials.[3] Upon decomposition, such as in a fire, it can release toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and phosgene.[2][3][4]

  • Environmental Hazards: This chemical is toxic to aquatic organisms and should not be allowed to enter the environment.[2][3]

These intrinsic properties necessitate a disposal plan that prioritizes containment, isolation from incompatible materials, and destruction by approved methods.

Immediate Handling and Segregation Protocol

Proper disposal begins the moment the chemical is deemed waste. The primary objective is to prevent accidental exposure and environmental release.

Step 1: Personal Protective Equipment (PPE) Mandates

Before handling the waste container, ensure a complete PPE ensemble is worn. The rationale is to create a complete barrier against dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or Butyl Rubber, EN 374 compliant.Provides a chemical-resistant barrier against skin contact.
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles.[1]
Lab Coat Flame-retardant and impervious material.Protects skin and personal clothing from contamination.[1]
Respiratory Use a NIOSH-approved respirator if vapors or dust are generated.Prevents inhalation of toxic particles or fumes.[1][5]
Step 2: Waste Segregation - The Principle of Isolation

The causality behind waste segregation is the prevention of dangerous chemical reactions within a waste container. This compound must be collected in a dedicated waste stream.

  • Waste Stream: Halogenated Organic Waste .[6]

  • Do NOT mix with:

    • Acids or Bases: Can cause exothermic or violent reactions.

    • Combustible/Reducing Agents: Reacts strongly with oxidants.[3]

    • Non-Halogenated Solvents: Mixing waste streams complicates disposal and increases costs.

    • Aqueous Waste: This compound has low water solubility and is toxic to aquatic life.[2]

Contaminated lab supplies (e.g., pipette tips, gloves) should be considered hazardous waste and disposed of in the same manner as the chemical itself, typically in a sealed, labeled bag placed within the hazardous waste container.[7]

Waste Accumulation and Container Management

The integrity of the waste container is paramount for safe storage and transport.

Step-by-Step Container Protocol:
  • Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure it is clean, dry, and in good condition.

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • All relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard).

    • The accumulation start date.

  • Keep Container Closed: The container must be tightly closed at all times, except when adding waste.[1][5] This is a regulatory requirement and prevents the release of vapors.

  • Do Not Overfill: Leave at least 10% headspace to allow for vapor expansion.

  • Store Safely: Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). The storage location must be:

    • Well-ventilated.[1][5]

    • Away from heat, sparks, or open flames.

    • In secondary containment to catch any potential leaks.

    • Separated from incompatible materials.[3]

Final Disposal Pathway

Disposal of this compound is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7] Evaporation is not an acceptable method of disposal.[7]

Disposal Decision Workflow

The following diagram outlines the decision-making process for proper disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Off-Site Disposal A Identify Waste: This compound & Contaminated Items B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Halogenated Organic Waste Stream B->C D Select & Label Approved Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Pickup with Certified Hazardous Waste Contractor E->F Container Full or Time Limit Reached G Transport to TSDF F->G H Final Disposal: High-Temperature Incineration with Scrubbing G->H I Treatment, Storage, and Disposal Facility

Caption: Decision workflow from waste identification to final disposal.

The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration.[8][9] This process must be conducted in a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with scrubbers.[8] The high temperatures are necessary to break the stable carbon-halogen bonds, while the scrubbers neutralize the resulting acidic gases like HCl, preventing their release into the atmosphere.[8]

Your institution's Environmental Health & Safety (EHS) department is responsible for managing the final disposal process. They will arrange for a licensed hazardous waste contractor to transport the waste to an appropriate facility in accordance with all local, state, and federal regulations.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.